Amiloride-15N3 Hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN7O.ClH/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h(H4,8,9,13)(H4,10,11,14,15);1H/i10+1,11+1,14+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHKKGDWZVCSNH-FORMCRCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)[15N]=C([15NH2])[15NH2].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Amiloride-15N3 Hydrochloride: A Technical Guide for Advanced Research Applications
This guide provides an in-depth exploration of Amiloride-15N3 Hydrochloride, a critical tool in modern biomedical and pharmaceutical research. We will move beyond a surface-level description to dissect the causality behind its application, focusing on its utility as a stable isotope-labeled internal standard for high-fidelity bioanalysis and its role in elucidating complex physiological pathways. This document is intended for researchers, principal investigators, and drug development professionals who require a robust understanding of how to leverage this compound for precise and reproducible results.
Part 1: The Molecular Pharmacology of Amiloride
Amiloride is a potassium-sparing diuretic that has garnered significant research interest due to its specific inhibitory actions on key ion transport proteins.[1] Understanding its native pharmacology is essential to appreciate the utility of its isotopically labeled analogue.
Primary Mechanism: Epithelial Sodium Channel (ENaC) Inhibition
Amiloride's principal mechanism of action is the potent and specific blockade of the epithelial sodium channel (ENaC).[2] ENaCs are located on the apical membrane of epithelial cells in various tissues, most notably the distal nephron of the kidney, the airway, and the colon.[1][3] These channels are critical for sodium reabsorption and, consequently, for maintaining fluid and electrolyte homeostasis and regulating blood pressure.[2]
By blocking ENaC, amiloride inhibits the influx of sodium ions from the tubular fluid back into the epithelial cells.[2] This action leads to increased sodium and water excretion (natriuresis and diuresis) while reducing the electrochemical gradient that drives potassium secretion, thus conserving potassium.[2] This specific mechanism makes amiloride a cornerstone tool for research in hypertension, Liddle syndrome (a genetic disorder causing ENaC overactivity), and cystic fibrosis, where modulating airway surface liquid is a therapeutic goal.[2][4]
Secondary Mechanism: Sodium-Hydrogen Exchanger (NHE) Inhibition
At concentrations higher than those required for ENaC blockade, amiloride also inhibits the sodium-hydrogen exchanger (NHE) family of proteins, particularly the ubiquitous NHE-1 isoform.[5][6] NHEs are involved in intracellular pH regulation by extruding a proton in exchange for a sodium ion.[7] This secondary activity has opened research avenues into conditions characterized by intracellular acidosis and sodium overload, such as cerebral ischemia and cardiac reperfusion injury.[6][7] However, it is critical for researchers to consider the concentration-dependent effects of amiloride to ensure target selectivity in their experimental designs.[4]
Part 2: The Analytical Imperative: Why 15N3 Isotopic Labeling is a Game-Changer
While unlabeled amiloride is the active agent for biological studies, this compound is the indispensable partner for quantification. Its value lies in the principles of isotope dilution mass spectrometry (IDMS).
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is added to samples to correct for analytical variability.[8] A stable isotope-labeled (SIL) internal standard, like Amiloride-15N3, is considered the "gold standard" for three critical reasons:[8][9][10]
-
Co-elution and Identical Physicochemical Behavior : The 15N3-labeled amiloride is chemically identical to the native amiloride.[9] The substitution of three ¹⁴N atoms with the heavier ¹⁵N isotope results in a negligible change in polarity. This ensures that the IS and the analyte behave identically during every step of the analytical process: extraction, chromatography (co-elution), and ionization in the mass spectrometer's source.[8]
-
Correction for Matrix Effects : Biological samples (plasma, urine, tissue homogenates) are complex matrices that can suppress or enhance the ionization of an analyte, leading to inaccurate quantification.[11] Because the SIL-IS co-elutes and has the same ionization efficiency as the analyte, it experiences the exact same matrix effects. By measuring the ratio of the analyte to the IS, these effects are effectively nullified, leading to highly accurate and precise data.[12]
-
Accounting for Sample Loss : Any loss of the analyte during sample preparation (e.g., incomplete recovery during solid-phase extraction) will be mirrored by a proportional loss of the SIL-IS.[8] The analyte/IS ratio remains constant, preserving the integrity of the quantitative measurement.
Mass Shift and Detection
The key to distinguishing the analyte from the IS is their mass difference. The three ¹⁵N atoms increase the monoisotopic mass of the amiloride molecule by three Daltons. A triple quadrupole mass spectrometer can be programmed to specifically monitor the mass-to-charge ratio (m/z) transitions for both the native amiloride and the 15N3-labeled standard simultaneously.[11][12]
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| Amiloride | 230.6 | 116.0 |
| Amiloride-15N3 | 233.6 | 116.0 |
| Table 1: Representative mass-to-charge (m/z) transitions for the quantification of Amiloride and its 15N3-labeled internal standard using positive ion mode electrospray ionization. The precursor ion represents the protonated molecule, and the product ion is a characteristic fragment generated by collision-induced dissociation.[11][12] |
Part 3: Core Research Applications & Methodologies
The primary application of this compound is as an internal standard for the precise quantification of amiloride in biological matrices. This is foundational for several key research areas.
Application 1: Pharmacokinetic (PK) and Bioequivalence (BE) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of amiloride in preclinical and clinical studies. This is essential for understanding drug disposition, establishing dosing regimens, and for regulatory submissions of generic drug formulations (bioequivalence).[11][13][14]
Workflow Visualization:
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A Comprehensive Technical Guide to Amiloride-15N3 Hydrochloride: Synthesis, Properties, and Analytical Characterization
This in-depth technical guide provides a comprehensive overview of Amiloride-15N3 Hydrochloride, a stable isotope-labeled derivative of the potassium-sparing diuretic, Amiloride. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, chemical properties, and analytical characterization.
Introduction: The Significance of Isotopic Labeling
Amiloride, chemically known as 3,5-diamino-N-(aminoiminomethyl)-6-chloropyrazine-2-carboxamide, is a well-established pharmaceutical agent used in the management of hypertension and congestive heart failure.[1] The introduction of stable isotopes, such as Nitrogen-15 (¹⁵N), into the molecular structure of a drug molecule creates a powerful tool for various stages of drug discovery and development. This compound, in which three nitrogen atoms are replaced with their ¹⁵N isotopes, serves as an invaluable internal standard for quantitative bioanalytical assays by mass spectrometry.[2][3] Its identical chemical behavior to the unlabeled drug, coupled with its distinct mass, allows for precise and accurate quantification in complex biological matrices.[4]
Part 1: Synthesis of this compound
The synthesis of this compound involves the strategic incorporation of ¹⁵N atoms into the pyrazine and guanidine moieties. While specific proprietary methods may exist, a plausible and efficient synthetic approach can be devised based on established principles of isotopic labeling of nitrogen-containing heterocycles.[5][6] The general strategy involves the use of ¹⁵N-labeled precursors in the final stages of the synthesis to maximize isotopic incorporation and overall yield.
A potential synthetic pathway is outlined below. This approach leverages commercially available ¹⁵N-labeled reagents to construct the core structure of Amiloride.
Caption: MS/MS fragmentation of Amiloride-15N3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the ¹⁵N labels.
-
¹H NMR: The proton NMR spectrum of this compound will be very similar to that of the unlabeled compound. However, protons attached to or near the ¹⁵N atoms will exhibit coupling (J-coupling), leading to splitting of the corresponding signals.
-
¹³C NMR: Carbon atoms bonded to ¹⁵N will show characteristic splitting patterns due to ¹³C-¹⁵N coupling, confirming the location of the isotopic labels. [7]* ¹⁵N NMR: This is the most direct method to observe the ¹⁵N labels. The spectrum will show signals corresponding to the different nitrogen environments within the molecule, and their chemical shifts will provide further structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for determining the chemical purity of this compound.
-
Method: A reversed-phase HPLC method is typically employed. [8][9]* Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable for separation. [10]* Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., water with orthophosphoric acid to adjust the pH to 4). [10]* Detection: UV detection at approximately 281 nm or 285 nm is appropriate for Amiloride. [10][11]* Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.
Caption: HPLC workflow for purity analysis.
Conclusion
This compound is a critical analytical tool for the accurate quantification of Amiloride in biological samples. A thorough understanding of its synthesis, chemical properties, and analytical characterization is paramount for its effective use in research and drug development. This guide provides a comprehensive, technically grounded overview to support scientists in the application of this important stable isotope-labeled compound.
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An In-depth Technical Guide to the Mechanism of Action of Amiloride-15N3 Hydrochloride as an ENaC Blocker
Executive Summary
The Epithelial Sodium Channel (ENaC) is a critical regulator of sodium and water homeostasis, making it a key therapeutic target for conditions like hypertension and cystic fibrosis.[1][2] Amiloride, a potassium-sparing diuretic, is the archetypal inhibitor of ENaC, functioning as a high-affinity open channel blocker.[3][4][5] This guide provides a detailed technical examination of the molecular mechanism underpinning amiloride's blockade of ENaC. We will dissect the structure of the channel, pinpoint the specific amino acid residues that constitute the amiloride binding site, and explore the kinetics of this interaction. Furthermore, this whitepaper will elucidate the specific role and application of the stable isotope-labeled variant, Amiloride-15N3 Hydrochloride, as an indispensable tool for modern quantitative pharmacology and mechanistic studies. Detailed experimental protocols for characterizing ENaC inhibitors using electrophysiological and molecular modeling techniques are provided to equip researchers with the practical knowledge required for advancing drug discovery efforts in this domain.
The Epithelial Sodium Channel (ENaC): Structure and Physiological Significance
Structure and Subunit Composition
The ENaC is a heterotrimeric ion channel composed of three homologous subunits: α, β, and γ.[1][4][6] While other subunits like δ exist, the αβγ composition is the most studied and physiologically prominent form in sodium-reabsorbing epithelia.[7] Each subunit features two transmembrane helices (TM1 and TM2), short intracellular N- and C-termini, and a large, complex extracellular domain that accounts for approximately 70% of the protein's mass.[6][8] These subunits co-assemble to form a central, water-filled pore through which sodium ions selectively pass.[1] ENaC is distinguished by its high selectivity for Na+ over K+ (approximately 100:1) and its constitutive activity, which is finely tuned by various regulatory mechanisms.[6][9]
Physiological Role and Regulation
ENaC is the rate-limiting step for sodium reabsorption in the apical membranes of epithelial cells in the distal nephron, distal colon, and airways.[6][10] This function is vital for the maintenance of extracellular fluid volume, electrolyte balance, and blood pressure.[1][6][11] The channel's activity is tightly regulated by several factors:
-
Hormonal Control: Aldosterone, a mineralocorticoid, increases ENaC activity by promoting the transcription and cell surface expression of its subunits.[1][10]
-
Proteolytic Cleavage: ENaC is activated by the proteolytic cleavage of its α and γ subunits by enzymes like furin and prostasin, which removes inhibitory tracts from the extracellular domain.[1][6][12]
-
Intracellular Signaling: Post-translational modifications and interactions with regulatory proteins, such as ubiquitination via Nedd4-2 and binding of phosphatidylinositides (PIP2, PIP3), modulate channel trafficking and open probability.[9][13]
The critical role of ENaC in physiology is underscored by genetic disorders. Loss-of-function mutations cause pseudohypoaldosteronism type 1, a salt-wasting syndrome, while gain-of-function mutations (Liddle's syndrome) lead to severe hypertension due to excessive sodium reabsorption.[2][3]
Caption: Amiloride physically blocks the ENaC pore, preventing Na⁺ influx.
Molecular Mechanism of Amiloride-ENaC Interaction
Amiloride is a reversible, voltage-independent blocker of ENaC.[3] Its mechanism is not one of allosteric modulation but of direct physical occlusion of the ion permeation pathway.[14][15]
The Amiloride Binding Site: A Pore-Blocking Mechanism
The amiloride molecule consists of a substituted pyrazine ring and a guanidinium group.[8] The positively charged guanidinium moiety is thought to enter the external vestibule of the ENaC pore, effectively acting as a plug that coulombically repels and blocks the entry of sodium ions.[8] This "pore block" model is supported by extensive mutagenesis and electrophysiological data.
Key Amino Acid Residues
Decades of research have identified specific amino acid residues within the pre-TM2 and TM2 domains of the ENaC subunits that are critical for amiloride binding. These residues line the outer pore and form the receptor site for the drug.[16][17]
-
α-Subunit: A serine residue at position 583 (in rat ENaC, homologous to S556 in human) is a primary determinant of amiloride affinity.[9][18] While mutations of this residue to many other amino acids have only moderate effects, introducing a bulky ring structure at this position dramatically weakens amiloride block, suggesting a steric hindrance mechanism.[18]
-
β- and γ-Subunits: Glycine residues at homologous positions (βGly-525 and γGly-537 in rat) are also crucial.[16][18] Mutations at these sites significantly decrease amiloride sensitivity.[9]
-
Extracellular Loop: A region in the extracellular loop of the α-subunit (residues 278-283, WYRFHY) has been shown to influence amiloride binding affinity and stabilize the blocked state of the channel.[8][19]
Kinetics of the Block
Kinetic analyses have provided deeper insight into how mutations affect the block. Studies on mutant channels revealed that mutations at key residues like αS583C and βG525C primarily act by increasing the dissociation rate (off-rate) of amiloride from its binding site, with little effect on the association rate (on-rate).[16] This finding strongly indicates that these residues are part of the binding site itself, responsible for stabilizing the interaction between the blocker and the channel.[16]
| Residue (Rat ENaC) | Mutation | Effect on Amiloride Affinity (Ki) | Primary Kinetic Effect | Reference |
| αS583 | S583C | ~10-fold increase (weaker block) | Increased dissociation rate | [16] |
| S583Y | >100-fold increase (weaker block) | Steric hindrance, destabilized binding | [18] | |
| βG525 | G525C | ~100-fold increase (weaker block) | Increased dissociation rate | [16] |
| G525D | >1000-fold increase (weaker block) | Destabilized binding | [17] | |
| γG537 | G537C | ~50-fold increase (weaker block) | Destabilized binding | [17] |
| α(278-283) | Deletion | Loss of amiloride binding | Disrupted binding site/conformation | [19] |
Table 1: Summary of key residues in ENaC involved in amiloride binding and the functional consequences of their mutation.
The Role of Isotopic Labeling: this compound
Principles and Applications
This compound is a stable isotope-labeled (SIL) version of amiloride, where three nitrogen atoms (¹⁴N) in the molecule are replaced with the heavier, non-radioactive ¹⁵N isotope.[20] SIL compounds are chemically identical to their unlabeled counterparts but have a distinct, higher molecular weight. This mass difference is the foundation of their utility in modern analytical chemistry.
The primary application of Amiloride-15N3 is as an internal standard for highly accurate and precise quantification in complex biological matrices using mass spectrometry (e.g., LC-MS/MS).[20] It can also be used as a tracer in metabolic flux analysis and pharmacokinetic studies.[20]
Advantages in Drug Development
In a typical quantitative assay, a known amount of Amiloride-15N3 is spiked into a biological sample (e.g., plasma, urine, cell lysate) containing an unknown amount of unlabeled amiloride. During sample preparation and analysis, any physical loss will affect both the labeled standard and the unlabeled analyte equally. The mass spectrometer can differentiate between the two based on their mass-to-charge ratio. By measuring the ratio of the analyte's signal to the internal standard's signal, one can calculate the exact concentration of amiloride in the original sample, correcting for experimental variability. This approach is the gold standard for therapeutic drug monitoring and preclinical/clinical pharmacokinetics.
Caption: Workflow for using Amiloride-15N3 as an internal standard.
Experimental Methodologies for Studying ENaC Blockade
A multi-faceted approach is required to fully characterize the interaction between an inhibitor and ENaC. The following protocols represent core, field-proven methodologies.
Ussing Chamber for Transepithelial Ion Transport
The Ussing chamber is the definitive tool for measuring net ion transport across an intact, polarized epithelial monolayer (either native tissue or cultured cells).[21][22] It allows for the precise control of solutions on both apical and basolateral sides and the measurement of key bioelectric properties.
Objective: To quantify the ENaC-mediated component of sodium transport by measuring the amiloride-sensitive short-circuit current (Isc).
Step-by-Step Protocol:
-
Preparation: Prepare symmetrical Ringer's solutions for both apical and basolateral chambers. Warm to 37°C and aerate with an appropriate gas mixture (e.g., 95% O₂/5% CO₂) to maintain pH and oxygenation.[21]
-
Mounting: Carefully mount the epithelial tissue or permeable support (with a confluent cell monolayer) between the two halves of the Ussing chamber, ensuring a leak-proof seal. Record the surface area of the exposed epithelium.[21]
-
Equilibration: Fill both chambers with the prepared Ringer's solution and allow the tissue to equilibrate for 20-30 minutes until a stable transepithelial voltage (Vt) and resistance (Rt) are achieved.[23][24]
-
Voltage Clamp: Using a voltage-clamp amplifier, clamp the transepithelial voltage to 0 mV. The current required to maintain this clamp is the short-circuit current (Isc), which represents the sum of all active ion transport across the epithelium.[21][22]
-
Baseline Measurement: Record the stable baseline Isc. This current is largely driven by ENaC-mediated Na⁺ absorption in many epithelial types.
-
Inhibitor Application: Add Amiloride (typically 1-10 µM) to the apical chamber. This concentration is sufficient to specifically block ENaC without significantly affecting other transporters.[25][26]
-
Measurement of Inhibition: Record the new, stable Isc. The difference between the baseline Isc and the Isc after amiloride application is the amiloride-sensitive current (Isc-amiloride), which represents the ENaC-mediated sodium current.[24]
-
Data Analysis: Calculate the Isc-amiloride and normalize it to the epithelial surface area (reported as µA/cm²). This value can be used to compare ENaC activity under different conditions or in the presence of various test compounds.
Patch-Clamp Electrophysiology
Patch-clamp techniques allow for high-resolution recording of ion channel activity in real-time, either from a whole cell or a small "patch" of membrane containing a single channel.[27][28]
Objective: To measure the effect of amiloride on ENaC currents at the single-channel or whole-cell level, providing detailed kinetic and biophysical data.
Step-by-Step Protocol (Whole-Cell Configuration):
-
Cell Preparation: Use a cell line stably expressing the α, β, and γ subunits of ENaC (e.g., HEK293 or MDCK cells).[27][28] Prepare a single-cell suspension for recording.
-
Pipette and Solutions: Fabricate a glass micropipette with a resistance of 2-5 MΩ. Fill the pipette with an intracellular solution (e.g., K-gluconate based) and use an extracellular solution containing Na⁺ as the primary permeant ion.
-
Seal Formation: Under a microscope, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving electrical and chemical access to the cell's interior.
-
Recording: Using a patch-clamp amplifier, clamp the cell's membrane potential (e.g., at -60 mV) and record the baseline inward Na⁺ current.
-
Compound Application: Perfuse the cell with an extracellular solution containing Amiloride or a test compound.
-
Data Acquisition: Record the change in the whole-cell current. The degree of current inhibition reflects the blocking activity of the compound. A dose-response curve can be generated by applying multiple concentrations to determine the IC₅₀. Automated patch-clamp (APC) systems can be used for higher throughput screening of compounds.[27]
Molecular Modeling and Simulation
Computational methods are increasingly used to complement experimental data, providing structural insights into the drug-channel interaction.
Objective: To visualize the binding pose of amiloride within the ENaC pore and understand the dynamic interactions that stabilize the block.
Workflow:
-
Model Building: Since a full crystal structure of ENaC is not always available, a homology model is often built using the structure of a related channel, such as the Acid-Sensing Ion Channel 1 (ASIC1), as a template.[11][29][30]
-
Molecular Docking: Docking algorithms are used to predict the most favorable binding pose of amiloride within the channel's pore, guided by mutagenesis data.[31][32]
-
Molecular Dynamics (MD) Simulation: The ENaC-amiloride complex is embedded in a simulated lipid bilayer with water and ions. An MD simulation is run to observe the movement of atoms over time (nanoseconds).[29][31]
-
Analysis: The simulation trajectory is analyzed to assess the stability of the binding pose, identify key hydrogen bonds or electrostatic interactions, and understand how amiloride's presence affects the channel's conformational dynamics.[29][32] This approach has been successfully used to validate the amiloride binding site in agreement with mutagenesis studies.[9][31]
Conclusion and Future Directions
Amiloride serves as a foundational tool for understanding ENaC function. Its mechanism as a direct pore blocker is well-established, with key interacting residues identified in the channel's outer vestibule. The use of isotopically labeled this compound is critical for rigorous quantitative studies essential for drug development, allowing for precise measurement of pharmacokinetics and target engagement. The combination of classic electrophysiological techniques like Ussing chamber and patch-clamp with advanced molecular modeling provides a powerful, multi-faceted platform for dissecting channel function and discovering novel, more specific ENaC modulators for the treatment of a wide range of epithelial transport disorders.
References
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The Epithelial Sodium Channel—An Underestimated Drug Target. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Kelly, O., Lin, C., Ramkumar, M., Saxena, N. C., Kleyman, T. R., & Eaton, D. C. (2003). Characterization of an amiloride binding region in the alpha-subunit of ENaC. American Journal of Physiology-Renal Physiology, 285(6), F1279-F1290. Retrieved January 15, 2026, from [Link]
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Sheng, S., Li, J., & Li, T. (2001). On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site. The Journal of general physiology, 118(3), 299–312. Retrieved January 15, 2026, from [Link]
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Kelly, O., Lin, C., Ramkumar, M., Saxena, N. C., Kleyman, T. R., & Eaton, D. C. (2003). Characterization of an amiloride binding region in the α-subunit of ENaC. American Journal of Physiology. Renal Physiology, 285(6), F1279-90. Retrieved January 15, 2026, from [Link]
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Kashlan, O. B., & Kleyman, T. R. (2011). ENaC structure and function in the wake of a resolved structure of a family member. American Journal of Physiology. Renal Physiology, 301(4), F684-96. Retrieved January 15, 2026, from [Link]
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Epithelial Sodium Channel Inhibition in Cardiovascular Disease*: A Potential Role for Amiloride. (2007). American Journal of Hypertension, 20(1), 109-117. Retrieved January 15, 2026, from [Link]
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Mernea, M., Al-Saedi, J. H., Anghel, G. D. C., & Mihailescu, D. F. (2020). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International Journal of Molecular Sciences, 21(21), 8345. Retrieved January 15, 2026, from [Link]
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Kashlan, O. B., & Kleyman, T. R. (2011). ENaC structure and function in the wake of a resolved structure of a family member. American Journal of Physiology. Renal Physiology, 301(4), F684-F696. Retrieved January 15, 2026, from [Link]
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Kellenberger, S., Gautschi, I., & Schild, L. (2003). Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate. Molecular pharmacology, 64(4), 848–856. Retrieved January 15, 2026, from [Link]
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Whaley-Connell, A., & Sowers, J. R. (2007). Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. American journal of hypertension, 20(1), 109–117. Retrieved January 15, 2026, from [Link]
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Mernea, M., Al-Saedi, J. H., Anghel, G. D. C., & Mihailescu, D. F. (2020). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International Journal of Molecular Sciences, 21(21), 8345. Retrieved January 15, 2026, from [Link]
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Flores, C. A., & Cereijido, M. (2013). Amiloride Sensitive Sodium Channels (ENaC) and Their Regulation by Proteases. Current pharmaceutical design, 19(13), 2421–2429. Retrieved January 15, 2026, from [Link]
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Mernea, M., Al-Saedi, J. H., Anghel, G. D. C., & Mihailescu, D. F. (2020). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International Journal of Molecular Sciences, 21(21), 8345. Retrieved January 15, 2026, from [Link]
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Hignett, E., & Sever, P. (2020). Amiloride: A review. Journal of the Renin-Angiotensin-Aldosterone System, 21(4), 1470320320967017. Retrieved January 15, 2026, from [Link]
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Garty, H. (1988). The mechanism of action of amiloride. Seminars in nephrology, 8(3), 242–248. Retrieved January 15, 2026, from [Link]
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Bertog, M., Stojanovic, T., Storch, U., & Korbmacher, C. (2021). Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). Pflugers Archiv : European journal of physiology, 473(3), 479–492. Retrieved January 15, 2026, from [Link]
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Myerburg, M. M., King, J. A., Oyster, K. M., & Pilewski, J. M. (2010). Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking. American journal of respiratory cell and molecular biology, 43(6), 720–729. Retrieved January 15, 2026, from [Link]
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What are Amiloride sensitive sodium channel inhibitors and how do they work?. (2024, June 21). DrugTargetNet. Retrieved January 15, 2026, from [Link]
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How can the Epithelial Sodium Channel (ENaC) mechanism be antagonized?. (2025, March 26). Dr.Oracle. Retrieved January 15, 2026, from [Link]
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Mernea, M., Al-Saedi, J. H., Anghel, G. D. C., & Mihailescu, D. F. (2020). (a) The normalized simulated spectra of xENaC in the presence of... ResearchGate. Retrieved January 15, 2026, from [Link]
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Mansley, M. K., Strugnell, A., Staehr, M., Staehr, C., Svendsen, S. L. B., Korbmacher, C., & Praetorius, J. (2020). Prostaglandin E2 stimulates the epithelial sodium channel (ENaC) in cultured mouse cortical collecting duct cells in an autocrine manner. The Journal of biological chemistry, 295(21), 7434–7449. Retrieved January 15, 2026, from [Link]
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Clarke, L. L. (2009). A guide to Ussing chamber studies of mouse intestine. American journal of physiology. Gastrointestinal and liver physiology, 296(6), G1151–G1166. Retrieved January 15, 2026, from [Link]
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Clancy, J. P., et al. (2023). Functional, Cohort-Level Assessment of CFTR Modulator Responses Using Biobanked Nasal Epithelial Cells from Individuals with Cystic Fibrosis. International Journal of Molecular Sciences, 24(13), 11029. Retrieved January 15, 2026, from [Link]
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Păunescu, T. G., et al. (2017). Feedback inhibition of ENaC during acute sodium loading in vivo. American Journal of Physiology. Renal Physiology, 313(3), F735-F747. Retrieved January 15, 2026, from [Link]
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Amiloride. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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Schild, L., et al. (1997). Identification of Amino Acid Residues in the a, b, and g Subunits of the Epithelial Sodium Channel (ENaC) Involved in Amiloride Block and Ion Permeation. Journal of General Physiology, 109(1), 15-26. Retrieved January 15, 2026, from [Link]
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Awayda, M. S., et al. (1999). Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+. The Journal of General Physiology, 113(2), 203–220. Retrieved January 15, 2026, from [Link]
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Singh, K., et al. (2017). Electrophysiology of Epithelial Sodium Channel (ENaC) Embedded in Supported Lipid Bilayer Using a Single Nanopore Chip. Scientific Reports, 7, 16480. Retrieved January 15, 2026, from [Link]
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Ji, H. L., & Benos, D. J. (2004). δ ENaC: a novel divergent amiloride-inhibitable sodium channel. The Journal of physiology, 556(Pt 3), 667–676. Retrieved January 15, 2026, from [Link]
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Stojanovic, T., et al. (2023). Proteolytic Activation of the Epithelial Sodium Channel (ENaC): Its Mechanisms and Implications. International Journal of Molecular Sciences, 24(24), 17531. Retrieved January 15, 2026, from [Link]
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Rooj, A. K., & McNicholas, C. M. (2017). Potential Roles of Amiloride-Sensitive Sodium Channels in Cancer Development. International journal of molecular sciences, 18(11), 2371. Retrieved January 15, 2026, from [Link]
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Ma, H. P., & Eaton, D. C. (2012). Physiologic regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides. Pflugers Archiv : European journal of physiology, 463(5), 609–620. Retrieved January 15, 2026, from [Link]
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Zahedi, K., et al. (2016). The Role of Epithelial Sodium Channel ENaC and the Apical Cl-/HCO3- Exchanger Pendrin in Compensatory Salt Reabsorption in the Setting of Na-Cl Cotransporter (NCC) Inactivation. PloS one, 11(3), e0150918. Retrieved January 15, 2026, from [Link]
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Isotopic purity and stability of Amiloride-15N3 Hydrochloride.
An In-Depth Technical Guide to the Isotopic Purity and Stability of Amiloride-15N3 Hydrochloride
Foreword: The Imperative of Quality in Isotopic Labeling
In modern drug development and clinical research, stable isotope-labeled (SIL) compounds are indispensable tools, particularly as internal standards for quantitative bioanalysis by mass spectrometry.[1][2] The integrity of the data generated in these critical studies is fundamentally dependent on the quality of the SIL standard. This compound, a ¹⁵N-labeled version of the potassium-sparing diuretic, is used to achieve the highest accuracy in pharmacokinetic and metabolic studies.[3][4] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and rigorously assess the two cornerstone attributes of this standard: its isotopic purity and its chemical stability. We will move beyond mere protocols to explore the causality behind the analytical strategies, ensuring a self-validating system of quality assessment.
Part 1: Isotopic Purity Assessment - Confirming the Label
Isotopic purity, or enrichment, quantifies the extent to which the naturally abundant ¹⁴N atoms have been replaced by the desired ¹⁵N isotope at the specified positions.[5] For a high-fidelity internal standard, an isotopic enrichment of >98% is the industry benchmark, ensuring a distinct mass shift from the unlabeled analyte and minimizing signal overlap.[6]
The Gold Standard: High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is the definitive technique for determining isotopic enrichment because it directly measures the mass-to-charge ratio of the molecule and its isotopologues.[7] High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, is particularly powerful as it provides the mass accuracy required to resolve the labeled compound from potential isobaric interferences and accurately measure the relative abundance of each isotopic peak.[8][9][10]
This protocol outlines a self-validating system for the precise determination of isotopic enrichment.
-
Objective: To accurately quantify the percentage of Amiloride molecules that are fully labeled with three ¹⁵N atoms.
-
Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Methodology:
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Methanol:Water 50:50 v/v) at a concentration of ~1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of ~1 µg/mL in the initial mobile phase. The goal is to achieve a strong signal intensity without saturating the detector.
-
Prepare a corresponding solution of unlabeled Amiloride Hydrochloride to serve as a reference for the natural isotopic distribution.
-
-
Chromatographic Conditions:
-
While direct infusion can be used, coupling the analysis with a short chromatographic run is superior as it separates the analyte from potential formulation impurities that might interfere with the isotopic cluster.
-
Column: C18, 50 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A brief isocratic hold followed by a rapid gradient to elute the compound.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full Scan in high-resolution mode (Resolution > 30,000 FWHM).
-
Scan Range: A narrow mass range centered on the analyte's m/z (e.g., m/z 200-300).
-
Collision Energy: Low, to minimize in-source fragmentation.
-
-
Data Analysis & Calculation:
-
Acquire data for both the labeled and unlabeled standards.
-
For the Amiloride-15N3 sample, extract the mass spectrum across the chromatographic peak.
-
Identify the monoisotopic peak for the fully labeled species ([M+H]⁺, where M corresponds to C₆H₈Cl(¹⁵N)₃N₄O). This will be the M+3 peak relative to the unlabeled compound.
-
Measure the integrated peak areas (or intensities) for the primary isotopologues: M (unlabeled), M+1 (one ¹⁵N), M+2 (two ¹⁵N), and M+3 (three ¹⁵N).
-
Crucial Step - Correction: The intensity of the M+3 peak contains contributions from the natural isotopic abundance of ¹³C, ³⁷Cl, etc., from the M+2 species. This contribution must be subtracted. The theoretical natural isotopic distribution can be calculated from the elemental formula or measured directly from the unlabeled standard.[7][9]
-
Calculate the isotopic enrichment using the corrected intensities:
-
Isotopic Enrichment (%) = [Corrected Intensity (M+3) / (Σ Intensities of M, M+1, M+2, M+3)] x 100
-
-
-
| Analyte Species | Theoretical m/z ([M+H]⁺) | Measured Relative Intensity (%) | Corrected Relative Intensity (%) |
| Unlabeled Amiloride | 230.0500 | 0.15 | 0.15 |
| Amiloride-¹⁵N₁ | 231.0471 | 0.25 | 0.25 |
| Amiloride-¹⁵N₂ | 232.0441 | 1.10 | 1.10 |
| Amiloride-¹⁵N₃ | 233.0412 | 98.50 | 98.50 |
| Calculated Isotopic Enrichment | 98.50% |
Note: This is example data. The correction for natural abundance is implicitly included in the "Corrected" column for simplicity.
Caption: LC-HRMS workflow for determining isotopic enrichment.
Confirmatory Technique: ¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS is superior for quantification, ¹⁵N NMR serves as an excellent confirmatory technique to verify the location of the isotopic labels.[11][12] The ¹⁵N isotope has a nuclear spin of 1/2, which results in sharp, well-resolved NMR signals, unlike the broad signals from the quadrupolar ¹⁴N nucleus.[11][13] A ¹⁵N NMR spectrum of Amiloride-15N3 would show distinct signals corresponding to the three labeled nitrogen atoms, providing definitive structural confirmation of the labeling positions.[13]
Part 2: Chemical Stability Assessment - Ensuring Integrity Over Time
An isotopically pure standard is of little value if it degrades during storage or use. The chemical stability of this compound must be rigorously established to define its shelf-life and appropriate storage conditions.[14] This is achieved through a combination of forced degradation studies and long-term stability testing, all analyzed using a validated stability-indicating method.
The Foundation: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) in the presence of its potential degradation products, excipients, and impurities.[15][16] For Amiloride-15N3, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard.
-
Objective: To develop and validate a stability-indicating RP-HPLC-UV method for this compound.
-
Instrumentation: A standard HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Method Development:
-
Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Wavelength: Amiloride has a UV maximum around 284-285 nm, which provides good sensitivity.[16][17]
-
Mobile Phase: A typical mobile phase consists of an acidic buffer and an organic modifier. For example, a mixture of an aqueous buffer (e.g., 25 mM phosphate buffer, pH adjusted to 3.6 with acetic acid) and methanol or acetonitrile.[16] The ratio is optimized to achieve a retention time of ~5-10 minutes with good peak shape.
-
-
Method Validation (per ICH Q2(R1) guidelines):
-
Specificity: Proven through forced degradation studies, demonstrating that degradant peaks do not co-elute with the main Amiloride peak.
-
Linearity: A minimum of five concentrations are analyzed to demonstrate a linear relationship between peak area and concentration.
-
Accuracy & Precision: Assessed at multiple concentration levels to ensure the method provides correct results consistently.
-
Robustness: Small, deliberate changes are made to method parameters (e.g., pH, mobile phase composition) to ensure the method remains reliable.
-
Probing for Weakness: Forced Degradation (Stress Testing)
Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to harsh conditions.[18][19] These studies help identify likely degradation pathways and products, which is critical for developing a truly stability-indicating analytical method.[20][21] Amiloride is known to be susceptible to hydrolysis and photodegradation.[22][23]
-
Objective: To identify potential degradation products of Amiloride-15N3 and validate the specificity of the HPLC method.
-
Procedure: A solution of Amiloride-15N3 (~100 µg/mL) is subjected to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 8 hours.[24]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance heated at 105°C for 24 hours.[24]
-
Photolytic: Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).
-
-
Analysis: Before injection, acidic and basic samples are neutralized. All samples are then diluted to the target concentration and analyzed using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[20]
| Stress Condition | % Assay of Amiloride-15N3 | % Degradation | Observations (Retention Time of Major Degradants) |
| Control (Unstressed) | 99.8% | 0.2% | N/A |
| 0.1 M HCl, 60°C, 8h | 88.5% | 11.3% | Peak at 3.2 min |
| 0.1 M NaOH, 60°C, 4h | 85.2% | 14.6% | Peak at 3.2 min, Peak at 4.5 min |
| 3% H₂O₂, RT, 24h | 91.7% | 8.1% | Minor peak at 6.1 min |
| Thermal (Solid), 105°C, 24h | 98.9% | 0.9% | No significant degradation |
| Photolytic (Solution) | 79.4% | 20.4% | Multiple peaks, major at 7.8 min |
Note: This is example data. The primary photodegradation product of amiloride involves dechlorination.[22][23]
Caption: Workflow for a forced degradation (stress testing) study.
Part 3: Long-Term Stability and Recommended Handling
The ultimate goal of stability testing is to establish a re-test date or shelf life and provide validated storage instructions.
-
Long-Term Study Design: Based on the forced degradation results, a long-term stability study is initiated. The this compound solid material is stored under controlled conditions as per ICH guidelines, typically at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).[20]
-
Testing Schedule: Samples are pulled at predetermined intervals (e.g., 0, 3, 6, 12, 24, and 36 months) and analyzed for:
-
Appearance (visual inspection)
-
Chemical Purity (using the stability-indicating HPLC method)
-
Isotopic Enrichment (using the LC-HRMS method to ensure no isotopic exchange)
-
-
Storage Recommendations:
-
Temperature: Based on stability data, storage at controlled room temperature or refrigerated (2-8°C) is common for long-term preservation. Low-temperature storage (-20°C or -80°C) is ideal.[25]
-
Light: Amiloride is photolabile.[22][23] The material must be stored in light-resistant containers (e.g., amber vials) and protected from light.
-
Form: The solid crystalline form is generally more stable than amorphous material or solutions.[25]
-
Solutions: Stock solutions should be prepared in appropriate solvents, stored in tightly sealed containers at low temperatures, and protected from light. The stability of the compound in solution should be independently verified.
-
Conclusion: A Synthesis of Orthogonal Analytics
Ensuring the quality of this compound is not a single measurement but a comprehensive analytical strategy. This guide has detailed the critical, orthogonal approaches required for a complete quality assessment. High-resolution mass spectrometry provides the definitive, quantitative measure of isotopic enrichment, while a validated, stability-indicating HPLC method forms the backbone of all chemical purity and stability assessments. By integrating these expert-driven protocols, from initial characterization through forced degradation and long-term stability, researchers and developers can have the utmost confidence in the integrity of their analytical standard, and consequently, in the accuracy and reliability of their study data.
References
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Donovan, O., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. [Link]
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Chromatography Online. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Chromatography Online. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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Klick, S., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Nelson, W. R., et al. (2013). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. PMC - NIH. [Link]
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Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]
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Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [Link]
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Donovan, O., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. [Link]
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Tao, T. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. LinkedIn. [Link]
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Moore, D. E., & Tam, C. S. (1991). Photodegradation of amiloride in aqueous solution. PubMed. [Link]
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A Comprehensive Technical Guide to the Safe Handling of Amiloride-15N3 Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling precautions for Amiloride-15N3 Hydrochloride. As a Senior Application Scientist, the following sections are designed to impart not only procedural steps but also the underlying scientific rationale to ensure a culture of safety and experimental integrity within the laboratory.
Introduction: Understanding this compound
This compound is a stable isotope-labeled version of Amiloride Hydrochloride, a potassium-sparing diuretic.[1][2] The incorporation of the stable isotope, Nitrogen-15 (¹⁵N), renders it a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative analysis by mass spectrometry.[2] Unlike radioisotopes, stable isotopes do not emit ionizing radiation, and thus, the primary safety concerns are dictated by the chemical properties of the parent molecule, Amiloride Hydrochloride.[3]
Amiloride functions by blocking epithelial sodium channels (ENaC) in the nephron's distal tubules, which inhibits sodium reabsorption and consequently reduces potassium excretion.[4][5][6][7] While therapeutically beneficial, its potent physiological activity necessitates careful handling in a research setting to prevent accidental exposure.
Part 1: Hazard Identification and Chemical Profile
The toxicological properties of this compound are considered identical to its unlabeled counterpart. Amiloride Hydrochloride is classified as toxic if swallowed and causes skin and serious eye irritation.[8]
Table 1: Chemical and Safety Data for Amiloride Hydrochloride
| Property | Value | Source(s) |
| Chemical Name | 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazinecarboxamide monohydrochloride | [9] |
| Molecular Formula (Amiloride-15N3 HCl) | C₆H₉Cl₂N₄(¹⁵N)₃O | |
| CAS Number (Amiloride-15N3 HCl) | 1216796-18-7 | [1][10] |
| Molecular Weight (Amiloride-15N3 HCl) | ~269.07 g/mol | [10] |
| Appearance | Crystalline solid or very light yellow powder | |
| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H402 (Harmful to aquatic life), H412 (Harmful to aquatic life with long lasting effects) | [8] |
| GHS Precautionary Statements | P264, P270, P280, P301+P310, P302+P352, P305+P351+P338 | [8][11] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents like DMSO and dimethylformamide (~30 mg/mL). | [12] |
| Storage Temperature | Recommended: -20°C for long-term storage. | [12] |
Part 2: Safe Handling and Experimental Workflow
The following protocols are designed to mitigate the risks associated with the handling of this compound. The causality behind each step is explained to foster a deeper understanding of the safety measures.
Personal Protective Equipment (PPE)
The primary route of accidental exposure in a laboratory setting is through inhalation of airborne powder, dermal contact, or ingestion. Therefore, a stringent PPE protocol is non-negotiable.
-
Lab Coat: A clean, buttoned lab coat provides a preliminary barrier against contamination of personal clothing.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Given that Amiloride can cause skin irritation, it is crucial to change gloves immediately if they become contaminated.[13]
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye irritation from airborne particles.[11]
Weighing and Solution Preparation
This stage presents the highest risk of generating airborne particles.
Step-by-Step Protocol:
-
Designated Area: Conduct all weighing and solution preparation in a designated area, such as a chemical fume hood or a balance enclosure, to contain any dust.
-
Material Transfer: Use a micro-spatula to carefully transfer the solid this compound to a tared weigh boat. Avoid any actions that could create dust clouds.
-
Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the vial containing the compound, if possible, to minimize handling of the powder.[12] If transferring the powder is necessary, do so carefully into the destination vial.
-
Cleaning: After weighing, decontaminate the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of all waste, including gloves and weigh boats, in a designated chemical waste container.
Rationale: The use of a contained workspace is the most effective engineering control to prevent the inhalation of the potent compound. Direct solubilization minimizes the potential for aerosolization.
Visualizing the Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Part 3: Storage and Stability
Proper storage is critical for maintaining the chemical and isotopic integrity of this compound.
-
Temperature: For long-term stability, store the solid compound and stock solutions at -20°C.[12]
-
Light and Moisture: Protect the compound from light by storing it in an amber vial. As Amiloride Hydrochloride can be moisture-sensitive, ensure the container is tightly sealed.[3][14]
-
Inert Atmosphere: For highly sensitive applications, purging the vial with an inert gas like argon or nitrogen before sealing can further protect against degradation.[3]
Part 4: Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
Table 2: Emergency Response Protocol
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, dampen the solid material with water to prevent dust formation and carefully sweep it into a suitable container for disposal.[15] Wash the spill area thoroughly with soap and water.[15] |
Visualizing the Emergency Response Decision Tree
Caption: Decision tree for emergency response to Amiloride-15N3 HCl exposure.
Part 5: Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain, as it is harmful to aquatic life.[8]
Conclusion
The safe and effective use of this compound in a research setting is predicated on a thorough understanding of its chemical hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure the integrity of their experimental outcomes.
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Applications of Stable Isotope Labeling in Pharmacology: A Technical Guide
Abstract
Stable isotope labeling (SIL) has emerged as an indispensable tool in modern pharmacology, offering unparalleled precision and safety in elucidating the complex journey of a drug within a biological system.[1][2] By replacing specific atoms in a drug molecule with their heavier, non-radioactive counterparts (e.g., ²H, ¹³C, ¹⁵N), researchers can trace, quantify, and characterize the parent drug and its metabolites with exceptional accuracy using mass spectrometry.[][4][5] This technical guide provides an in-depth exploration of the core principles, methodologies, and diverse applications of SIL in drug discovery and development. From defining pharmacokinetic profiles and metabolic pathways to enabling definitive bioavailability studies and novel approaches in proteomics, this paper serves as a comprehensive resource for scientists aiming to leverage the power of stable isotopes to accelerate the delivery of safer and more effective therapeutics.
Foundational Principles of Stable Isotope Labeling
Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes into molecules to act as tracers.[1][] Unlike radioactive isotopes, stable isotopes do not decay and emit radiation, making them exceptionally safe for use in human clinical trials, including those involving vulnerable populations.[1][2] The key principle lies in the mass difference between the stable isotope and its more abundant, lighter counterpart. This mass shift, while not altering the fundamental chemical properties of the molecule, allows for its unambiguous detection and differentiation from endogenous molecules by mass spectrometry (MS).[][4]
Commonly used stable isotopes in pharmacological research include:
-
Deuterium (²H): Used to replace hydrogen (¹H).
-
Carbon-13 (¹³C): Used to replace carbon-¹²C.
-
Nitrogen-15 (¹⁵N): Used to replace nitrogen-¹⁴N.
-
Oxygen-18 (¹⁸O): Used to replace oxygen-¹⁶O.
The choice of isotope and the position of labeling are critical strategic decisions in study design, dictated by the metabolic stability of the label and the specific research question being addressed.
Core Applications in Drug Metabolism and Pharmacokinetics (DMPK)
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is a cornerstone of pharmaceutical development.[4][6][7] SIL, coupled with high-sensitivity mass spectrometry, provides a robust platform for comprehensive ADME studies.[4][6][7]
Elucidating Metabolic Pathways
A primary application of SIL is to trace the metabolic fate of a drug.[][8] By administering a stable isotope-labeled version of a drug, researchers can readily distinguish drug-related metabolites from the complex background of a biological matrix (e.g., plasma, urine, feces).[8] The characteristic isotopic pattern of the labeled drug and its metabolites in the mass spectrum simplifies their identification and structural elucidation.[7] This approach is instrumental in identifying major and minor metabolic pathways, understanding the enzymes involved, and assessing the potential for the formation of reactive or toxic metabolites.[7][8]
Definitive Bioavailability and Bioequivalence Studies
Absolute bioavailability, the fraction of an administered drug that reaches systemic circulation, is a critical pharmacokinetic parameter.[9][10] Traditional crossover studies, which involve separate administrations of intravenous and extravascular doses, can be confounded by inter-subject variability and time-dependent changes in drug clearance.[9][10]
The use of stable isotopes offers a "gold standard" approach by allowing for the simultaneous administration of a labeled intravenous (IV) dose and an unlabeled oral dose (or vice versa).[11] This design, often referred to as a "microdose" study when the IV dose is very small, eliminates intra-subject variability and provides a more accurate and efficient determination of absolute bioavailability.[9][10][11][12] Mass spectrometry is used to differentiate and quantify the concentrations of the labeled and unlabeled drug in plasma samples over time.[9][10]
Experimental Protocol: Absolute Bioavailability Study Using a Stable Isotope Labeled Microdose
Objective: To determine the absolute bioavailability of an oral formulation of Drug X.
Methodology:
-
Dosing: A therapeutic oral dose of unlabeled Drug X is administered to subjects. Concurrently, or at the time of peak plasma concentration of the oral dose, an intravenous (IV) microdose (<100 µg) of stable isotope-labeled (e.g., ¹³C₆) Drug X is administered.[12]
-
Sample Collection: Serial blood samples are collected at predefined time points post-dose.
-
Sample Preparation: Plasma is harvested, and proteins are precipitated. A stable isotope-labeled internal standard (e.g., ²H₄-Drug X) is added to all samples, calibrators, and quality controls to account for variability during sample processing and analysis.[13]
-
LC-MS/MS Analysis: Samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The mass spectrometer is set up to monitor specific mass transitions for the unlabeled drug, the ¹³C₆-labeled drug, and the ²H₄-internal standard.
-
Data Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both the oral (unlabeled) and IV (labeled) drug.
-
Bioavailability Calculation: Absolute bioavailability (F) is calculated using the following formula:
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Investigating Drug-Drug Interactions
SIL is a valuable tool for studying drug-drug interactions.[] By labeling one of the co-administered drugs, researchers can precisely track its pharmacokinetics and metabolism without interference from the other drug, thereby determining if the second drug alters its absorption, distribution, metabolism, or excretion.[]
Advanced Applications in Modern Pharmacology
Beyond classical DMPK studies, SIL is enabling significant advancements in other areas of drug development.
The Rise of Deuterated Drugs: The Kinetic Isotope Effect
Replacing hydrogen with its heavier isotope, deuterium, at a site of metabolic oxidation can slow down the rate of enzymatic cleavage of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[14] This phenomenon, known as the deuterium kinetic isotope effect (KIE), can be strategically employed to improve a drug's metabolic profile.[14][15]
Benefits of Deuteration:
-
Increased Half-Life: Slower metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing.[14]
-
Reduced Toxic Metabolites: By blocking a specific metabolic pathway, deuteration can reduce the formation of unwanted or toxic metabolites.[16]
-
Improved Pharmacokinetic Profile: Deuteration can lead to more predictable and stable plasma concentrations of the active drug.[17][18]
Deutetrabenazine, the first FDA-approved deuterated drug, exemplifies the success of this approach, offering an improved pharmacokinetic profile compared to its non-deuterated counterpart.[17]
Quantitative Proteomics: Target Engagement and Biomarker Discovery
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used in quantitative proteomics.[19][20][21] In SILAC, cells are grown in media where essential amino acids (e.g., arginine and lysine) are replaced with their heavy stable isotope-labeled versions.[19][20] This leads to the complete incorporation of these heavy amino acids into all newly synthesized proteins.[19]
By comparing the proteomes of "heavy" labeled cells (e.g., treated with a drug) and "light" unlabeled cells (control), researchers can accurately quantify changes in protein expression or post-translational modifications in response to the drug.[22] This is invaluable for:
-
Target Engagement Studies: Confirming that a drug is interacting with its intended protein target.
-
Biomarker Discovery: Identifying proteins whose expression levels change in response to a drug, which can serve as biomarkers of efficacy or toxicity.[19]
-
Mechanism of Action Studies: Elucidating the downstream effects of a drug on cellular signaling pathways.[23]
Visualization of Key Workflows
Workflow for an Absolute Bioavailability Study
Caption: Workflow for determining absolute bioavailability using stable isotopes.
SILAC Workflow for Quantitative Proteomics
Caption: SILAC workflow for relative protein quantification.
Method Validation and Regulatory Considerations
The use of stable isotope-labeled compounds as internal standards is highly recommended, and often required, for the validation of bioanalytical methods, particularly those using mass spectrometry.[13][24] An ideal internal standard is a stable isotope-labeled version of the analyte, as it co-elutes chromatographically and experiences similar matrix effects and extraction recovery, thus providing the most accurate correction for analytical variability.[25]
Regulatory agencies like the European Medicines Agency (EMA) provide specific guidelines on bioanalytical method validation, which include criteria for accuracy, precision, selectivity, and stability that must be met when using stable isotope-labeled internal standards.[13] It is crucial to ensure the isotopic purity of the labeled standard and to confirm that no isotopic exchange occurs during sample processing.[13][24]
Conclusion and Future Perspectives
Stable isotope labeling has fundamentally transformed pharmacological research, providing a safe, precise, and versatile toolkit for drug developers.[1][8] Its applications, from defining fundamental ADME properties to enabling sophisticated proteomic analyses and the design of next-generation deuterated drugs, are integral to modern therapeutic development.[8][15] The combination of stable isotope labeling with advancements in high-resolution mass spectrometry continues to push the boundaries of sensitivity and analytical depth.[4][6] As the field moves towards more personalized medicine, the ability of stable isotopes to safely probe metabolic pathways in individual patients will undoubtedly play an even more critical role in tailoring treatments for optimal safety and efficacy.[1][8]
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Amiloride as a Molecular Probe: An In-depth Technical Guide to Studying Epithelial Ion Transport
This guide provides a comprehensive technical overview of the pivotal role of amiloride in the elucidation of epithelial ion transport mechanisms. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deeper understanding of the experimental choices and the self-validating systems essential for robust scientific inquiry. Herein, we will explore the molecular basis of amiloride's action, its application in key experimental models, and the critical considerations for its effective use in the laboratory.
The Central Role of the Epithelial Sodium Channel (ENaC) and Its Blockade by Amiloride
Epithelial tissues form selective barriers that regulate the passage of ions and solutes between different physiological compartments. A key player in this process is the Epithelial Sodium Channel (ENaC) , a highly selective ion channel responsible for sodium reabsorption in various tissues, including the kidneys, lungs, and colon.[1][2] The activity of ENaC is the rate-limiting step for sodium reabsorption and is crucial for maintaining salt and water homeostasis.[3]
Amiloride, a potassium-sparing diuretic, is a potent and specific inhibitor of ENaC.[3][4] Its mechanism of action involves the direct blockade of the ENaC pore, thereby preventing the influx of sodium ions into the cell.[5][6] This inhibitory effect is reversible and concentration-dependent, making amiloride an invaluable pharmacological tool for isolating and studying ENaC-mediated sodium transport.
The specificity of amiloride for ENaC is a cornerstone of its utility. While it can inhibit other ion transporters like the Na+/H+ and Na+/Ca2+ exchangers, this typically occurs at much higher concentrations.[4][7] The development of amiloride analogs with modified structures has further enhanced its specificity, allowing for more targeted investigations of different transport systems.[8][9] For instance, introducing hydrophobic substituents on the terminal nitrogen of the guanidino moiety increases activity against the Na+ channel.[8]
Foundational Techniques for Studying Amiloride-Sensitive Ion Transport
The study of amiloride's effect on epithelial ion transport relies on a suite of electrophysiological techniques that allow for the precise measurement of ion movement across cell membranes and epithelial sheets.
The Ussing Chamber: A Macroscopic View of Transepithelial Transport
The Ussing chamber is a classic and powerful tool for studying ion transport across intact epithelial tissues or cultured cell monolayers.[10][11] It allows for the measurement of key electrophysiological parameters, including the short-circuit current (Isc) and transepithelial resistance (TER) .[10]
-
Short-Circuit Current (Isc): This is the current required to nullify the spontaneous transepithelial potential difference, providing a direct measure of net active ion transport across the epithelium.[10] In many epithelia, the basal Isc is largely attributable to ENaC-mediated sodium absorption. The addition of amiloride to the apical (luminal) side of the epithelium will cause a rapid decrease in Isc, quantifying the contribution of ENaC to total ion transport.[12]
-
Transepithelial Resistance (TER): This parameter reflects the overall tightness of the epithelial barrier, including both the transcellular (through the cells) and paracellular (between the cells) pathways.[10]
Caption: Ussing Chamber workflow for quantifying amiloride-sensitive ENaC activity.
-
Tissue/Cell Culture Preparation: Isolate the epithelial tissue of interest (e.g., colonic mucosa) or grow a confluent monolayer of epithelial cells on a permeable support.[13]
-
Mounting: Carefully mount the tissue or cell support in the Ussing chamber, separating the apical and basolateral compartments.[11]
-
Equilibration: Fill both chambers with a pre-warmed and gassed physiological saline solution (e.g., Ringer's solution).[14] Allow the tissue to equilibrate and establish a stable baseline Isc and TER.[11]
-
Amiloride Addition: Once a stable baseline is achieved, add a known concentration of amiloride (typically 1-10 µM for ENaC) to the apical chamber.[13][15]
-
Data Acquisition: Continuously record the Isc. The amiloride-induced drop in Isc represents the amiloride-sensitive sodium current, which is a direct measure of ENaC activity.
-
Further Perturbations (Optional): Following amiloride inhibition, other pharmacological agents can be added to study other transport pathways. For example, forskolin can be used to activate CFTR-mediated chloride secretion.[15]
Patch-Clamp Electrophysiology: A Microscopic View of Single-Channel Activity
Patch-clamp electrophysiology provides a high-resolution view of ion channel activity at the single-molecule level.[16] This technique allows researchers to study the biophysical properties of individual ENaC channels, including their conductance, open probability, and gating kinetics.
-
Whole-Cell Configuration: This configuration measures the sum of currents from all ion channels in the cell membrane.[17] It is useful for determining the total amiloride-sensitive current in a single cell.
-
Cell-Attached and Excised Patch Configurations: These configurations allow for the recording of currents from one or a few ion channels within a small patch of the cell membrane. This is ideal for studying the fundamental properties of ENaC and its direct interaction with amiloride.
Caption: Patch-clamp workflow for characterizing single ENaC channel properties and amiloride inhibition.
-
Cell Preparation: Isolate single epithelial cells from a tissue or use a cultured cell line expressing ENaC.
-
Pipette Preparation: Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with an appropriate intracellular solution.
-
Gigaseal Formation: Using a micromanipulator, bring the pipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (a "gigaseal").
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Data Recording: Apply a voltage protocol (e.g., voltage steps or ramps) and record the resulting currents.
-
Amiloride Application: Perfuse the cell with an extracellular solution containing amiloride to observe the inhibition of ENaC currents.[17]
Interpreting the Data: Key Quantitative Parameters
The effective use of amiloride in studying epithelial ion transport necessitates a clear understanding of the key quantitative parameters derived from experimental data.
| Parameter | Description | Typical Units | Experimental Technique | Significance |
| Amiloride-Sensitive Isc (ΔIsc) | The decrease in short-circuit current upon the addition of amiloride. | µA/cm² | Ussing Chamber | Quantifies the net ENaC-mediated sodium absorption across the epithelium. |
| Inhibitory Constant (Ki or IC50) | The concentration of amiloride required to inhibit 50% of the ENaC activity. | µM | Ussing Chamber, Patch-Clamp | Characterizes the potency of amiloride for a specific ENaC subtype or in a particular tissue. ENaC is typically inhibited by amiloride with a Ki in the sub-micromolar range.[18] |
| Single-Channel Conductance (γ) | The rate of ion flow through a single open ENaC channel. | pS (picosiemens) | Patch-Clamp | A fundamental biophysical property of the ENaC protein. |
| Open Probability (Po) | The fraction of time that a single ENaC channel is in the open, conductive state. | Dimensionless (0-1) | Patch-Clamp | Provides insight into the gating mechanisms of ENaC and how they are affected by regulatory factors. |
Advanced Considerations and Best Practices
To ensure the scientific integrity and trustworthiness of research utilizing amiloride, several critical factors must be considered.
-
Specificity and Off-Target Effects: While highly specific for ENaC at low micromolar concentrations, at higher concentrations amiloride can inhibit other transporters.[8][19] It is crucial to perform dose-response experiments to determine the optimal concentration that maximizes ENaC inhibition while minimizing off-target effects. The use of more specific amiloride analogs can also mitigate this issue.[8]
-
Voltage Dependence: The inhibitory effect of amiloride on ENaC can be weakly voltage-dependent, meaning its potency can be influenced by the membrane potential.[18] This should be taken into account when designing and interpreting voltage-clamp experiments.
-
Cellular Context: The expression and regulation of ENaC can vary significantly between different cell types and tissues.[20] Therefore, the effects of amiloride should be interpreted within the specific cellular context of the study.
-
Self-Validating Experimental Design: A robust experimental design should include appropriate controls to validate the observed effects of amiloride. This includes vehicle controls (the solvent for amiloride) and positive controls (other known modulators of ENaC).
Amiloride in the Context of Disease and Drug Discovery
The study of amiloride-sensitive ion transport has profound implications for understanding and treating a variety of human diseases.
-
Cystic Fibrosis (CF): In CF, the dysfunction of the CFTR chloride channel leads to the hyperactivation of ENaC in the airways, resulting in dehydration of the airway surface liquid and impaired mucus clearance.[21][22] Amiloride and its analogs have been investigated as potential therapeutics to inhibit ENaC and rehydrate the airway surface.[21]
-
Hypertension: ENaC plays a critical role in sodium reabsorption in the kidney, and its overactivity can lead to salt-sensitive hypertension.[23] Amiloride is used clinically as a diuretic to lower blood pressure by blocking renal ENaC.[5][24]
-
Drug Discovery: Amiloride serves as a valuable tool in high-throughput screening assays to identify novel modulators of ENaC.[25] These efforts are aimed at developing new therapies for diseases involving dysregulated ENaC activity.
Future Directions
The foundational role of amiloride in epithelial transport research continues to evolve. Future research will likely focus on:
-
The development of even more specific and potent amiloride analogs for therapeutic use.
-
The use of amiloride in conjunction with advanced imaging and molecular biology techniques to further dissect the complex regulation of ENaC.
-
The exploration of amiloride's effects on ENaC in non-traditional tissues and its potential role in other diseases.
By adhering to the principles and protocols outlined in this guide, researchers can effectively leverage amiloride as a powerful molecular probe to unravel the intricate mechanisms of epithelial ion transport and contribute to the development of novel therapeutic strategies.
References
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Kleyman, T. R., & Cragoe, E. J., Jr (1988). Amiloride and its analogs as tools in the study of ion transport. The Journal of membrane biology, 105(1), 1–21. [Link]
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Kleyman, T. R., & Cragoe, E. J. (1988). Amiloride and its analogs as tools in the study of ion transport. The Journal of Membrane Biology, 105(1), 1-21. [Link]
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Hanukoglu, A., & Hanukoglu, I. (2016). δ ENaC: a novel divergent amiloride-inhibitable sodium channel. American journal of physiology. Renal physiology, 310(11), F1343–F1359. [Link]
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Korbmacher, C., Brima, D., & Lichtenstein, L. (2017). Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). Pflugers Archiv : European journal of physiology, 469(1), 15–26. [Link]
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Physiologic Instruments. (n.d.). Ussing Chamber Experiment Explained: How Scientists Measure Epithelial Ion Transport. [Link]
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Sudarikova, A. V., Negulyaev, Y. A., & Semenova, S. B. (2020). Extracellular serine proteases activate amiloride-insensitive ENaC channels and decrease migration and invasion ability of human leukemia cell lines. American journal of physiology. Cell physiology, 318(4), C749–C761. [Link]
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Thornell, I. M., Noah, T. L., & Fry, R. C. (2024). Exposing the Airway Surface to the Neonicotinoid Clothianidin Alters the Electrophysiological Properties of Human Airway Epithelia. ACS omega, 9(2), 2636–2646. [Link]
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Turnheim, K., & Leb, G. (1986). Amiloride sensitive and insensitive sodium pathways and the cellular sodium transport pool of colonic epithelium in rats. Pflugers Archiv : European journal of physiology, 406(1), 58–66. [Link]
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Pranke, I. M., & Power, U. F. (2018). The epithelial sodium channel (ENaC) as a therapeutic target for cystic fibrosis lung disease. Expert opinion on therapeutic targets, 22(12), 1015–1028. [Link]
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Mall, M. A. (2008). The CFTR and ENaC debate: how important is ENaC in CF lung disease?. The Journal of physiology, 586(Pt 10), 2445–2446. [Link]
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Hisert, K. B., Heltshe, S. L., & Pope, C. (2020). ENaC contributes to macrophage dysfunction in cystic fibrosis. American journal of physiology. Lung cellular and molecular physiology, 318(3), L526–L536. [Link]
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Cremaschi, D., & Henin, S. (1975). Effect of amiloride on sodium and water reabsorption in the rabbit gall-bladder. The Journal of physiology, 253(2), 353–370. [Link]
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Kristensen, P. (1978). Effect of amiloride on chloride transport across amphibian epithelia. The Journal of membrane biology, 40 Spec No, 167–185. [Link]
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Topic: Amiloride-15N3 Hydrochloride for Pharmacokinetic Studies
An In-Depth Technical Guide for Researchers
Introduction: The Imperative for Precision in Pharmacokinetics
In the realm of drug development, understanding the journey of a therapeutic agent through the body is paramount. Pharmacokinetic (PK) studies, which delineate the absorption, distribution, metabolism, and excretion (ADME) of a drug, form the bedrock of this understanding.[][2] The precision of these studies hinges on the ability to accurately quantify the drug in complex biological matrices like blood plasma or urine.[3] This guide focuses on Amiloride, a potassium-sparing diuretic, and the pivotal role of its stable isotope-labeled counterpart, Amiloride-15N3 Hydrochloride, in achieving the rigorous accuracy demanded by modern bioanalytical science.
Stable isotope labeling involves replacing one or more atoms in a drug molecule with their non-radioactive, heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H).[4] The resulting labeled compound is chemically identical to the parent drug but has a slightly greater mass.[5] This mass difference makes it an ideal internal standard for quantification by mass spectrometry (MS), as it co-elutes chromatographically with the analyte and experiences similar ionization effects, thereby correcting for variations during sample processing and analysis.[3][6] this compound serves this exact purpose, enabling researchers to conduct highly reliable pharmacokinetic assessments of amiloride.[7][8][9]
Part 1: The Scientific Foundation of Amiloride
Mechanism of Action: The Epithelial Sodium Channel (ENaC) Blockade
Amiloride exerts its diuretic and antihypertensive effects by directly blocking the epithelial sodium channel (ENaC) located on the apical membrane of cells in the late distal convoluted tubules and collecting ducts of the kidney's nephrons.[10][11][12][13]
-
Causality of Action: Under normal physiological conditions, sodium ions (Na⁺) are reabsorbed from the tubular fluid into the cells through ENaC, driven by an electrochemical gradient. This process contributes to water retention. By binding to and inhibiting ENaC, amiloride prevents this sodium reabsorption.[14][15]
-
Physiological Consequences: The inhibition of sodium influx leads to a mild increase in sodium and water excretion (natriuresis and diuresis).[14][16] Critically, this action also reduces the electrical potential across the tubular membrane that normally drives potassium (K⁺) secretion into the urine. The result is a decrease in potassium excretion, classifying amiloride as a potassium-sparing diuretic.[10][11][15]
Caption: Mechanism of Amiloride action on the ENaC.
Pharmacokinetics of Unlabeled Amiloride
A thorough understanding of amiloride's intrinsic pharmacokinetic profile is essential for designing meaningful studies. It is not metabolized by the liver and is excreted unchanged in both urine and feces.[11][12]
| Parameter | Value | Source |
| Bioavailability | ~50% (oral) | [10][16] |
| Time to Peak (Tmax) | 3 to 4 hours | [15][16] |
| Plasma Half-life (t½) | 6 to 9 hours | [11][12][16] |
| Onset of Action | ~2 hours | [10][15] |
| Duration of Action | ~24 hours | [10][15] |
| Metabolism | None | [11][12] |
| Excretion | ~50% in urine, ~40% in feces (unchanged) | [11][16] |
Data compiled from multiple sources for healthy adults.
Part 2: Designing a Pharmacokinetic Study with this compound
The primary application of Amiloride-15N3 HCl is as an internal standard (IS) for the quantitative analysis of amiloride in biological samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9]
Experimental Workflow
A typical pharmacokinetic study follows a rigorous, multi-stage process from administration to data analysis. The use of a stable-isotope labeled internal standard is integral to ensuring the integrity of the quantitative data generated.
Caption: Workflow for a pharmacokinetic study using a stable-isotope labeled internal standard.
Detailed Experimental Protocol: LC-MS/MS Bioanalysis
This protocol outlines a validated method for quantifying amiloride in human plasma, adapted from established procedures.[7][9][17]
Objective: To determine the concentration-time profile of amiloride in plasma following oral administration.
1. Reagents and Materials:
-
Amiloride reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata™-X)[7][9]
2. Preparation of Standards:
-
Prepare separate stock solutions of amiloride and Amiloride-15N3 HCl in methanol.
-
Create a series of calibration standards by spiking blank human plasma with amiloride stock solution to achieve a concentration range (e.g., 0.050–50.0 ng/mL).[9][17]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
3. Sample Preparation (Solid Phase Extraction - SPE):
-
Step 1: Aliquot 250 µL of plasma sample (calibrator, QC, or unknown subject sample) into a clean tube.
-
Step 2: Add a fixed volume of Amiloride-15N3 HCl working solution (the IS) to each tube and vortex. The IS serves to normalize for any loss during extraction and for variability in instrument response.
-
Step 3: Condition the SPE cartridge according to the manufacturer's protocol (typically with methanol followed by water).
-
Step 4: Load the plasma sample onto the conditioned SPE cartridge.
-
Step 5: Wash the cartridge to remove interfering substances (e.g., with a low-organic solvent mixture).
-
Step 6: Elute the analyte and IS from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile-based).
-
Step 7: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
4. LC-MS/MS Instrumentation and Conditions:
The analysis is performed using a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Condition | Rationale / Source |
| LC Column | Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm) | Provides good reversed-phase separation for amiloride.[7][9] |
| Mobile Phase | Acetonitrile and 4.0 mM ammonium formate (pH 4.0) (80:20, v/v) | Achieves sharp peak shape and adequate retention.[7][9][17] |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow for analytical columns of this size.[18] |
| Ionization Mode | ESI Positive (+) | Amiloride contains basic amine and guanidinium groups that readily protonate.[9][17] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transition (Amiloride) | m/z 230.6 → 116.0 | Precursor ion [M+H]⁺ and a characteristic product ion.[9][17] |
| MRM Transition (Amiloride-15N3) | m/z 233.6 → 116.0 | The +3 Da mass shift in the precursor confirms the label, while the product ion can be identical if the labeled atoms are not in the fragment.[9][17] |
5. Data Analysis and Quantification:
-
A calibration curve is generated by plotting the peak area ratio (Amiloride / Amiloride-15N3) against the nominal concentration of the calibration standards.
-
The concentration of amiloride in the unknown subject samples is determined by interpolating their peak area ratios from this calibration curve.
Part 3: Method Validation and Trustworthiness
For the generated data to be considered trustworthy and acceptable for regulatory submission, the bioanalytical method must be rigorously validated.[4] This self-validating system ensures the reliability of the results. Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy & Precision: Assessed by analyzing QC samples at multiple concentrations. Precision should be <15% CV, and accuracy should be within ±15% of the nominal value.[18]
-
Linearity: The calibration curve must demonstrate a linear relationship over the defined concentration range (r² ≥ 0.99).[17]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of a non-extracted standard. Mean recovery for amiloride is often around 89%.[7][17]
-
Matrix Effect: Assesses the influence of endogenous plasma components on the ionization of the analyte and IS. The IS-normalized matrix factor should ideally be close to 1.0.[7][17]
-
Stability: Evaluation of analyte stability under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Conclusion
The use of this compound is not merely a technical convenience; it is a fundamental requirement for conducting high-integrity pharmacokinetic studies of amiloride. By serving as a near-perfect internal standard, it corrects for inevitable variations in sample handling and instrument performance, ensuring that the final concentration data is both accurate and precise. This technical guide provides the foundational knowledge and a validated framework for researchers and drug development professionals to design and execute robust bioanalytical methods, ultimately leading to a clearer understanding of amiloride's behavior in the human body and supporting its safe and effective clinical use.
References
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Amiloride - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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Vidt, D. G. (1981). Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of amiloride hydrochloride, a new potassium-sparing diuretic. Pharmacotherapy, 1(3), 179-87. Retrieved from [Link]
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Garty, H. (1988). The mechanism of action of amiloride. Seminars in Nephrology, 8(3), 242-8. Retrieved from [Link]
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Amiloride. (n.d.). ChemEurope.com. Retrieved January 15, 2026, from [Link]
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Bush, A. M., & Taglialatela, G. (2023). Amiloride. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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van Breemen, R. B., & De Leoz, M. L. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 72(4), 581-594. Retrieved from [Link]
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Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. Retrieved January 15, 2026, from [Link]
-
Godoy, V. G., et al. (2011). Isotopic labeling of metabolites in drug discovery applications. Journal of Chromatography B, 879(11-12), 1433-1446. Retrieved from [Link]
-
Baillie, T. A. (2009). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 22(3), 425-437. Retrieved from [Link]
-
Shah, J. V., et al. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical Analysis, 7(5), 288-296. Retrieved from [Link]
-
Shah, J. V., et al. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Meng, F., et al. (2007). Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation. Rapid Communications in Mass Spectrometry, 21(21), 3565-3572. Retrieved from [Link]
-
Shah, J. V., et al. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical Analysis, 7(5), 288-296. Retrieved from [Link]
-
Guidance for Industry and Researchers. (2010). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
-
Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. (2024). Acta Chromatographica, 36(4). Retrieved from [Link]
-
Kleyman, T. R., et al. (1993). Pharmacokinetic studies of amiloride and its analogs using reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 613(2), 295-302. Retrieved from [Link]
-
Sörgel, F., et al. (1985). The pharmacokinetics of amiloride-hydrochlorothiazide combination in the young and elderly. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 23(7), 379-385. Retrieved from [Link]
-
Brown, M. J. (2020). Amiloride: A review. Journal of the Renin-Angiotensin-Aldosterone System, 21(4), 1470320320962770. Retrieved from [Link]
-
CAS 1216796-18-7 this compound. (n.d.). Isotope Science / Alfa Chemistry. Retrieved January 15, 2026, from [Link]
-
Amiloride Hydrochloride Tablets, USP. (2004). Product Monograph. Retrieved from [Link]
-
Sermet-Gaudelus, I., et al. (1997). Pharmacokinetics of amiloride after inhalation and oral administration in adolescents and adults with cystic fibrosis. Pharmacotherapy, 17(1), 159-166. Retrieved from [Link]
Sources
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. Amiloride - Wikipedia [en.wikipedia.org]
- 11. Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of amiloride hydrochloride, a new potassium-sparing diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amiloride [chemeurope.com]
- 13. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanism of action of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Robust and Selective Extraction of Amiloride from Human Urine using Mixed-Mode Solid-Phase Extraction
Abstract
This application note presents a detailed and validated protocol for the selective extraction and purification of amiloride from human urine using mixed-mode solid-phase extraction (SPE). Amiloride, a potassium-sparing diuretic, requires sensitive and accurate quantification in clinical and research settings. The described method utilizes a weak cation exchange (WCX) sorbent with reversed-phase characteristics, ensuring high recovery and removal of endogenous urine matrix interferences. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable sample preparation method for downstream analysis by techniques such as LC-MS/MS.
Introduction: The Rationale for a Specialized SPE Protocol
Amiloride is a moderately strong base with a pKa of 8.7, primarily due to its guanidinium group[1][2]. This chemical property is the cornerstone of an effective sample preparation strategy. In complex biological matrices like urine, amiloride exists in equilibrium between its protonated (charged) and neutral forms. To achieve selective extraction and eliminate interferences, a robust sample preparation technique is paramount.
Solid-phase extraction (SPE) offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and amenability to automation[3]. For basic compounds like amiloride, a mixed-mode SPE approach, which combines two distinct retention mechanisms—ion exchange and reversed-phase—provides superior cleanup[3]. This protocol employs a weak cation exchange (WCX) sorbent. The WCX mechanism targets the positively charged guanidinium group of amiloride, while the reversed-phase backbone of the sorbent retains the molecule based on hydrophobicity. This dual retention allows for rigorous washing steps to remove a wide range of matrix interferences, from salts to endogenous metabolites.
The Chemistry of Amiloride Extraction: A Step-by-Step Explanation
The success of this protocol hinges on the precise manipulation of pH to control the ionization state of both the amiloride molecule and the WCX sorbent.
-
Sample Pre-treatment (pH < 6.7): Amiloride, with a pKa of 8.7, is fully protonated and carries a positive charge at a pH two units below its pKa[1][2]. By acidifying the urine sample to a pH of approximately 6.0, we ensure that amiloride is in its cationic form, ready to engage in ion exchange.
-
Loading: The protonated amiloride is loaded onto the SPE cartridge. The primary retention mechanism is the strong ionic bond formed between the positively charged amiloride and the negatively charged functional groups of the WCX sorbent. A secondary, hydrophobic interaction occurs between the pyrazine ring of amiloride and the polymeric backbone of the sorbent.
-
Washing: This is a critical step for removing interferences. An acidic wash maintains the positive charge on the amiloride, keeping it bound to the sorbent while flushing away neutral and acidic interferences. A subsequent organic wash (e.g., with methanol) removes more hydrophobic, non-polar interferences that may be retained by the reversed-phase mechanism.
-
Elution (pH > 10.7): To elute the amiloride, the pH is raised significantly by using a basic solvent. This deprotonates the amiloride, neutralizing its charge and disrupting the ionic bond with the WCX sorbent. The amiloride is then easily eluted from the cartridge.
The entire workflow is depicted in the diagram below.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| Solid-Phase Extraction Cartridges | Mixed-Mode, Weak Cation Exchange (e.g., Waters Oasis WCX, Agilent Bond Elut Plexa PCX), 30 mg/1 mL | Waters, Agilent Technologies |
| Methanol | HPLC or LC-MS Grade | Fisher Scientific, Sigma-Aldrich |
| Formic Acid (≥98%) | LC-MS Grade | Sigma-Aldrich, Thermo Fisher Scientific |
| Ammonium Hydroxide (28-30%) | ACS Grade | Sigma-Aldrich |
| Deionized Water | Type I, 18.2 MΩ·cm | Millipore Milli-Q or equivalent |
| Human Urine | Drug-free, pooled | Biological specialty supplier |
Detailed Experimental Protocol
This protocol is optimized for a 30 mg/1 mL mixed-mode weak cation exchange SPE cartridge. Volumes should be adjusted proportionally for different sorbent masses.
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine at 4000 x g for 10 minutes to pellet any particulate matter.
-
In a clean tube, combine 1.0 mL of the urine supernatant with 1.0 mL of 2% aqueous formic acid.
-
Vortex for 10 seconds. This adjusts the sample pH to approximately 6.0, ensuring amiloride is protonated.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Pass 1.0 mL of methanol through each cartridge. Do not allow the sorbent to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1.0 mL of 2% aqueous formic acid through each cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the entire 2.0 mL of the pre-treated sample onto the conditioned and equilibrated cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Wash Steps:
-
Wash 1 (Aqueous Wash): Add 1.0 mL of 2% aqueous formic acid to each cartridge and draw it through under vacuum. This step removes polar, water-soluble interferences.
-
Wash 2 (Organic Wash): Add 1.0 mL of methanol to each cartridge and draw it through under vacuum. This step removes less polar, organic-soluble interferences. After this step, apply a high vacuum for 2-5 minutes to thoroughly dry the sorbent.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 1.0 mL of 5% ammonium hydroxide in methanol to each cartridge.
-
Allow the solvent to soak the sorbent for 1 minute before applying a gentle vacuum to slowly draw the eluent into the collection tubes.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your analytical method (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve the extracted amiloride and transfer to an autosampler vial for analysis.
-
Expected Performance and Data
This protocol consistently yields high recovery and excellent reproducibility for the extraction of amiloride from human urine.
| Parameter | Specification | Expected Result | Reference |
| Sorbent | Mixed-Mode Weak Cation Exchange | - | - |
| Sample Volume | 1.0 mL Urine | - | - |
| Elution Volume | 1.0 mL | - | - |
| Analyte Recovery | Amiloride | >85% | [1][4] |
| Reproducibility (RSD%) | Within-day and Between-day | <10% | [4] |
Note: Recovery and reproducibility should be independently validated in your laboratory.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | 1. Incorrect pH during loading (amiloride not fully charged).2. Sorbent dried out before sample loading.3. Elution solvent not basic enough.4. Flow rate too high during loading. | 1. Verify the pH of the pre-treated sample is ~6.0.2. Ensure sorbent bed remains wet after equilibration.3. Prepare fresh elution solvent (5% NH4OH in Methanol).4. Decrease the vacuum to achieve a flow rate of ~1-2 mL/min. |
| High Variability (RSD%) | 1. Inconsistent flow rates between samples.2. Incomplete drying after the wash step.3. Inconsistent elution solvent delivery. | 1. Use a manifold with individual flow control for each cartridge.2. Ensure the sorbent is completely dry before adding the elution solvent.3. Ensure accurate pipetting of the elution solvent. |
| Poor Sample Cleanliness (Matrix Effects) | 1. Inadequate washing.2. Sample overload. | 1. Ensure the full volumes of both wash solvents are used.2. If urine is highly concentrated, consider a greater initial dilution. |
Conclusion
The mixed-mode solid-phase extraction protocol detailed in this application note provides a highly selective, robust, and reproducible method for the extraction of amiloride from human urine. By leveraging the specific chemical properties of amiloride and a weak cation exchange sorbent, this method effectively removes endogenous matrix interferences, leading to cleaner extracts and more reliable data in downstream applications. This protocol serves as an excellent foundation for any laboratory performing bioanalysis of amiloride.
References
-
Huclová, J., Satínský, D., Pavlícek, O., Vedralová, L., & Karlícek, R. (2006). Using On-Line Solid Phase Extraction for Determination of Amiloride in Human Urine by Sequential Injection Technique. Analytica Chimica Acta, 573-574, 376-382. Available at: [Link]
-
Drugs.com. (n.d.). Amiloride: Package Insert / Prescribing Information. Available at: [Link]
-
Shah, J. V., et al. (2016). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 128, 34-42. Available at: [Link]
-
Dickinson, E. J., & Hooper, W. D. (1983). Sensitive high-performance liquid chromatographic assay for determination of amiloride in biologic fluids using an ion-pair extraction method. Journal of Chromatography B: Biomedical Sciences and Applications, 277, 338-344. Available at: [Link]
-
Waters Corporation. (n.d.). Oasis Sample Extraction Products. Available at: [Link]
-
Agilent Technologies. (n.d.). Agilent Bond Elut Plexa and Polymeric SPE Selection Guide. Available at: [Link]
-
Biotage. (2023). When should I choose weak ion exchange SPE phases?. Available at: [Link]
Sources
- 1. Using on-line solid phase extraction for determination of amiloride in human urine by sequential injection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive high-performance liquid chromatographic assay for determination of amiloride in biologic fluids using an ion-pair extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 4. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing Mass Spectrometry Parameters for the Quantification of Amiloride-15N3 Hydrochloride
Introduction
Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[1] Stable isotope-labeled internal standards are critical for mitigating matrix effects and ensuring the accuracy and precision of quantitative bioanalytical methods. Amiloride-15N3 hydrochloride, a stable isotope-labeled analog of amiloride, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2][3] This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the systematic optimization of mass spectrometry parameters for the robust quantification of this compound. The principles and protocols outlined herein are designed to be adaptable to various triple quadrupole mass spectrometry platforms.
Chemical Properties and Ionization Behavior
Amiloride is a pyrazinoylguanidine derivative with a pKa of 8.67, attributed to its guanidinium group.[1] This basic character makes it highly amenable to positive ion electrospray ionization (ESI), where it readily forms a protonated molecule, [M+H]⁺. The molecular weight of this compound is 269.07 g/mol .[4] In solution, it will exist as the protonated form of Amiloride-15N3. Therefore, the expected precursor ion in positive ESI-MS will be at m/z 233.6, corresponding to the [M+H]⁺ of the free base.[2]
Strategic Approach to MS Parameter Optimization
A systematic approach to method development is crucial for achieving optimal sensitivity, selectivity, and robustness. The following workflow outlines the key stages in optimizing MS parameters for this compound.
Caption: Workflow for MS Parameter Optimization.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with a suitable solvent, typically 50:50 methanol:water (v/v). This solution will be used for direct infusion.
Mass Spectrometer Tuning and Optimization
The following protocols are based on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Protocol 1: Precursor Ion Determination and Source Parameter Optimization
-
Instrument Setup:
-
Set the mass spectrometer to operate in positive ESI mode.
-
Infuse the 1 µg/mL working solution of this compound at a flow rate of 5-10 µL/min using a syringe pump.
-
Acquire full scan mass spectra (Q1 scan) over a mass range that includes the expected precursor ion (e.g., m/z 100-300).
-
-
Precursor Ion Confirmation:
-
Identify the most abundant ion in the Q1 spectrum. For Amiloride-15N3, this should correspond to the protonated molecule [M+H]⁺ at m/z 233.6.[2]
-
-
Source Parameter Optimization:
-
While infusing the working solution and monitoring the intensity of the precursor ion (m/z 233.6), systematically adjust the following parameters to maximize signal intensity and stability:
-
IonSpray Voltage: Typically optimized between 2000-5500 V. A setting of around 2500 V has been shown to be effective.[5]
-
Source Temperature: Varies by instrument, but a typical range is 300-550°C. A temperature of 500°C has been used successfully.[5]
-
Nebulizer and Heater Gas Flow (Gas 1 and Gas 2): Optimize these to ensure efficient desolvation without causing ion suppression. Published methods have utilized pressures around 35 psi for Gas 1 and 70-75 psi for Gas 2.[5]
-
Curtain Gas: This parameter is crucial for preventing solvent droplets from entering the mass analyzer. A setting of 25 psi has been found to be effective.[5]
-
-
Protocol 2: Product Ion Determination and Collision Energy Optimization
-
Product Ion Scan:
-
Set the mass spectrometer to product ion scan mode.
-
Select the precursor ion of Amiloride-15N3 (m/z 233.6) in the first quadrupole (Q1).
-
Apply a range of collision energies (e.g., 10-60 eV) in the second quadrupole (Q2, collision cell) to induce fragmentation.
-
Scan the third quadrupole (Q3) to detect the resulting fragment ions.
-
-
Selection of Product Ion:
-
Collision Energy (CE) Optimization:
-
Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode, monitoring the transition m/z 233.6 → 116.0.
-
Vary the collision energy in small increments (e.g., 2-3 eV steps) across a relevant range (e.g., 30-50 eV) while infusing the working solution.
-
Plot the signal intensity of the product ion against the collision energy to generate a CE profile.
-
The optimal collision energy is the value that yields the highest product ion intensity. A collision energy of 43 eV has been reported as optimal for the analogous amiloride transition.[2]
-
Protocol 3: Optimization of Compound-Dependent Parameters
-
Declustering Potential (DP) and Entrance Potential (EP) Optimization:
-
These parameters influence the transmission of ions from the source to the mass analyzer and can affect in-source fragmentation.
-
While monitoring the MRM transition, systematically vary the DP and EP to maximize the signal intensity.
-
Published optimized values for Amiloride-15N3 are a DP of 55.0 V and an EP of 10.0 V.[2]
-
-
Collision Cell Exit Potential (CXP) Optimization:
-
The CXP influences the transmission of fragment ions from the collision cell to the third quadrupole.
-
Optimize this parameter in a similar manner to DP and EP. An optimized value of 11.0 V has been reported for the m/z 116.0 product ion.[2]
-
Summary of Optimized Parameters
The following table summarizes the optimized mass spectrometry parameters for the analysis of this compound based on published data.[2][5] These values serve as an excellent starting point for method development on your specific instrument.
| Parameter | Optimized Value | Rationale |
| Ionization Mode | Positive ESI | The basic guanidinium group readily accepts a proton. |
| Precursor Ion (Q1) | m/z 233.6 | Corresponds to the [M+H]⁺ of Amiloride-15N3.[2] |
| Product Ion (Q3) | m/z 116.0 | A stable and intense fragment ion, providing selectivity.[2] |
| Dwell Time | 300 ms | A longer dwell time can improve signal-to-noise but may reduce the number of data points across a chromatographic peak.[2] |
| Declustering Potential (DP) | 55.0 V | Optimizes ion transmission and minimizes in-source fragmentation.[2] |
| Entrance Potential (EP) | 10.0 V | Facilitates the entry of ions into the mass analyzer.[2] |
| Collision Energy (CE) | 43.0 eV | Provides the most efficient fragmentation for the selected transition.[2] |
| Collision Cell Exit Potential (CXP) | 11.0 V | Maximizes the transmission of the product ion from the collision cell.[2] |
Proposed Fragmentation Pathway
The fragmentation of the Amiloride-15N3 precursor ion is a key aspect of the selectivity of the MRM assay. The proposed fragmentation pathway is illustrated below.
Caption: Proposed fragmentation of Amiloride-15N3.
Conclusion and Best Practices
This application note provides a comprehensive protocol for the optimization of mass spectrometry parameters for this compound. By following a systematic approach, researchers can develop a sensitive, selective, and robust LC-MS/MS method for the accurate quantification of amiloride in various matrices. It is important to note that while the provided parameters are a strong starting point, some instrument-specific optimization may be necessary to achieve the best performance. Always ensure that the final method is thoroughly validated according to the relevant regulatory guidelines.
References
-
Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]
-
Amiloride - Wikipedia. (n.d.). Retrieved from [Link]
-
Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation - PubMed. (n.d.). Retrieved from [Link]
-
(PDF) Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Amiloride - Wikipedia [en.wikipedia.org]
- 2. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Amiloride in Bioequivalence Studies
Introduction: The Critical Role of Amiloride Bioequivalence in Generic Drug Development
Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[1] The advent of generic formulations of amiloride necessitates rigorous bioequivalence (BE) studies to ensure that these alternatives are therapeutically interchangeable with the innovator product.[2][3] Bioequivalence is established when the rate and extent of absorption of the active pharmaceutical ingredient (API) from the generic product are not significantly different from those of the reference-listed drug (RLD) when administered at the same molar dose under similar experimental conditions.[4]
The cornerstone of a successful bioequivalence study is a robust, validated bioanalytical method for the quantitative determination of the drug in a biological matrix, typically plasma.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of amiloride in the context of bioequivalence studies. It outlines established analytical techniques, detailed experimental protocols, and the regulatory framework that governs method validation, ensuring data integrity and regulatory acceptance.[8]
Regulatory Framework: Ensuring Data Integrity and Compliance
Bioanalytical method validation is a mandatory requirement by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and is guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[2][9][10] The ICH M10 guideline on bioanalytical method validation provides a harmonized framework for these studies, which is implemented by both the FDA and the European Medicines Agency (EMA).[5][6][7][10][11]
The objective of bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose.[5][6][7] This involves a thorough assessment of the method's performance characteristics, including:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Adherence to these principles ensures the quality and consistency of the bioanalytical data, which is critical for regulatory decisions regarding the safety and efficacy of drug products.[5][6][7]
Analytical Methodologies for Amiloride Quantification
Several analytical techniques can be employed for the quantitative analysis of amiloride in biological fluids. The choice of method depends on factors such as the required sensitivity, selectivity, and the available instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of amiloride in plasma and urine.[12][13][14][15][16][17] This method offers a good balance of sensitivity, specificity, and cost-effectiveness.
Principle: The method involves separating amiloride from endogenous plasma components on a reversed-phase HPLC column. The separated amiloride is then detected by its absorbance of ultraviolet (UV) light at a specific wavelength.
Experimental Workflow for HPLC-UV Analysis of Amiloride
Caption: Workflow for amiloride quantification by HPLC-UV.
Detailed Protocol for HPLC-UV Method
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of plasma, add an internal standard (e.g., triamterene).[13]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute amiloride and the internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.4% glacial acetic acid or 0.1 M sodium perchlorate, pH 4.0).[12][13] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-50 µL.
3. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking known amounts of amiloride and the internal standard into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Analyze the calibration standards and QC samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of amiloride to the internal standard against the concentration of amiloride.
-
Determine the concentration of amiloride in the unknown samples from the calibration curve.
Table 1: Typical Validation Parameters for an HPLC-UV Method for Amiloride
| Parameter | Typical Value |
| Linearity Range | 0.25 - 25 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
| Lower Limit of Quantification | 0.25 ng/mL |
| Recovery | > 80% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, particularly for low-dose formulations or when dealing with complex biological matrices, LC-MS/MS is the method of choice.[18][19][20]
Principle: LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, amiloride is ionized, and specific parent-daughter ion transitions are monitored, providing exceptional specificity and reducing matrix interference.
Experimental Workflow for LC-MS/MS Analysis of Amiloride
Caption: Workflow for amiloride quantification by LC-MS/MS.
Detailed Protocol for LC-MS/MS Method
1. Sample Preparation (Protein Precipitation)
-
To a small volume of plasma (e.g., 100 µL), add an isotopically labeled internal standard (e.g., amiloride-¹⁵N₃).[18]
-
Add a protein precipitating agent such as acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or ammonium formate).[18][19][20]
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of specific transitions for amiloride and its internal standard (e.g., m/z 230.1 → 171.1 for amiloride).[19]
3. Calibration and Quality Control
-
Follow the same procedure as for the HPLC-UV method, using an isotopically labeled internal standard for the most accurate quantification.
Table 2: Typical Validation Parameters for an LC-MS/MS Method for Amiloride
| Parameter | Typical Value |
| Linearity Range | 0.05 - 50 ng/mL[18][20] |
| Correlation Coefficient (r²) | > 0.999[18][20] |
| Accuracy | 95 - 105% |
| Precision (%RSD) | < 10% |
| Lower Limit of Quantification | 0.05 ng/mL[18][20] |
| Recovery | > 90%[18][20] |
Bioequivalence Study Design and Pharmacokinetic Analysis
A typical bioequivalence study for amiloride is a single-dose, two-treatment, two-period, crossover study in healthy volunteers under fasting conditions.[21][22] Blood samples are collected at predefined time points after drug administration, and the plasma concentrations of amiloride are determined using a validated bioanalytical method.
The key pharmacokinetic parameters derived from the plasma concentration-time profiles are:
-
Cmax: The maximum observed plasma concentration.
-
AUC(0-t): The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-∞): The area under the plasma concentration-time curve from time zero to infinity.
For two products to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means (test/reference) of Cmax, AUC(0-t), and AUC(0-∞) should fall within the acceptance range of 80.00% to 125.00%.
Conclusion
The quantitative analysis of amiloride in biological matrices is a critical component of bioequivalence studies for generic drug approval. Both HPLC-UV and LC-MS/MS are suitable techniques, with LC-MS/MS offering superior sensitivity and selectivity. The choice of method should be based on the specific requirements of the study and the available resources. Regardless of the method chosen, rigorous validation in accordance with regulatory guidelines is paramount to ensure the generation of reliable and defensible data. This application note provides a comprehensive overview and practical protocols to guide researchers in the successful development and implementation of bioanalytical methods for amiloride.
References
-
Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA. (2021, August 20). U.S. Food and Drug Administration. [Link]
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Soko, D. S., & Tawanda, C. (1985). Amiloride: biological fluid analysis by reverse-phase HPLC. Pharmaceutical research, 2(3), 143-145. [Link]
-
ICH M10 guideline: validation of bioanalytical methods - Kymos. (n.d.). Kymos. [Link]
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Latest FDA Bioequivalence Guidance on Studies During COVID - BioPharma Services. (n.d.). BioPharma Services Inc. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2022, July 25). European Medicines Agency. [Link]
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FDA Releases Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies | Pharmaceutical Technology. (2024, April 11). Pharmaceutical Technology. [Link]
-
Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA. (2020, April 29). U.S. Food and Drug Administration. [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. (2022, July 25). European Medicines Agency. [Link]
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ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). Bioanalysis Zone. [Link]
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Shah, J. V., Shah, P. A., Sanyal, M., Shrivastav, P. S., & Patel, C. N. (2012). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of chromatography B, 903, 113-121. [Link]
-
Analytical HPLC Method Validation of Amiloride and Its Pharmacokinetic Study in Humans. (n.d.). ResearchGate. [Link]
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Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (2014, March). U.S. Food and Drug Administration. [Link]
-
bioanalytical method validation and study sample analysis m10. (2022, May 24). International Council for Harmonisation. [Link]
-
Chen, J., Jiang, H., & Qin, F. (2007). Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation. Rapid communications in mass spectrometry, 21(21), 3467-3474. [Link]
-
(PDF) Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. [Link]
-
Bioequivalence Study Between GSK3542503 Hydrochlorothiazide + Amiloride Hydrochloride 50 mg: 5 mg Tablets and Reference Product in Healthy Adult Participants Under Fasting Conditions. (n.d.). ClinicalTrials.gov. [Link]
-
Draft Guidance on Amiloride Hydrochloride. (2024, October). U.S. Food and Drug Administration. [Link]
-
Kleyman, T. R., & Cragoe Jr, E. J. (1988). Pharmacokinetic studies of amiloride and its analogs using reversed-phase high-performance liquid chromatography. Journal of chromatography B: Biomedical Sciences and Applications, 424(2), 347-356. [Link]
-
Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry | Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - R Discovery. (2017, March 24). R Discovery. [Link]
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Validated RP-HPLC method for the estimation of Amiloride and hydrochlorothiazide in combined tablet dosage form - Asian Journal of Pharmaceutical Analysis. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]
-
SIMULTANEOUS ESTIMATION AND FORCED DEGRADATION STUDIES OF AMILORIDE HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE IN A PHARMACEUTICAL DO. (n.d.). International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
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Development and Validation of RP-HPLC Method for the Simultaneous Determination of Amiloride Hydrochloride and Furosemide in Pure and Pharmaceutical Dosage Form - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
Benvenuti, C., Gaja, G., & Lorenzi, S. (1989). Kinetics of amiloride in rat following oral and intravenous administration. Bollettino della Societa italiana di biologia sperimentale, 65(10), 939-943. [Link]
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The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review - Frontiers. (2024, November 25). Frontiers. [Link]
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Bioequivalence Study Protocol - ClinicalTrials.gov. (2020, April 28). ClinicalTrials.gov. [Link]
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Amiloride - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
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BIOEQUIVALENCE AND BIOAVAILABILITY STUDY OF ANTIHYPERTENSIVE DRUG: A REVIEW - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
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Application Note: A Scientist's Guide to Selecting and Validating a C18 Column for the Separation of Amiloride
Abstract
This application note provides a comprehensive guide for the selection of a C18 stationary phase and the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of amiloride. Moving beyond a simple protocol, this guide delves into the fundamental principles dictating chromatographic behavior, linking the physicochemical properties of amiloride to rational choices in column chemistry and mobile phase composition. We present a detailed, step-by-step protocol for a validated HPLC method, complete with system suitability criteria, validation parameters as per International Council for Harmonisation (ICH) guidelines, and troubleshooting advice. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and scientifically sound analytical method for amiloride.
The Foundation: Understanding the Analyte
A successful separation begins not with the instrument, but with a deep understanding of the target molecule. Amiloride is a potassium-sparing diuretic, and its chemical structure dictates its behavior in a chromatographic system.[1][2]
Key Physicochemical Properties of Amiloride:
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C₆H₈ClN₇O | - |
| Molecular Weight | 229.63 g/mol | - |
| pKa | 8.7 | Amiloride is a basic compound.[2] At pH values more than two units below its pKa, it will exist predominantly in its protonated, cationic form. This is critical for controlling retention and ensuring good peak shape. |
| logP (Octanol/Water) | -0.3 to -0.7 | The negative logP value indicates that amiloride is a highly polar, hydrophilic molecule.[2] This suggests that it will have low retention on a standard C18 column, requiring a mobile phase with a high aqueous content. |
| Aqueous Solubility | Slightly soluble; ~1.22 g/L | Solubility is sufficient for preparing standard solutions in typical HPLC mobile phases.[2] |
The combination of high polarity (low logP) and a basic nature (pKa 8.7) presents a classic challenge in reversed-phase chromatography: achieving adequate retention while avoiding poor peak shape (tailing) due to secondary interactions with the stationary phase.
The Stationary Phase: Rationale for C18 Column Selection
Reversed-phase HPLC is the predominant technique for analyzing a wide range of pharmaceutical compounds due to its versatility and reproducibility.[3][4] For amiloride, a C18 (octadecylsilane) column is the most common and logical choice, offering a hydrophobic stationary phase that interacts with the analyte.[5]
Why C18?
C18 columns provide the highest level of hydrophobicity among standard alkyl-bonded phases, which is necessary to promote retention for a polar analyte like amiloride.[4][5] The primary retention mechanism is the hydrophobic interaction between the non-polar C18 chains and the molecular structure of amiloride.
Critical Considerations for a C18 Column for a Basic Analyte:
-
Silanol Activity: The underlying silica backbone of most C18 columns has surface silanol groups (Si-OH). At mid-range pH, these silanols can deprotonate to form negatively charged silanates (Si-O⁻). These sites can engage in strong, undesirable ionic interactions with the protonated (cationic) form of amiloride, leading to significant peak tailing.
-
Endcapping: To mitigate the effects of free silanols, modern C18 columns are typically "end-capped." This process involves reacting the residual silanol groups with a small silylating agent (e.g., trimethylchlorosilane). Choosing a column with high-density, effective endcapping is critical for achieving symmetric peaks for basic compounds like amiloride.
-
Silica Purity: High-purity silica (Type B) with low metal content is essential. Metal impurities can act as active sites, further contributing to peak tailing.
Recommendation: For amiloride, select a modern, high-purity, end-capped C18 column. Columns with a particle size of 5 µm are robust for standard analysis, while 3 µm or sub-2 µm particles can be used for higher efficiency and faster analysis times on UHPLC systems.
Method Development Strategy: A Logic-Driven Approach
The following workflow outlines the systematic process of developing a robust analytical method for amiloride.
Caption: Workflow for Amiloride HPLC Method Development.
Mobile Phase Optimization: The Key to Success
The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.[4]
-
Organic Modifier: Acetonitrile (ACN) is generally the preferred organic solvent over methanol (MeOH) for this application. ACN often provides better peak shape for basic compounds and has a lower UV cutoff. A typical starting point is a high aqueous ratio (e.g., 80-90% aqueous) due to amiloride's polarity.
-
Buffer and pH Control: This is the most critical parameter.
-
Causality: To ensure amiloride is in a consistent, single ionic state (protonated) and to suppress the ionization of residual silanols on the stationary phase, the mobile phase pH must be controlled with a buffer.[4]
-
Optimal pH Range: The ideal pH is at least 2 units below the analyte's pKa. For amiloride (pKa 8.7), a pH between 2.5 and 4.0 is optimal.
-
Buffer Choice: A phosphate or formate buffer is suitable. For example, a 20-50 mM solution of potassium dihydrogen phosphate or formic acid, adjusted to the target pH with phosphoric acid or another suitable acid, works well.[1][6]
-
Detailed Protocol: A Validated RP-HPLC Method for Amiloride
This protocol describes a robust method for the quantification of amiloride, validated according to ICH principles.[7][8]
Materials and Reagents
-
Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters µBondapak, Phenomenex Luna, or equivalent).[9]
-
Reagents:
-
Amiloride Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade)
-
Orthophosphoric Acid (85%, AR Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Mobile Phase: 25 mM Phosphate Buffer (pH 3.0) and Acetonitrile (85:15 v/v).
-
Buffer Preparation: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix 850 mL of the prepared buffer with 150 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Diluent: Mobile Phase.
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Amiloride Hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired linear range (e.g., 1-50 µg/mL).
-
Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 5 mg of amiloride into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL. Further dilute as needed to bring the concentration within the calibration range.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 283 nm |
| Run Time | ~15 minutes |
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified. Inject the working standard solution (e.g., 20 µg/mL) five times. The results must meet the following criteria.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures peak symmetry, indicating minimal secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and system.[10] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and flow rate. |
Method Validation Protocol (ICH Q2(R1) Summary)
Method validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[11]
Caption: Key Parameters for HPLC Method Validation.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Inject blank (diluent), placebo, and amiloride standard. | No interfering peaks at the retention time of amiloride.[12] |
| Linearity & Range | Analyze 5-7 concentrations across the expected range (e.g., 1-50 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[12] |
| Accuracy (Recovery) | Perform recovery studies by spiking a placebo matrix with amiloride at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%.[8] |
| Precision (Repeatability) | Analyze six replicate preparations of a sample at 100% of the target concentration on the same day. | % RSD ≤ 2.0%.[12] |
| Precision (Intermediate) | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | % RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be measured with acceptable precision and accuracy (typically S/N ratio ≥ 10). | % RSD for peak area at LOQ should be ≤ 10%.[10] |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, mobile phase composition ±2%, flow rate ±0.1 mL/min). | System suitability parameters must still be met. % RSD of results should be ≤ 2.0%.[6] |
Troubleshooting
-
Problem: Peak Tailing (Asymmetry > 1.5)
-
Cause: Secondary interaction of protonated amiloride with ionized silanols.
-
Solution 1: Ensure mobile phase pH is correctly set and stable at ≤ 4.0. A lower pH (e.g., 2.5-3.0) is often better.
-
Solution 2: The column may be aging or is not sufficiently end-capped. Replace with a new, high-quality, end-capped C18 column.
-
-
Problem: Poor Retention (Amiloride elutes near the void volume)
-
Cause: Insufficient hydrophobic interaction. Amiloride is very polar.
-
Solution: Decrease the percentage of organic modifier (acetonitrile) in the mobile phase. Increase the aqueous portion to increase retention.
-
Conclusion
The successful separation of amiloride by reversed-phase HPLC is highly achievable with a systematic, science-driven approach. The selection of a high-purity, end-capped C18 column is a foundational step, but the critical determinant of success is the meticulous control of the mobile phase pH. By maintaining a pH between 2.5 and 4.0, amiloride is kept in a stable, protonated state, and interactions with the silica backbone are minimized, leading to a robust, reliable, and transferable method suitable for routine analysis in a regulated environment. The protocol and validation guidelines presented herein provide a comprehensive framework for achieving this outcome.
References
- ResearchGate. (n.d.). Development and Validation of RP-HPLC Method for the Simultaneous Determination of Amiloride Hydrochloride and Furosemide in Pure and Pharmaceutical Dosage Form.
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
- Kus K. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
-
Vincek, W. C., Hessey, G. A., Constanzer, M. L., & Bayne, W. F. (1985). Amiloride: biological fluid analysis by reverse-phase HPLC. Pharmaceutical research, 2(3), 143–145. [Link]
- Semantic Scholar. (n.d.). Development and Validation of RP-HPLC Method for the Simultaneous Determination of Amiloride Hydrochloride and Furosemide in Pure and Pharmaceutical Dosage Form.
- ResearchGate. (n.d.). Development of a new HPLC method for simultaneous estimation of amiloride and hydrochlorothiazide.
-
Sultana, N., Arayne, M. S., & Shafi, N. (2007). RP-HPLC method for simultaneous estimation of frusemide and amiloride hydrochloride in tablet formulation. Indian journal of pharmaceutical sciences, 69(4), 583. [Link]
-
LCGC International. (2010). Column Selection for Reversed-Phase HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Waters. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16231, Amiloride. Retrieved from [Link]
-
Walash, M. I., El-Enany, N., Abdelal, A. A., & El-Sayed, M. M. (2020). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. Journal of AOAC International, 103(3), 747–754. [Link]
-
BioVanix. (n.d.). How to choose reversed-phase HPLC Column. Retrieved from [Link]
- ResearchGate. (2013). hplc method validation for pharmaceuticals: a review.
- Asian Journal of Pharmaceutical Analysis. (n.d.). Validated RP-HPLC method for the estimation of Amiloride and hydrochlorothiazide in combined tablet dosage form.
-
Dong, M. W., & Kou, D. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 606-617. Retrieved from [Link]
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Application Note: Optimizing Mobile Phase Composition for the HPLC Analysis of Amiloride
Abstract
This document provides a comprehensive guide for the development and optimization of mobile phase compositions for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of amiloride. Amiloride, a potassium-sparing diuretic, presents unique challenges in chromatographic analysis due to its polarity. This application note details the underlying principles of mobile phase selection, provides established protocols, and explains the rationale behind various experimental choices to ensure robust and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Amiloride
Amiloride is a pyrazine-carboxamide derivative used in the management of hypertension and congestive heart failure.[1][2] Accurate and precise quantification of amiloride in pharmaceutical dosage forms and biological fluids is critical for quality control and pharmacokinetic studies. Due to its polar nature and poor lipophilicity, developing a robust HPLC method with adequate retention and symmetrical peak shape can be challenging.[3] This guide focuses on the pivotal role of the mobile phase in overcoming these challenges in reversed-phase chromatography.
Fundamentals of Mobile Phase Design for Amiloride Analysis
The primary goal in designing a mobile phase for the RP-HPLC analysis of amiloride is to achieve a balance of interactions between the analyte, the stationary phase (typically C18 or C8), and the mobile phase to ensure adequate retention, resolution, and optimal peak symmetry.
The Role of the Organic Modifier
Acetonitrile and methanol are the most commonly employed organic modifiers in RP-HPLC. The choice and proportion of the organic modifier directly influence the retention time of amiloride.
-
Acetonitrile: Generally provides lower viscosity and higher elution strength compared to methanol, often resulting in shorter analysis times and sharper peaks. Several established methods utilize acetonitrile in varying proportions, from as low as 11% to as high as 70% v/v.[3][4]
-
Methanol: Can offer different selectivity compared to acetonitrile and is a viable alternative. A reported method for the simultaneous analysis of amiloride and hydrochlorothiazide uses a mobile phase of water:methanol (60:40).[5]
The concentration of the organic modifier is a critical parameter to optimize. A higher percentage of the organic component will decrease the retention time of amiloride, while a lower percentage will increase it.
The Critical Importance of pH Control
Amiloride is a basic compound, and the pH of the mobile phase is arguably the most critical factor influencing its retention and peak shape. By adjusting the pH, the ionization state of amiloride can be controlled.
-
Acidic pH: At a pH below its pKa, amiloride will be protonated and exist as a cation. An acidic mobile phase is almost universally used for amiloride analysis to ensure consistent ionization and to minimize peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase.
-
Buffer Selection: Phosphate buffers are frequently used to maintain a stable acidic pH, typically around 3.0.[1][6][7] Other acids like perchloric acid and acetic acid have also been successfully employed to adjust the mobile phase pH.[8] For instance, a mobile phase of 32% acetonitrile in 0.15 M perchloric acid at pH 2.2 has been used.[8]
Ion-Pairing Chromatography: An Advanced Technique for Amiloride
For challenging separations, particularly in complex matrices like biological fluids, ion-pair chromatography can be a powerful tool.[3] This technique introduces an ion-pairing reagent into the mobile phase.
-
Mechanism of Action: The ion-pairing reagent is a large ionic molecule with a hydrophobic region.[9] It forms a neutral ion-pair with the charged analyte (protonated amiloride).[9][10] This neutral complex has a greater affinity for the non-polar stationary phase, leading to increased retention.[10]
-
Common Reagents: For basic drugs like amiloride, anionic ion-pairing reagents such as alkanesulfonates are used.
Comparative Overview of Mobile Phase Compositions
The following table summarizes various mobile phase compositions that have been successfully used for the HPLC analysis of amiloride, highlighting the diversity of approaches.
| Organic Modifier & Ratio | Aqueous Phase & pH | Stationary Phase | Detection | Reference |
| Acetonitrile:Water (70:30 v/v) | Water adjusted to pH 4 with Orthophosphoric acid | Enable C18 | UV at 281 nm | [4] |
| Acetonitrile:Buffer (40:60 v/v) | 0.02N Potassium Dihydrogen Orthophosphate, pH 2.5 | Hypersil ODS C18 | UV at 210 nm | [11] |
| Acetonitrile:Buffer (50:50 v/v) | 50 mM Phosphate Buffer, pH 3.0 | HIQ SIL, C18 | UV at 283 nm | [1][6] |
| Methanol:Water (40:60 v/v) | Water adjusted to pH 3.2 with Acetic Acid | C18 | UV at 280 nm | [5] |
| Acetonitrile (11%) | 0.5% Triethylamine, pH 3.0 | C18 | Fluorescence | [3] |
| Acetonitrile (12%) | 0.4% Glacial Acetic Acid | Capcell Pak C18 | UV at 360 nm | [8] |
| Methanol:Buffer (40:60 v/v) | 0.1 M Sodium Perchlorate, pH 4.0 | Waters' C-18 µBondapak | Fluorescence | [12] |
| Acetonitrile:Water (50:50 v/v) | Water | Shim-pack GIST C18 | UV at 285 nm | [13] |
Detailed Protocols
Protocol 1: Standard RP-HPLC Method with Phosphate Buffer
This protocol is a robust starting point for the analysis of amiloride in pharmaceutical formulations.
Objective: To provide a step-by-step guide for preparing a common mobile phase for amiloride analysis.
Materials:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Membrane Filter
Procedure:
-
Prepare the Aqueous Buffer (50 mM Phosphate Buffer, pH 3.0):
-
Weigh approximately 6.8 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.
-
Stir the solution until the salt is completely dissolved.
-
Adjust the pH of the solution to 3.0 ± 0.05 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.
-
-
Prepare the Mobile Phase:
-
Measure 500 mL of the prepared phosphate buffer.
-
Measure 500 mL of acetonitrile.
-
Combine the two solutions in a suitable container and mix thoroughly.
-
Degas the mobile phase using sonication for 15-20 minutes or by vacuum filtration.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 283 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (or controlled at 25°C)
-
Workflow for Mobile Phase Selection and Optimization
The following diagram illustrates a logical workflow for selecting and optimizing the mobile phase for amiloride analysis.
Caption: Workflow for Mobile Phase Optimization.
Discussion: Causality in Experimental Choices
-
Why Acidic pH? The use of an acidic mobile phase protonates the amine groups on the amiloride molecule, leading to a consistent charge state. This minimizes interactions with free silanol groups on the silica backbone of the stationary phase, which are a primary cause of peak tailing for basic compounds.
-
Buffer Concentration: A buffer concentration of 25-50 mM is generally sufficient to provide the necessary buffering capacity without causing issues with precipitation when mixed with the organic modifier.
-
Organic Modifier Choice: While both acetonitrile and methanol can be used, acetonitrile often results in better peak efficiency (narrower peaks) due to its lower viscosity, which improves mass transfer kinetics.
-
Triethylamine as an Additive: In some methods, a small amount of triethylamine (TEA) is added to the mobile phase.[3] TEA acts as a competing base, binding to active silanol sites on the stationary phase and further reducing peak tailing for basic analytes like amiloride.
The logical relationship between these parameters and the final chromatographic output is illustrated below.
Caption: Input Parameters and Their Chromatographic Effects.
Conclusion
The successful HPLC analysis of amiloride is highly dependent on the careful selection and optimization of the mobile phase composition. A reversed-phase method employing a C18 column with a mobile phase consisting of an acetonitrile/methanol and an acidic buffer (pH 2.5-4.0) is the most common and effective approach. By understanding the fundamental roles of the organic modifier, pH, and potential additives like ion-pairing reagents, researchers can develop robust, reproducible, and reliable analytical methods for the quantification of amiloride. The protocols and workflows provided in this note serve as a comprehensive starting point for method development and validation.
References
-
Carr, R. A., et al. (1985). Sensitive high-performance liquid chromatographic assay for determination of amiloride in biologic fluids using an ion-pair extraction method. Journal of Pharmaceutical Sciences, 74(9), 968-971. [Link]
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Nagori, B. P., & Solanki, R. (2010). RP-HPLC Method for Simultaneous Estimation of Frusemide and Amiloride Hydrochloride in Tablet Formulation. Indian Journal of Pharmaceutical Sciences, 72(3), 384–387. [Link]
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Kim, Y. G., et al. (2012). Analytical HPLC Method Validation of Amiloride and Its Pharmacokinetic Study in Humans. Archives of Pharmacal Research, 35(6), 1057-1063. [Link]
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Dick, M. I., & Sadee, W. (1985). Amiloride: biological fluid analysis by reverse-phase HPLC. Pharmaceutical Research, 2(3), 143-145. [Link]
-
Tandel, J. N., et al. (2015). Development and Validation of RP-HPLC Method for the Simultaneous Determination of Amiloride Hydrochloride and Furosemide in Pure and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3471. [Link]
-
Reddy, B. C. K., & Reddy, G. V. S. (2020). Validated RP-HPLC method for the estimation of Amiloride and hydrochlorothiazide in combined tablet dosage form. Asian Journal of Pharmaceutical Analysis, 10(2), 73-78. [Link]
-
Nagori, B. P., & Solanki, R. (2011). Stability indicating rp-hplc method for simultaneous determination of frusemide and amiloride hydrochloride in tablet dosage for. International Journal of ChemTech Research, 3(1), 329-338. [Link]
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Shaikh, J. S., et al. (2020). SIMULTANEOUS ESTIMATION AND FORCED DEGRADATION STUDIES OF AMILORIDE HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE IN A PHARMACEUTICAL DOSAGE FORM. International Journal of Research in Pharmaceutical and Nano Sciences, 9(4), 284-294. [Link]
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Ghanekar, A. G., & Das, S. K. (1978). Statistical optimization of a reversed-phase liquid chromatographic method for the analysis of amiloride and hydrochlorothiazide in tablets. Journal of Pharmaceutical Sciences, 67(6), 873-874. [Link]
-
El-Gindy, A., et al. (2019). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. Journal of AOAC International, 102(2), 411-420. [Link]
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Sabarwal, N., Jain, S., & Agarwal, D. D. (2023). Development of a new HPLC method for simultaneous estimation of amiloride and hydrochlorothiazide. International Journal of Pharmaceutical Quality Assurance, 14(4). [Link]
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Nagori, B. P., & Solanki, R. (2011). STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF FRUSEMIDE AND AMILORIDE HYDROCHLORIDE IN TABLET DOSAGE FORM. ResearchGate. [Link]
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Sabarwal, N., Jain, S., & Agarwal, D. D. (2023). Stability Indicating Reverse Phase Ultra Performance Liquid Chromatography Method Development and Validation for Amiloride and Hydrochlorothiazide Tablet in the Presence of Degradation Products and Application to Green Analytical Principles. International Journal of Pharmaceutical Quality Assurance, 14(4), 38. [Link]
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Nagori, B. P., & Solanki, R. (2010). RP-HPLC Method for Simultaneous Estimation of Frusemide and Amiloride Hydrochloride in Tablet Formulation. Semantic Scholar. [Link]
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U.S. Pharmacopeia. (2006). USP Monographs: Amiloride Hydrochloride. USP29-NF24. [Link]
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Hewitt, A., et al. (2017). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America, 35(s4), 22-29. [Link]
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Application Note: High-Sensitivity Quantification of Amiloride and its Labeled Internal Standard using Electrospray Ionization Mass Spectrometry
Abstract: This document provides a detailed technical guide for the quantitative analysis of the diuretic drug amiloride and its stable isotope-labeled (SIL) internal standard, amiloride-¹⁵N₃, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We delve into the principles of Electrospray Ionization (ESI) for these specific compounds, offering optimized instrument settings and explaining the rationale behind parameter selection to ensure a robust, sensitive, and reproducible bioanalytical method. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing.
Introduction: The Analytical Imperative for Amiloride
Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure. Given its therapeutic importance and narrow therapeutic window, developing sensitive and selective analytical methods for its quantification in biological matrices like human plasma is critical. LC-MS/MS has emerged as the gold standard for this application due to its superior sensitivity, specificity, and high-throughput capabilities.
The heart of a successful LC-MS/MS method lies in the efficient generation of gas-phase ions from the analyte molecules eluted from the LC column. Electrospray Ionization (ESI) is the technique of choice for polar and thermally labile molecules like amiloride.[1] This guide provides a foundational protocol and the scientific reasoning for optimizing ESI source parameters to achieve maximal signal intensity and stability for amiloride and its co-analyzed internal standard.
The Science of Ionization: ESI for Amiloride
Electrospray ionization is a soft ionization technique that transfers ions from solution into the gas phase.[2][3] The process involves three key steps:
-
Droplet Formation: The liquid eluent from the LC is passed through a high-voltage capillary, creating a fine spray of charged droplets.
-
Desolvation: A heated drying gas (typically nitrogen) flows counter-currently to the spray, causing the solvent in the droplets to evaporate. This shrinks the droplets and increases their surface charge density.[3][4]
-
Ion Generation: As the droplets shrink, the coulombic repulsion between the charges eventually overcomes the droplet's surface tension, leading to the release of protonated analyte molecules into the gas phase. For small molecules like amiloride, this is primarily governed by the Ion Evaporation Model (IEM).[1][5]
Amiloride's chemical structure contains several basic nitrogen atoms, making it highly amenable to protonation. Therefore, ESI is operated in positive ion mode to generate the protonated molecule, [M+H]⁺.[6][7] This is the most abundant and stable precursor ion for amiloride, making it the ideal choice for quantitative analysis. The use of a stable isotope-labeled internal standard, such as amiloride-¹⁵N₃, is crucial for accurate quantification as it co-elutes with the analyte and experiences similar ionization efficiency or suppression, correcting for variability during sample preparation and analysis.[8][9]
Experimental Protocol: A Validated Approach
This section outlines a robust methodology for the analysis of amiloride, synthesized from established and validated methods.[6][7]
3.1. Sample Preparation Workflow
For analysis in human plasma, a sample clean-up step is mandatory to remove proteins and other matrix components that can interfere with the analysis and cause ion suppression. Solid-Phase Extraction (SPE) is a highly effective method for this purpose.[6][7]
Caption: General workflow from plasma sample preparation to LC-MS/MS analysis.
3.2. Liquid Chromatography (LC) Parameters
Chromatographic separation is performed to resolve amiloride from potential matrix interferences. A reversed-phase C18 column is commonly used. The mobile phase composition is critical; the presence of an organic modifier like acetonitrile enhances ESI desolvation, while an acidic buffer (e.g., ammonium formate with formic acid) ensures the analyte remains protonated for efficient positive mode ionization.[6][7]
| Parameter | Recommended Setting |
| Column | Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm) or equivalent[6][7] |
| Mobile Phase | Acetonitrile / 4.0 mM Ammonium Formate (pH 4.0 with formic acid) |
| Composition | 80:20 (v/v)[6] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
3.3. Mass Spectrometry and ESI Source Settings
The following parameters are starting points for method development on a typical triple quadrupole mass spectrometer, such as an API 5500.[6][7] Optimization is recommended for the specific instrument in use.
| Parameter | Recommended Setting | Rationale & Expert Insight |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amiloride's basic nature allows for efficient protonation to form [M+H]⁺ ions.[6] |
| Capillary/Spray Voltage | 3000 - 5000 V | Creates a stable Taylor cone and efficient droplet formation. Optimize for stable signal; excessively high voltage can cause discharge.[4] |
| Source Temperature | 300 - 350 °C | Aids in the desolvation of charged droplets. Temperature should be high enough for efficient solvent evaporation but not so high as to cause thermal degradation.[10] |
| Desolvation/Drying Gas | Nitrogen | An inert gas used to evaporate the solvent from the ESI droplets. |
| Desolvation Gas Flow | 8 - 12 L/min | Higher flow rates enhance desolvation, crucial for higher LC flow rates. Must be balanced with temperature to avoid cooling the source.[10] |
| Nebulizer Gas Pressure | 30 - 50 psi | Assists in forming a fine aerosol, leading to smaller initial droplets and more efficient desolvation.[10] |
| Collision Gas | Argon or Nitrogen | Used in the collision cell to induce fragmentation for MS/MS. |
Data Acquisition via Multiple Reaction Monitoring (MRM)
For ultimate selectivity and sensitivity, data is acquired in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to select the precursor ion ([M+H]⁺), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to monitor a specific, stable product ion. This process filters out chemical noise and provides high specificity.
4.1. MRM Transitions and Fragmentation
The precursor ion for amiloride is its protonated molecule at m/z 230.6.[6] Upon collision-induced dissociation (CID), it produces a characteristic and stable product ion. A common fragmentation involves the loss of the guanidinium group.
Caption: MRM process for amiloride, from precursor selection to product ion detection.
4.2. Optimized MRM Parameters
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (CE) |
| Amiloride | 230.6 | 116.0[6][7] | ~43 eV[6] |
| Amiloride-¹⁵N₃ (IS) | 233.6 | 116.0[6] | ~43 eV[6] |
Note on the Internal Standard: The labeled internal standard, amiloride-¹⁵N₃, has a precursor ion with a +3 Da shift due to the incorporation of three ¹⁵N atoms.[6] Critically, the fragmentation often results in a product ion that does not contain the labeled atoms, leading to an identical product ion m/z as the unlabeled analyte.[6] This is acceptable and common, provided there is no crosstalk between the channels. The collision energy should be optimized but is expected to be identical for both the analyte and the SIL IS.
Conclusion
This application note provides a comprehensive framework for developing a sensitive and robust LC-MS/MS method for amiloride quantification. By understanding the principles of electrospray ionization and carefully optimizing source parameters, researchers can achieve the low limits of quantification required for clinical and pharmaceutical applications. The provided protocols and settings serve as a validated starting point, empowering laboratories to rapidly implement high-quality bioanalytical assays for amiloride and its labeled internal standard.
References
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Shah, J. V., Shah, P. A., Sanyal, M., & Shrivastav, P. S. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical Analysis, 7(4), 235-245. [Link]
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Song, M., Gao, X., Hang, T., & Wu, Y. (2007). Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation. Rapid Communications in Mass Spectrometry, 21(21), 3495-3502. [Link]
-
Shah, J. V., Shah, P. A., Sanyal, M., & Shrivastav, P. S. (2017). (PDF) Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
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Góra, M., & Ciborowski, M. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
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Wikipedia. (2023). Electrospray ionization. In Wikipedia. [Link]
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Semantic Scholar. (n.d.). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Semantic Scholar. [Link]
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Tan, Y. M., et al. (2022). Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry. [Link]
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Shah, J. V., et al. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. R Discovery. [Link]
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Metair. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Metair. [Link]
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ResearchGate. (n.d.). MS/MS fragmentation pattern. [Link]
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Singh, S., et al. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 85, 162-170. [Link]
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Wu, C., et al. (2000). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Analytical Chemistry, 72(2), 391-395. [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]
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Technology Networks. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. [Link]
-
Agilent Technologies. (n.d.). Structural Characterization of Multiple GLP-1 Receptor Agonists using Electron Capture Dissociation. LabRulez LCMS. [Link]
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SlidePlayer. (n.d.). Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. [Link]
-
Aunan, J. R., et al. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. ResearchGate. [Link]
-
Ghosal, A., & Mandal, A. K. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Drug Development and Industrial Pharmacy, 38(11), 1279-1291. [Link]
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Application Notes & Protocols: Use of Amiloride-15N3 Hydrochloride in Cell-Based Assays
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of Amiloride-15N3 Hydrochloride, a stable isotope-labeled inhibitor of the epithelial sodium channel (ENaC), in various cell-based assay formats. We delve into the underlying mechanism of ENaC inhibition, elucidate the significant advantages of employing a ¹⁵N-labeled internal standard for quantitative mass spectrometry, and present field-proven methodologies for ion flux, membrane potential, and drug uptake assays. This document is intended for researchers, scientists, and drug development professionals seeking to accurately probe ENaC function and quantify amiloride dynamics in cellular systems.
Introduction to Amiloride and the Epithelial Sodium Channel (ENaC)
Amiloride is a potassium-sparing diuretic that functions by directly blocking the epithelial sodium channel (ENaC).[1][2] ENaC is a constitutively active ion channel located on the apical membrane of epithelial cells in various tissues, including the kidney, lung, and colon.[3][4] It plays a critical role in sodium reabsorption, which is fundamental to maintaining body salt and water homeostasis, thereby regulating extracellular fluid volume and blood pressure.[3][4][5]
The channel is a heterotrimer, typically composed of α, β, and γ subunits, which form a pore that is highly selective for Na⁺ ions.[4][6] The flow of sodium ions through ENaC from the extracellular fluid into the cell creates a negative transepithelial potential difference, which in turn drives the secretion of potassium (K⁺) ions into the lumen.[1][7] By physically occluding this pore, amiloride inhibits Na⁺ reabsorption, leading to mild diuresis and natriuresis while reducing K⁺ excretion.[1][2][7] Due to its central role in fluid balance, dysregulation of ENaC is implicated in diseases like Liddle's syndrome (a form of hypertension) and cystic fibrosis.[8]
Amiloride is a relatively selective inhibitor of ENaC, with an IC₅₀ typically in the range of 0.1 to 0.5 µM.[9][10] At higher concentrations, it can also inhibit other ion transporters like the Na⁺/H⁺ exchanger (NHE) and the Na⁺/Ca²⁺ exchanger (NCX).[9][11]
Physicochemical & Handling Information: this compound
Proper handling and storage are paramount for experimental success.
| Property | Value | Source / Notes |
| Chemical Name | 3,5-diamino-N-(aminoiminomethyl)-6-chloropyrazinecarboxamide-15N3 Hydrochloride | Labeled internal standard |
| Molecular Formula | C₆H₈Cl¹⁵N₃N₄O · HCl | |
| Appearance | Pale yellow to light yellow solid | [] |
| Purity | ≥98% (typically by HPLC) | [][13] |
| Storage | Store desiccated at -20°C for long-term stability (≥4 years). | [13] |
| Solubility | Soluble in DMSO (~30 mg/mL) and dimethylformamide.[13] Sparingly soluble in aqueous buffers.[13] | For aqueous solutions, first dissolve in DMSO then dilute with buffer.[13] |
| Stock Solutions | Prepare concentrated stock solutions (e.g., 10-30 mM) in anhydrous DMSO.[9] Aliquot and store at -20°C. Aqueous solutions are not recommended for storage beyond one day.[13] |
Mechanism of Action: ENaC Inhibition
Amiloride acts as a channel blocker. It enters the external vestibule of the ENaC pore and physically occludes it, thereby preventing the passage of sodium ions down their electrochemical gradient. This action is direct and does not depend on aldosterone antagonism, distinguishing it from other potassium-sparing diuretics like spironolactone.[1]
Caption: Mechanism of Amiloride blocking the ENaC pore.
The Advantage of ¹⁵N₃ Labeling in Cell-Based Assays
While unlabeled amiloride is suitable for functional assays (e.g., measuring ion flux), this compound is specifically designed for applications requiring precise quantification by mass spectrometry (MS).[14]
Why use a stable isotope-labeled (SIL) standard? Stable isotopes are non-radioactive atoms that contain extra neutrons.[15] Incorporating them into a drug molecule creates an analogue that is chemically identical to the parent drug but has a higher mass. This mass shift is the key to its utility.[15]
-
Gold Standard for Quantification: In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the SIL compound serves as an ideal internal standard (IS).[16] It co-elutes with the unlabeled analyte and experiences identical ionization efficiency and matrix effects during sample preparation and analysis.[17][18]
-
Enhanced Accuracy and Precision: By normalizing the signal of the unlabeled drug (the "analyte") to the signal of the known concentration of the SIL internal standard, variability from sample extraction, processing, and instrument performance is eliminated.[19] This results in highly accurate and reproducible quantification of the drug within complex biological matrices like cell lysates or plasma.[16]
-
Applications:
-
Drug Uptake/Efflux Studies: Quantify the precise amount of amiloride that has entered or been transported out of cells over time.
-
Pharmacokinetic (PK) Studies: In preclinical models, it can be used to determine drug concentration in plasma and tissues.[17][18]
-
Metabolism Studies: Helps in identifying and quantifying drug metabolites.[19]
-
Caption: Workflow for quantitative analysis using a SIL standard.
Protocols for Cell-Based Assays
5.1. Cell Line Selection
The choice of cell line is critical. It must express functional ENaC.
-
Endogenous Expression:
-
Recombinant Expression:
Validation is Key: ENaC activity must be confirmed in your chosen cell line, typically by measuring a baseline amiloride-sensitive current or ion flux.
5.2. Protocol 1: ENaC Functional Inhibition using a Fluorescent Na⁺ Indicator
This protocol measures the inhibition of sodium influx by amiloride.
Materials:
-
ENaC-expressing cells (e.g., A6 or transfected HEK293)
-
Sodium-sensitive fluorescent dye (e.g., Sodium Green™, Asante Natrium Green-2)
-
Amiloride Hydrochloride (unlabeled)
-
Low [Na⁺] buffer (e.g., Choline Chloride-based)
-
High [Na⁺] buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed ENaC-expressing cells in a 96-well plate to form a confluent monolayer. Culture for 24-48 hours.
-
Dye Loading:
-
Aspirate culture medium.
-
Wash cells once with Low [Na⁺] buffer.
-
Add the sodium indicator dye, prepared according to the manufacturer's instructions in Low [Na⁺] buffer.
-
Incubate in the dark at 37°C for 30-60 minutes.
-
-
Compound Preparation & Pre-incubation:
-
Prepare a serial dilution of Amiloride in Low [Na⁺] buffer. Include a "vehicle control" (buffer with DMSO) and a "no influx" control.
-
Wash the cells gently twice with Low [Na⁺] buffer to remove excess dye.
-
Add the Amiloride dilutions (or controls) to the respective wells.
-
Incubate for 10-15 minutes at room temperature.
-
-
Measurement of Na⁺ Influx:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for your dye.
-
Establish a stable baseline reading for ~1 minute.
-
Using an automated injector, add the High [Na⁺] buffer to all wells to stimulate Na⁺ influx through open ENaC channels.
-
Immediately begin kinetic measurement of fluorescence intensity for 5-10 minutes.
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the rate of Na⁺ influx.
-
Normalize the rate of influx in amiloride-treated wells to the vehicle control (100% activity).
-
Plot the normalized rate against the log of amiloride concentration and fit a four-parameter logistic equation to determine the IC₅₀ value.
-
5.3. Protocol 2: Quantification of Intracellular Amiloride using LC-MS/MS
This protocol uses this compound as an internal standard to accurately measure the amount of unlabeled amiloride taken up by cells.
Materials:
-
ENaC-expressing cells
-
Amiloride Hydrochloride (unlabeled)
-
This compound (Internal Standard, IS)
-
6-well or 12-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., Acetonitrile with 0.1% formic acid)
-
LC-MS/MS system (Triple Quadrupole)
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in multi-well plates and grow to ~90% confluency.
-
Aspirate medium and replace with fresh medium containing various concentrations of unlabeled Amiloride. Include a vehicle control.
-
Incubate for the desired time period (e.g., 30 minutes) at 37°C.
-
-
Cell Harvest and Lysis:
-
Quickly aspirate the drug-containing medium.
-
Wash the cell monolayer 3 times with ice-cold PBS to remove all extracellular drug. This step is critical and must be done quickly to prevent drug efflux.
-
Place the plate on ice.
-
Add a defined volume of ice-cold Lysis Buffer containing a known, fixed concentration of Amiloride-15N3 IS (e.g., 100 ng/mL) to each well.
-
Scrape the cells and collect the lysate into a microcentrifuge tube.
-
-
Sample Preparation:
-
Vortex the lysate vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Generate a standard curve by preparing samples with known concentrations of unlabeled amiloride and a fixed concentration of the IS.[23]
-
For each sample, calculate the peak area ratio (unlabeled Amiloride / Amiloride-15N3 IS).
-
Determine the concentration of amiloride in the cell lysates by interpolating the peak area ratios from the standard curve.
-
Normalize the amount of drug to the number of cells or total protein content in the well to report as amount per cell or per mg of protein.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No amiloride-sensitive signal in functional assay | Cell line does not express functional ENaC. | Verify ENaC subunit expression (qPCR, Western blot). Use a validated positive control cell line (e.g., A6). |
| Assay buffer composition is incorrect. | Ensure appropriate ion concentrations and pH. | |
| High background in fluorescence assay | Incomplete removal of extracellular dye. | Increase the number of wash steps after dye loading. |
| Dye is leaking from cells. | Reduce incubation time or temperature. Check cell monolayer integrity. | |
| Poor recovery in LC-MS/MS assay | Inefficient cell lysis or drug extraction. | Test different lysis buffers (e.g., methanol, RIPA). Ensure complete scraping and collection. |
| Drug degradation. | Keep samples on ice or at 4°C throughout preparation.[16] | |
| High variability in LC-MS/MS data | Inconsistent cell numbers between wells. | Ensure even cell seeding. Perform a protein assay (e.g., BCA) on lysates to normalize data. |
| Inaccurate pipetting of internal standard. | Use a calibrated pipette. Prepare a master mix of lysis buffer + IS for addition to all wells. |
References
- Teiwes, J., & Toto, R. D. (2007). Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. American Journal of Hypertension, 20(1), 109-17.
- Pharmacy Freak. (2025). Mechanism of Action of Amiloride. Pharmacy Freak.
- Patsnap Synapse. (2024). What is the mechanism of Amiloride Hydrochloride?
-
Dhikav, V., & Anand, K. S. (2023). Amiloride. In StatPearls. StatPearls Publishing. [Link]
-
Pixorize. (n.d.). ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE. Pixorize. [Link]
-
National Center for Biotechnology Information. (n.d.). Amiloride Hydrochloride. PubChem Compound Database. [Link]
-
IUPHAR/BPS Guide to Pharmacology. (2025). Epithelial sodium channel (ENaC). IUPHAR/BPS Guide to Pharmacology. [Link]
-
ResearchGate. (n.d.). Creation and testing of a stable αβγ-ENaC cell line. ResearchGate. [Link]
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Collier, D. M., et al. (2010). Activation of the Epithelial Sodium Channel (ENaC) by the Alkaline Protease from Pseudomonas aeruginosa. Journal of Biological Chemistry, 285(49), 38245-38254. [Link]
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Shah, P. A., et al. (2015). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 115, 457-465. [Link]
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Palmer, L. G., & Frindt, G. (2022). Expression of ENaC subunits in epithelia. Journal of General Physiology, 154(8), e202213145. [Link]
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Journal of Medical and Pharmaceutical Allied Sciences. (2021). Detecting epithelial sodium channel (ENAC) protein levels as a biomarker of hypertension. JMPAS. [Link]
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American Physiological Society. (2021). Extracellular serine proteases activate amiloride-insensitive ENaC channels and decrease migration and invasion ability of human leukemia cell lines. American Journal of Physiology-Cell Physiology, 321(4), C655-C669. [Link]
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Axios Research. (n.d.). Stable Isotopes. Axios Research. [Link]
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Noreng, S., et al. (2020). Molecular principles of assembly, activation, and inhibition in epithelial sodium channel. eLife, 9, e57429. [Link]
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Balaj, M., et al. (2021). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International Journal of Molecular Sciences, 22(16), 8887. [Link]
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Amerigo Scientific. (n.d.). Stable Isotope-labeled Compounds. Amerigo Scientific. [Link]
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Wikipedia. (n.d.). Epithelial sodium channel. Wikipedia. [Link]
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de Vries, J., et al. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 72(4), 628-638. [Link]
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Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1674-1691. [Link]
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Lanekoff, I., & Laskin, J. (2019). Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique. Analytical Chemistry, 91(2), 1541-1547. [Link]
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ACS Publications. (2026). Exposing the Airway Surface to the Neonicotinoid Clothianidin Alters the Electrophysiological Properties of Human Airway Epithelia. ACS Publications. [Link]
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ResearchGate. (2025). Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]
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ResearchGate. (2025). Stable isotopes for application in research on drug metabolism. ResearchGate. [Link]
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Kellenberger, S., et al. (2011). Amiloride Docking to Acid-sensing Ion Channel-1. Journal of Biological Chemistry, 286(31), 27864-27875. [Link]
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Dexter, A., & Tucker, J. W. (2017). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Journal of the American Society for Mass Spectrometry, 28(8), 1636-1643. [Link]
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University of Helsinki. (2023). Mass spectrometry in ocular drug research. Tuhat. [Link]
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Troubleshooting & Optimization
How to resolve matrix effects in amiloride LC-MS analysis.
Welcome to the Amiloride LC-MS Analysis Technical Support Center. As Senior Application Scientists, we understand the complexities of bioanalysis. This guide is designed to provide you with expert insights and field-proven solutions to navigate and resolve the common yet critical challenge of matrix effects in your amiloride assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of matrix effects to build a strong foundation for troubleshooting.
Q1: What are matrix effects and why are they a critical concern in amiloride LC-MS analysis?
A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in your sample other than the analyte of interest (amiloride).[1] This includes endogenous substances like salts, lipids, and proteins from the biological sample (e.g., plasma, urine), as well as exogenous substances like dosing vehicles or concomitant medications.[1][2]
Matrix effects occur when these co-eluting components alter the ionization efficiency of amiloride in the mass spectrometer's ion source.[3] This can lead to either a suppressed signal (ion suppression) or an enhanced signal (ion enhancement).[4] The primary concern is that this effect can be inconsistent and unpredictable from sample to sample, leading to poor accuracy, imprecision, and unreliable quantification. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[2][5]
Q2: What are the most common sources of matrix effects for a polar compound like amiloride in biological matrices?
A: For a polar, basic compound like amiloride, when analyzed in common biological matrices like plasma or serum, the primary sources of matrix effects are:
-
Phospholipids: These are major components of cell membranes and are notoriously problematic in ESI-MS.[6][7] Due to their amphipathic nature, they are often co-extracted with analytes and can cause significant ion suppression by competing for ionization and altering the droplet surface properties in the ESI source.[6][8]
-
Salts and Endogenous Metabolites: High concentrations of salts or polar endogenous molecules can alter the physical properties of the ESI droplets (e.g., viscosity, surface tension), hindering the efficient generation of gas-phase analyte ions.[3]
-
Glycerophosphocholines: These specific phospholipids are major contributors to ion suppression in the positive ion mode used for amiloride analysis.
Q3: How do I know if my amiloride assay is suffering from matrix effects? What are the tell-tale signs?
A: The most common indicators of underlying matrix effects include:
-
Poor Reproducibility: Inconsistent peak areas for quality control (QC) samples, especially across different batches or sources of blank matrix.
-
Inaccurate Results: Failure to meet acceptance criteria for accuracy and precision during validation runs (e.g., >15% deviation).[9]
-
Retention Time Shifts: While often a chromatographic issue, significant shifts can place your analyte in a region of high ion suppression.[10]
-
Erratic Internal Standard Response: If the peak area of your internal standard varies significantly between samples, it may be experiencing inconsistent matrix effects.
-
Failure in Incurred Sample Reanalysis (ISR): Discrepancies between the original and re-analyzed subject samples often point to variable matrix effects. A published study on amiloride successfully passed ISR after implementing a robust sample cleanup method.[11]
The definitive way to diagnose matrix effects is through systematic experiments, such as post-column infusion and post-extraction addition analysis, which are detailed in the Troubleshooting Guide below.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Problem 1: My amiloride signal is low and inconsistent across different plasma lots. How do I diagnose and fix this?
This is a classic symptom of variable matrix effects. Your goal is to determine where in the chromatogram the suppression is occurring and then quantify its impact.
A PCI experiment will give you a qualitative map of ion suppression or enhancement zones across your chromatographic run.[12] You will continuously infuse a standard solution of amiloride directly into the MS source while injecting a prepared blank matrix extract onto the LC column. A dip in the otherwise stable baseline signal indicates a region of ion suppression.[3][13]
DIAGRAM: Post-Column Infusion (PCI) Experimental Workflow
Caption: Workflow for a Post-Column Infusion (PCI) experiment.
Once you've identified suppression, you must quantify it according to regulatory expectations.[2] This is done by calculating the Matrix Factor (MF) . You compare the peak area of amiloride spiked into a blank, extracted matrix (Set B) with the peak area of amiloride in a clean solvent (Set A).
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The goal is an MF as close to 1 as possible. More importantly, the variability (%CV) of the MF across at least six different lots of matrix should be less than 15%.[2]
If significant and variable matrix effects are confirmed, your sample preparation method is the first and most effective place to make improvements.[1]
-
Move Beyond Protein Precipitation (PPT): While fast, PPT is a non-selective technique that leaves many matrix components, like phospholipids, in the final extract, making it a common cause of severe matrix effects.[14]
-
Implement Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[15] For amiloride, a mixed-mode SPE sorbent that combines reversed-phase and cation-exchange mechanisms can provide exceptionally clean extracts by removing both non-polar interferences and phospholipids.[14] A validated method for amiloride successfully used Phenomenex Strata™-X (a polymeric reversed-phase sorbent) for sample cleanup, achieving excellent recovery and minimal matrix effects.[11]
TABLE: Comparison of Common Sample Preparation Techniques
| Technique | Selectivity (Cleanliness) | Analyte Recovery | Throughput | Cost | Common Issues for Amiloride |
| Protein Precipitation (PPT) | Low | High | High | Low | High matrix effects, phospholipid contamination.[14] |
| Liquid-Liquid Extraction (LLE) | Moderate | Variable | Moderate | Low | Potentially low recovery for polar amiloride.[14] |
| Solid-Phase Extraction (SPE) | High | High | Moderate | Moderate | Highly effective, requires method development.[15] |
| Phospholipid Removal (PLR) Plates | Very High | High | High | High | Specifically targets phospholipids, very clean extracts.[7][16] |
Problem 2: I suspect phospholipids are the main culprit. How can I confirm this and what are the best removal strategies?
Phospholipids are a common cause of ion suppression.[6] You can confirm their presence by setting up a Multiple Reaction Monitoring (MRM) experiment to monitor for the characteristic precursor-to-product ion transition of the phosphocholine headgroup (m/z 184). If you see a large, broad peak in your chromatogram for this transition that overlaps with amiloride's retention time, you have confirmed phospholipid interference.[7][16]
-
Phospholipid Removal (PLR) Devices: Specialized SPE plates and cartridges (e.g., Waters Ostro™, Supelco HybridSPE®) are designed to selectively remove phospholipids from precipitated plasma samples.[8][16] Studies show these devices can remove over 99% of phospholipids, dramatically reducing matrix effects and improving assay robustness.[7][17]
-
Mixed-Mode SPE: As mentioned previously, certain mixed-mode SPE sorbents are also highly effective at removing phospholipids while retaining the target analyte.[14]
DIAGRAM: Troubleshooting Logic for Matrix Effects
Caption: A decision tree for systematically troubleshooting matrix effects.
Problem 3: My stable isotope-labeled internal standard (SIL-IS) doesn't seem to be fully compensating for matrix effects. What's wrong?
A SIL-IS is the gold standard because it should co-elute and experience the exact same ionization effects as the analyte, providing a stable analyte/IS peak area ratio.[18] If it's not working, consider these points:
-
Chromatographic Separation: In rare cases, especially with deuterium-labeled standards, there can be a slight chromatographic shift (isotope effect) separating the IS from the analyte.[18] If the analyte elutes in a region of suppression but the IS does not (or vice-versa), compensation will fail. The solution is to adjust chromatography to ensure perfect co-elution.
-
Label Stability: Ensure the isotopic label is on a chemically stable part of the molecule (e.g., not on an exchangeable -OH or -NH group).[19]
-
Contamination: Check your SIL-IS for the presence of unlabeled amiloride, which can interfere with the quantification of low-concentration samples.
A validated method for amiloride successfully used amiloride-¹⁵N₃ as the SIL-IS, demonstrating that a well-chosen IS is effective.[11]
Problem 4: I've tried different sample preparation methods, but matrix effects persist. What chromatographic strategies can I employ?
If a cleaner sample isn't enough, the next step is to chromatographically separate amiloride from the interfering matrix components.[20]
-
Modify Your Gradient: Instead of a steep, fast gradient, try a shallower gradient.[20] This increases the run time but provides better resolution, potentially moving amiloride away from the "wall" of co-eluting matrix components at the beginning or end of the run.
-
Switch to HILIC: Amiloride is a polar compound.[21][22] Reversed-phase chromatography can sometimes provide limited retention for such molecules, causing them to elute early with other polar interferences. Hydrophilic Interaction Chromatography (HILIC) is an alternative technique that excels at retaining polar compounds.[23][24] It uses a polar stationary phase and a high organic mobile phase, offering a completely different selectivity that can easily separate amiloride from phospholipids and other interferences.[25]
Part 3: Key Protocols & Methodologies
Protocol 1: How to Perform a Post-Column Infusion (PCI) Experiment
-
Preparation: Prepare a solution of amiloride in your mobile phase at a concentration that gives a strong, stable signal (e.g., the concentration of your high QC).
-
Setup: Using a T-union, connect the outlet of your LC column and a syringe pump to the inlet of the mass spectrometer's ion source (see diagram above).
-
Infusion: Begin infusing the amiloride solution at a low, steady flow rate (e.g., 5-10 µL/min).[11] You should see a stable, high-intensity baseline for the amiloride MRM transition.
-
Injection: While the infusion continues, inject a blank matrix sample that has been processed through your standard sample preparation procedure.
-
Analysis: Monitor the amiloride MRM signal throughout the chromatographic run. Any significant drop or rise from the stable baseline indicates a region of ion suppression or enhancement, respectively.[3][26]
Protocol 2: How to Quantify Matrix Factor (MF)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike amiloride and its SIL-IS into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix. Spike amiloride and the SIL-IS into the final, clean extracts.
-
Set C (Pre-Spike Matrix): Spike amiloride and the SIL-IS into six different lots of blank matrix before extraction. (This set is used to determine recovery).
-
-
Analyze Samples: Inject all samples and record the peak areas for both the analyte and the IS.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
IS-Normalized MF = (Mean Analyte/IS Ratio of Set B) / (Mean Analyte/IS Ratio of Set A)
-
-
Assess Results: The %CV of the MF and IS-Normalized MF across the different matrix lots should be ≤15%. An IS-Normalized MF close to 1.0 demonstrates that the internal standard is effectively compensating for matrix effects.[11]
References
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Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2016). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Biomedical Chromatography, 30(5), 710-720. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
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Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Mass Spectrometry & Advances in the Clinical Lab. [Link]
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Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays. Journal of Chromatography A, 987(1-2), 229-243. [Link]
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ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
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Ryska, M. (2015). Comments on the recently issued FDA guideline on Bioanalytical Method Validation. PharmaCompass. [Link]
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Shah, G., Sanyal, M., Jain, D., & Shrivastav, P. S. (2012). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical Analysis, 2(5), 349-358. [Link]
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Hewavitharana, A. K., & Vithanage, A. D. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of Biomolecular Techniques, 18(5), 320-322. [Link]
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Slideshare. (2016). Troubleshooting in lcms. [Link]
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van der Nagel, B. H. C., Witting, M., & Giera, M. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 32(11), 2635-2643. [Link]
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Chambers, E. (2013). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 26(2), 14-22. [Link]
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van der Nagel, B. H. C., Witting, M., & Giera, M. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 32(11), 2635-2643. [Link]
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Chambers, E., Lame, M., & Boudreau, A. (2007). A Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters Corporation. [Link]
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CHROMacademy. (n.d.). LC-MS Troubleshooting. [Link]
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Welch Materials, Inc. (2023). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]
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Marín-Sáez, J., Romero-González, R., & Frenich, A. G. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Molecules, 27(9), 2736. [Link]
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ResearchGate. (n.d.). Post-column infusion experiment to investigate matrix effect on ionization efficiency. [Link]
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Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International, 36(11), 10-15. [Link]
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Gago-Ferrero, P., Bletsou, A. A., & Thomaidis, N. S. (2020). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology, 54(15), 9574-9584. [Link]
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Gago-Ferrero, P., Bletsou, A. A., & Thomaidis, N. S. (2020). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. DiVA portal. [Link]
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Waters Corporation. (2021). Reducing matrix effects in complex food samples. [Link]
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Sica, D. A., Gehr, T. W., & Cheung, W. (1990). High-performance Liquid Chromatographic Analysis of Amiloride in Plasma and Urine. Journal of Chromatography B: Biomedical Sciences and Applications, 534, 237-242. [Link]
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D'Avolio, A., De-Nicolò, A., & Avataneo, V. (2012). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Bioanalysis, 4(13), 1645-1657. [Link]
-
Zhang, K., & El-Shourbagy, T. A. (2009). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of the American Society for Mass Spectrometry, 20(1), 133-139. [Link]
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Matuszewski, B. K. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
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Waters Corporation. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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Li, W., Luo, X., & Zhang, J. (2007). Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation. Rapid Communications in Mass Spectrometry, 21(21), 3475-3481. [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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Restek Corporation. (2019). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
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Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
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Sörgel, F., & Mutschler, E. (1983). Sensitive high-performance liquid chromatographic assay for determination of amiloride in biologic fluids using an ion-pair extraction method. Journal of Pharmaceutical Sciences, 72(10), 1215-1217. [Link]
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Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction chromatography in drug analysis. Open Chemistry, 9(6), 958-979. [Link]
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Technical Support Center: Troubleshooting Poor Peak Shape for Amiloride in HPLC
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for resolving common chromatographic issues encountered with amiloride. Amiloride, a potassium-sparing diuretic, presents a unique challenge in reversed-phase High-Performance Liquid Chromatography (HPLC) due to its chemical nature. As a moderately strong base with a pKa of 8.7, it is prone to undesirable secondary interactions with the stationary phase, often leading to poor peak shapes that can compromise the accuracy and precision of your results. [1][2][3] This guide is structured to provide you with not just solutions, but a deeper understanding of the underlying chromatographic principles. By diagnosing the root cause of the problem, you can develop more robust and reliable analytical methods.
Troubleshooting Guide: A Question & Answer Approach
Poor peak shape for amiloride typically manifests as tailing, fronting, or splitting. Below, we address each of these issues in a diagnostic format.
Problem 1: Why is my amiloride peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is the most frequent issue for basic compounds like amiloride. [4][5]This is almost always a result of secondary-site interactions, specifically with silanol groups on the silica-based stationary phase. [6][7][8] The Causality:
Standard reversed-phase columns (e.g., C18, C8) are made from silica particles. During the manufacturing process, not all surface silanol groups (Si-OH) are bonded with the hydrophobic alkyl chains. [8][9]These residual silanols can be acidic and, depending on the mobile phase pH, can become ionized (Si-O-). [10][11]The positively charged (protonated) amiloride molecule can then interact with these negatively charged sites via a strong ion-exchange mechanism. This interaction is stronger than the desired hydrophobic retention, causing some amiloride molecules to be retained longer and elute slowly, resulting in a tailing peak. [7][8] Solutions to Investigate:
-
Lower the Mobile Phase pH: This is the most effective first step. By lowering the pH of the mobile phase to at least 2 units below the pKa of amiloride (pKa ≈ 8.7), you ensure two things:
-
Amiloride exists predominantly in a single, protonated state. [2][3] * The residual silanol groups on the silica surface are protonated (Si-OH) and thus neutralized, minimizing the strong ionic secondary interactions. [10][12] * Recommendation: Start with a mobile phase buffered to a pH between 2.5 and 3.5 using a volatile buffer like formic acid or ammonium formate, especially if using mass spectrometry (MS) detection. [13]
-
-
Use a Mobile Phase Additive (Competing Base): If adjusting the pH is not sufficient or desirable, adding a small concentration of another basic compound, or "competing base," can mask the active silanol sites.
-
Mechanism: Additives like triethylamine (TEA) are small, basic molecules that preferentially interact with the residual silanol groups, effectively shielding them from amiloride. [12][14] * Recommendation: Add 0.05% to 0.1% TEA to the mobile phase. [15][16]Be aware that TEA can shorten column lifetime and may suppress MS signal. [12][13]
-
-
Select a More Inert Column: Modern HPLC columns are designed to minimize these secondary interactions.
-
High-Purity, Type B Silica: Columns made from high-purity silica have a much lower metal content, which reduces the acidity of silanol groups. [4][10] * End-Capped Columns: These columns undergo a secondary process to cap many of the residual silanols with a small, non-polar group. [7][8] * Polar-Embedded or Shielded Phases: Columns with a polar group embedded in the alkyl chain (e.g., amide, carbamate) or with surface shielding technology can further reduce silanol interactions and provide excellent peak shape for basic compounds, even at mid-range pH. [17]
-
-
Check for Metal Chelation: Amiloride's structure has functional groups that can chelate with trace metals present in the HPLC system (e.g., stainless steel frits, tubing) or within the silica packing itself. [9][18]This can also contribute to peak tailing.
Problem 2: Why is my amiloride peak fronting?
Peak fronting, where the first half of the peak is sloped, is less common for amiloride but can occur under specific conditions. [22] The Causality:
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase. [22]When all accessible binding sites are occupied, additional analyte molecules travel through the column unretained, eluting earlier and causing the peak to front. [22] * Solution: Reduce the injection volume or dilute the sample. [22][23]This is a simple and quick diagnostic test.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, the analyte molecules will not focus properly at the head of the column. [23][24]This leads to a distorted, often fronting, peak.
Problem 3: Why is my amiloride peak splitting?
Split peaks suggest that the analyte band is being disturbed as it travels through the system. [25][26] The Causality:
-
Column Contamination or Void: A partially blocked inlet frit or a void (a channel) at the head of the column can cause the sample to be distributed unevenly onto the stationary phase, splitting the peak. [25][27]This can be caused by precipitated sample or buffer, or physical shock to the column.
-
Solution: First, try reversing and flushing the column (check manufacturer's instructions). If that fails, replacing the column inlet frit may solve the problem. If a void has formed, the column will likely need to be replaced. [25]Using a guard column can help protect the analytical column from contaminants. [28]
-
-
Injector Issues: A malfunctioning autosampler needle or injection valve can cause the sample to be introduced into the mobile phase stream in an irregular manner, leading to a split or misshapen peak. [27]
-
Sample Solvent/Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can sometimes cause peak splitting, especially under high organic conditions. [27] * Solution: As with peak fronting, ensure the sample is dissolved in a solvent that is compatible with, or weaker than, the mobile phase. [24][27]
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal mobile phase pH for amiloride?
-
Q2: What type of HPLC column is best for amiloride?
-
A: A modern, high-purity, end-capped C18 or C8 column is a good starting point. [7][17]For even better performance and robustness, consider a column with a polar-embedded stationary phase or one specifically marketed for the analysis of basic compounds. [17][29]These columns provide alternative mechanisms to shield residual silanols.
-
-
Q3: How can I quickly diagnose if my peak tailing is due to silanol interactions?
-
Q4: My peak shape was good, but it has degraded over several hundred injections. What happened?
-
A: This is likely due to column aging or contamination. Over time, the stationary phase can degrade, especially under harsh pH conditions, exposing more silanol groups. Alternatively, strongly retained matrix components may have accumulated at the head of the column. Try a column wash procedure as recommended by the manufacturer, and always use a guard column for complex samples. [28]
-
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape for amiloride.
Caption: Troubleshooting workflow for poor amiloride peak shape.
Visualizing the Mechanism of Peak Tailing
This diagram illustrates how secondary interactions with silanol groups cause peak tailing and how common solutions mitigate the problem.
Sources
- 1. Amiloride - Wikipedia [en.wikipedia.org]
- 2. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Silica Purity #2 – Silanols | Separation Science [sepscience.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. silcotek.com [silcotek.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 22. youtube.com [youtube.com]
- 23. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 24. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 25. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 26. chromacademy.com [chromacademy.com]
- 27. researchgate.net [researchgate.net]
- 28. HPLC Troubleshooting Guide [scioninstruments.com]
- 29. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
Technical Support Center: Addressing Ion Suppression with Amiloride-15N3 Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the effective use of Amiloride-15N3 Hydrochloride in quantitative LC-MS/MS analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose, understand, and mitigate ion suppression, ensuring the accuracy and reliability of your bioanalytical data. Here, we move beyond simple protocols to explain the fundamental mechanisms and rationale behind each experimental step.
Part 1: Frequently Asked Questions - The Fundamentals of Ion Suppression
This section addresses the core concepts of ion suppression and the principles of using a stable isotope-labeled internal standard.
Q1: What are "matrix effect" and "ion suppression" in LC-MS?
A: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous metabolites.[1] The matrix effect is the alteration of analyte ionization efficiency caused by these co-eluting components.[1][2][3] This effect can manifest as either ion enhancement (an increase in signal) or, more commonly, ion suppression (a decrease in signal).[4] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[4][5][6]
Q2: What is the primary mechanism of ion suppression in an electrospray ionization (ESI) source?
A: Ion suppression in ESI is primarily a competition-based process occurring in the liquid phase and during the transition to the gas phase within the MS source.[2][7] Co-eluting matrix components can interfere with the ionization of the target analyte in several ways:
-
Competition for Charge: Matrix components may compete with the analyte for protons or access to the droplet surface, reducing the number of charged analyte ions formed.[6][8]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components (like salts) can increase the viscosity and surface tension of the ESI droplets.[7] This hinders solvent evaporation and the fission process necessary to form gas-phase ions, effectively trapping the analyte in the liquid phase.[7][9]
-
Analyte Neutralization: Some matrix components can deprotonate and neutralize the analyte ions that have already been formed.[7]
Q3: Why is a Stable Isotope-Labeled (SIL) Internal Standard like Amiloride-15N3 HCl considered the "gold standard" for mitigating ion suppression?
A: A SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[10] Amiloride-15N3 HCl is considered the gold standard for quantifying Amiloride because it has nearly identical physicochemical properties to the native analyte.[11] This means it behaves the same way during:
-
Sample Preparation: It has the same extraction recovery.[12][13]
-
Chromatography: It co-elutes perfectly with the analyte.[12][14]
-
Ionization: It experiences the exact same degree of ion suppression or enhancement in the MS source.[12][13]
Because the SIL IS and the analyte are affected proportionally, the ratio of their peak areas remains constant and accurate, even when the absolute signal intensity of both compounds is suppressed. This allows for reliable quantification.[14] Using ¹⁵N or ¹³C labels is often preferred over deuterium (²H) as heavy hydrogen can sometimes cause a slight chromatographic shift, which may lead to differential ion suppression if the elution window for suppression is very narrow.[15][16]
Part 2: Troubleshooting Guides - Practical Application
This section provides direct answers and protocols for specific issues you may encounter when using this compound.
Q4: My Amiloride-15N3 HCl internal standard (IS) signal is inconsistent across my analytical run. What does this indicate and what should I do?
A: IS variability is a critical diagnostic tool. While the goal of the IS is to track and correct for variability, its own response should be reasonably consistent to ensure data integrity.[10] Inconsistent IS responses can indicate several potential issues:
-
Systematic Errors: Inconsistent pipetting during IS spiking, variations in sample aliquot volume, or incomplete mixing.[10]
-
Extraction Inefficiency: Problems with your sample preparation (e.g., SPE, LLE) that are not uniform across all samples.
-
Instrument Drift: A gradual decrease or increase in IS signal across the run can point to a loss of sensitivity in the mass spectrometer (e.g., dirty ion source).
-
Severe or Variable Matrix Effects: If some samples have a much higher concentration of interfering matrix components, they may suppress the IS signal more than others. This is precisely what the IS is designed to correct for, but extreme variation warrants investigation.
Troubleshooting Steps:
-
Review IS Response Plots: Plot the IS peak area for all samples (calibrators, QCs, and unknowns) in the order of injection. Look for trends, drifts, or sudden outliers. Regulatory guidance suggests investigating samples where the IS response is less than 50% or greater than 150% of the mean IS response of the calibrators and QCs.[10][17]
-
Verify Sample Preparation: Re-prepare a subset of the affected samples, paying close attention to pipetting and mixing steps.
-
Check Instrument Performance: Run a system suitability test or tune the mass spectrometer to ensure it is performing optimally.
-
Investigate Matrix Differences: If variability is seen only in specific subject samples, it may indicate a significant difference in the sample matrix. As long as the analyte/IS ratio provides an accurate result (verified by QC samples), this may be acceptable. However, it should be documented and understood.
Q5: What are the recommended starting MS/MS parameters for Amiloride and Amiloride-15N3 HCl?
A: Optimizing MS/MS parameters is crucial for sensitivity. Based on published literature, the following parameters serve as an excellent starting point for method development on a triple quadrupole mass spectrometer. Amiloride ionizes well in positive electrospray ionization (ESI+) mode.[18][19]
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Ionization Mode |
| Amiloride | 230.6 | 116.0 | ESI+ |
| Amiloride-15N3 HCl | 233.6 | 116.0 | ESI+ |
| Table 1: Recommended MRM transitions for Amiloride and its stable isotope-labeled internal standard. The primary fragmentation corresponds to the elimination of the guanidine moiety.[18][20] Note that the product ion is identical for both, which is common and acceptable as they are separated by their precursor mass in Q1. |
Q6: How do I experimentally prove that Amiloride-15N3 HCl is effectively compensating for the matrix effect in my assay?
A: You must perform a matrix effect assessment during method validation, as required by regulatory bodies like the FDA.[21][22][23] The goal is to calculate the IS-Normalized Matrix Factor (MF) . An MF of 1.0 indicates no matrix effect, while values <1.0 indicate suppression and >1.0 indicate enhancement. The key is that the IS-normalized MF should be close to 1.0 and consistent across different sources of matrix.
Experimental Protocol: Quantitative Assessment of Matrix Effect
This protocol allows you to quantify the matrix effect and verify the corrective performance of Amiloride-15N3 HCl.
Objective: To determine if different biological matrix lots introduce a variable and significant matrix effect that is not corrected by the internal standard.
Materials Needed:
-
At least 6 different lots of blank biological matrix (e.g., human plasma) from individual donors.
-
Amiloride reference standard.
-
Amiloride-15N3 HCl internal standard.
-
Neat solution (e.g., mobile phase or reconstitution solvent).
Procedure:
-
Prepare Three Sample Sets:
-
Set 1 (Aqueous Standard): Spike Amiloride and Amiloride-15N3 HCl into a neat solution at low and high QC concentrations (LQC and HQC). This represents the response with no matrix present.
-
Set 2 (Post-Extraction Spike): Process blank matrix from each of the 6 sources through your entire sample preparation procedure. In the final step, spike the extracted blank matrix with Amiloride and Amiloride-15N3 HCl to the same LQC and HQC concentrations. This measures the effect of the matrix on the MS signal.
-
Set 3 (Pre-Extraction Spike): Spike the 6 lots of blank matrix with Amiloride and Amiloride-15N3 HCl (at LQC and HQC levels) before starting the sample preparation procedure. This is your standard QC sample and measures the combined effect of extraction recovery and matrix effect. (Note: This set is for assessing recovery, not the matrix factor itself, but is typically analyzed alongside).
-
-
Analyze and Collect Data: Inject all samples from Set 1 and Set 2 onto the LC-MS/MS system and record the peak areas for both the analyte (Amiloride) and the internal standard (Amiloride-15N3 HCl).
-
Calculate the Matrix Factor:
-
Analyte MF = (Mean Peak Area of Analyte in Set 2) / (Mean Peak Area of Analyte in Set 1)
-
IS MF = (Mean Peak Area of IS in Set 2) / (Mean Peak Area of IS in Set 1)
-
IS-Normalized MF = Analyte MF / IS MF
-
Acceptance Criteria (per FDA Guidance): The precision of the IS-Normalized MF across the different matrix lots should be ≤15%.[21][24] A value close to 1.0 demonstrates that Amiloride-15N3 HCl effectively tracks and corrects for any ion suppression or enhancement.
References
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
Zhang, D., et al. (2021). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Retrieved from [Link]
-
Hewavitharana, A. K., et al. (2019). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Retrieved from [Link]
-
Gosetti, F., et al. (2020). Matrix effect in a view of LC-MS/MS: An overview. ResearchGate. Retrieved from [Link]
-
Francis, P., et al. (2022). Internal Standards in Regulated Bioanalysis: Putting in Place a Decision-Making Process During Method Development. Future Science. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
-
Stahnke, H. (2012). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. PubMed. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Berg, T., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? PubMed. Retrieved from [Link]
-
SlideShare. (n.d.). Ion Suppression in Mass Spectrometry: Challenges and Solutions. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
Shah, J. V., et al. (2015). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Song, M., et al. (2007). Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation. PubMed. Retrieved from [Link]
-
Request PDF. (n.d.). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Retrieved from [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
CMIC. (n.d.). White Paper - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]
-
Shah, J. V., et al. (2015). Simultaneous Quantification of Amiloride and Hydrochlorothiazide in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
Sources
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- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. nebiolab.com [nebiolab.com]
- 8. Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx [slideshare.net]
- 9. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. waters.com [waters.com]
- 13. waters.com [waters.com]
- 14. tandfonline.com [tandfonline.com]
- 15. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. fda.gov [fda.gov]
- 23. fda.gov [fda.gov]
- 24. researchgate.net [researchgate.net]
How to improve the recovery of amiloride during sample extraction.
Technical Support Center: Amiloride Sample Extraction
A Senior Application Scientist's Guide to Maximizing Recovery
Welcome to the technical support center for bioanalytical scientists and researchers. This guide is designed to provide expert-level insights and practical troubleshooting for the extraction of amiloride from biological matrices. Low recovery of polar, ionizable compounds like amiloride is a common challenge. This document moves beyond generic protocols to explain the underlying chemical principles, helping you diagnose issues and optimize your methods for robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing consistently low and variable recovery of amiloride. What are the most likely causes?
Low recovery for amiloride is almost always linked to its fundamental physicochemical properties. The primary culprits are its high polarity and its basic nature, which dictates its charge state in solution. A successful extraction strategy must properly manage these two characteristics. Simply put, your chosen method may be incompatible with a polar, charged molecule, leading to the analyte being lost during sample loading or washing steps, or failing to elute completely.
Q2: What specific chemical properties of amiloride are critical for designing an extraction protocol?
To effectively extract amiloride, you must consider two key parameters that govern its behavior in solution. These properties determine which extraction mechanism will be most effective.
-
pKa (Dissociation Constant): Amiloride is a moderately strong base with a pKa of 8.7.[1][2][3] This means that at a pH below 8.7, the molecule's guanidine group will be protonated, carrying a positive charge (cationic form). At a pH significantly above 8.7 (e.g., >10.7), it will be deprotonated and exist in its neutral, uncharged form. The charge state of the molecule is the single most important factor for ion-exchange based extractions.
-
LogP (Partition Coefficient): Amiloride has a LogP value of approximately -0.3, indicating it is hydrophilic (polar) and prefers to reside in aqueous environments rather than non-polar organic solvents.[1] This property makes traditional liquid-liquid extraction challenging and explains its poor retention on standard reversed-phase sorbents like C18.
Here is a summary of amiloride's key properties:
| Property | Value | Implication for Extraction |
| Molecular Formula | C₆H₈ClN₇O | - |
| Molecular Weight | 229.63 g/mol | - |
| pKa | 8.7 | Positively charged at physiological and acidic pH. Neutral at high pH (>10.7). |
| LogP | -0.3 | Hydrophilic/Polar. Poorly soluble in non-polar organic solvents. |
| Solubility | Slightly soluble in water | May require heating to 40°C for higher concentrations.[4] |
| Stability | Stable in solution | Degradation during extraction is not a primary cause of low recovery.[4][5] |
Troubleshooting Guide: Solid-Phase Extraction (SPE)
SPE is the most widely recommended and successful technique for amiloride extraction due to its versatility in handling polar and charged molecules.[6][7][8] However, selecting the wrong sorbent chemistry is a common pitfall.
Q3: My recovery is poor using a standard C18 (Reversed-Phase) SPE cartridge. Is my method flawed?
This is a very common issue. Your method isn't necessarily flawed; rather, the chosen sorbent is not ideal for amiloride's properties.
The Underlying Cause: Reversed-phase SPE sorbents like C18 rely on non-polar (hydrophobic) interactions for retention. Amiloride, being highly polar (LogP -0.3) and positively charged at typical sample pH, has very little affinity for the non-polar C18 stationary phase. Consequently, the analyte fails to bind effectively and is lost during the sample loading step (this is known as "breakthrough").
Solutions:
-
Switch to a Cation-Exchange Sorbent: This is the most robust solution. Since amiloride is positively charged below pH 8.7, a cation-exchange sorbent will retain it via a strong ionic bond, while neutral and anionic interferences can be washed away.
-
Use a Polymeric Reversed-Phase Sorbent: Modern polymeric sorbents (like the Phenomenex Strata™-X) offer enhanced retention for polar compounds compared to traditional silica-based C18. Recoveries of ~89% have been reported using this approach.[7][8]
-
Attempt pH Modification (Advanced): You could theoretically increase the sample pH to >10.7 to neutralize the amiloride molecule, potentially increasing its retention on a C18 column. However, this high pH can cause other issues, such as analyte instability or unwanted reactions, and is generally not the preferred approach.
Q4: How do I develop a robust Cation-Exchange SPE protocol for amiloride?
A weak cation-exchange (WCX) mechanism is highly effective and has been shown to yield recoveries in the range of 96.8-99.4% for amiloride in urine.[6] The workflow relies on manipulating pH to control the charge states of both the analyte and the sorbent.
Caption: Weak Cation-Exchange (WCX) SPE Workflow for Amiloride.
-
Sample Pre-treatment: Dilute your sample (e.g., 1:1 plasma with water or 10x for urine) and adjust the pH to approximately 6.0 using a buffer (e.g., ammonium acetate or phosphate buffer). At this pH, amiloride is fully protonated (positively charged), and the carboxylic acid functional groups on the WCX sorbent are deprotonated (negatively charged), ensuring a strong ionic interaction.
-
Condition: Condition the WCX cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water. This activates the sorbent.
-
Equilibrate: Equilibrate the cartridge with 1-2 column volumes of your pH 6.0 loading buffer. Do not let the sorbent go dry.
-
Load Sample: Load the pre-treated sample at a slow, controlled flow rate (e.g., 1-2 mL/min). The positively charged amiloride will bind to the negatively charged sorbent.
-
Wash:
-
Wash with 1-2 column volumes of an acidic buffer (e.g., 25 mM ammonium acetate, pH 6.0) to remove polar, neutral, and anionic interferences.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can help remove less polar interferences without disrupting the strong ionic bond holding the amiloride.
-
-
Elute: Elute the amiloride by neutralizing the sorbent's charge. Apply a strong acid in an organic solvent (e.g., 2-5% formic acid or 0.1 M HCl in methanol). The high concentration of protons neutralizes the sorbent's functional groups, breaking the ionic bond and releasing the amiloride.[6]
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent for analysis.
Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
While challenging, LLE can be adapted for amiloride if SPE is not an option. Standard LLE will fail, but a modified approach can be effective.
Q5: I tried a standard LLE with ethyl acetate and my aqueous sample, but recovery was near zero. Why?
The Underlying Cause: This is a direct consequence of amiloride's high polarity (LogP -0.3). The principle of LLE is based on partitioning a compound between two immiscible liquids.[9] A polar molecule like amiloride strongly prefers to stay in the aqueous phase and will not partition into a non-polar or moderately polar organic solvent like ethyl acetate, dichloromethane, or hexane.
Solution: Ion-Pair Liquid-Liquid Extraction To make LLE viable, you must temporarily neutralize amiloride's charge and increase its overall hydrophobicity. This can be achieved using an ion-pairing agent. This technique has been successfully used to achieve recoveries of ~82% from plasma.[10]
Caption: Mechanism of Ion-Pair formation for LLE.
This protocol is adapted from a validated method for amiloride in biological fluids.[10]
-
Sample Buffering: To 1 mL of plasma, add a pH 7.6 buffer. At this pH, amiloride is positively charged.
-
Add Ion-Pairing Agent: Add a solution of an acidic ion-pairing agent, such as bromothymol blue. This agent will be negatively charged at pH 7.6.
-
Form the Ion-Pair: Vortex the mixture. The positively charged amiloride will form a neutral, more hydrophobic ion-pair complex with the negatively charged bromothymol blue.
-
Extraction: Add an appropriate organic solvent mixture (e.g., 2:1 diethyl ether:dichloromethane) and vortex vigorously for several minutes to extract the neutral complex.
-
Centrifuge: Centrifuge to achieve phase separation.
-
Back-Extraction (Crucial Step): Transfer the organic layer to a clean tube. To isolate the amiloride from the ion-pairing agent, perform a back-extraction. Add a small volume of a basic aqueous solution (e.g., 0.1% tetrabutylammonium hydroxide). This will break the ion-pair, and the polar amiloride will move back into the aqueous phase, leaving the ion-pairing agent and other interferences in the organic layer.
-
Analyze: The final basic aqueous layer, now containing the purified amiloride, can be directly injected or further processed for analysis.
Troubleshooting Guide: Protein Precipitation (PPT) & Matrix Effects
Q6: After performing a simple protein precipitation with acetonitrile, my amiloride signal is very low in my LC-MS/MS analysis. Did the amiloride precipitate with the protein?
It is highly unlikely that amiloride co-precipitated. The more probable cause is a phenomenon known as ion suppression .
The Underlying Cause: PPT is a crude cleanup method. While it effectively removes large proteins, the resulting supernatant remains rich in endogenous matrix components like salts and phospholipids. When this "dirty" extract is injected into an LC-MS/MS system, these co-eluting matrix components interfere with the ionization of amiloride in the mass spectrometer's source.[11][12] This competition for ionization efficiency drastically reduces, or "suppresses," the analyte signal, making it appear as if recovery was poor.
Solutions:
-
Confirm Ion Suppression: Perform a post-column infusion experiment. Infuse a standard solution of amiloride directly into the MS source while injecting a blank, precipitated matrix sample through the LC. A significant dip in the constant amiloride signal at its retention time confirms that co-eluting matrix components are causing suppression.
-
Improve Chromatographic Separation: Modify your LC gradient to move the amiloride peak away from the regions of major ion suppression, which often occur early in the run where other polar interferences elute.
-
Implement Post-PPT Cleanup: The most effective solution is to add an additional cleanup step after precipitation. A common and powerful strategy is PPT followed by SPE . This "Pass-through SPE" or "Polish" step uses the principles described above (e.g., cation-exchange) to provide the necessary cleanup that PPT alone lacks.
Summary of Extraction Techniques for Amiloride
| Technique | Typical Recovery | Pros | Cons | Best For |
| Weak Cation-Exchange SPE | >95% [6] | High recovery & selectivity; excellent cleanup. | More complex method development. | Achieving the highest data quality and sensitivity for regulated bioanalysis. |
| Polymeric Reversed-Phase SPE | ~89% [7][8] | Good recovery; simpler than ion-exchange. | Cleanup may be less effective than ion-exchange. | A good balance of performance and simplicity. |
| Ion-Pair LLE | ~82% [10] | Effective for polar compounds; low cost. | Can be labor-intensive; requires back-extraction. | Labs where SPE is unavailable or for specific applications. |
| Protein Precipitation (PPT) Only | Variable (Appears low) | Fast, simple, inexpensive. | Poor cleanup; high risk of severe ion suppression. | Rapid screening where high accuracy is not critical. Not recommended for quantitative analysis. |
References
-
Huclová, J., Satínský, D., Pavlícek, O., Vedralová, L., & Karlícek, R. (2006). Using On-Line Solid Phase Extraction for Determination of Amiloride in Human Urine by Sequential Injection Technique. Analytica Chimica Acta, 573-574, 376-382. [Link]
-
Al-Ghananeem, A. M., Malkawi, A. H., & Crooks, P. A. (2020). Stability of extemporaneously compounded amiloride nasal spray. PLOS ONE, 15(7), e0236232. [Link]
-
Halvorsen, T. G., Pedersen-Bjergaard, S., & Gjelstad, A. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. Journal of Chromatography B, 1043, 122-129. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16231, Amiloride. Retrieved from [Link]
-
Cunha, S., et al. (2021). New Extraction Technique Tested on Polar Metabolites in Human Plasma. LCGC North America. Retrieved from [Link]
-
Al-Ghananeem, A. M., Malkawi, A. H., & Crooks, P. A. (2020). Stability of extemporaneously compounded amiloride nasal spray. ResearchGate. Retrieved from [Link]
-
Al-Ghananeem, A. M., Malkawi, A. H., & Crooks, P. A. (2020). Stability of extemporaneously compounded amiloride nasal spray. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. Retrieved from [Link]
-
Yellepeddi, V. K., et al. (2025). Real-Time Chemical, Microbiological, and Physical Stability of Extemporaneously Compounded Amiloride Nasal Spray Over 90 Days at Refrigerated and Room Temperatures. International Journal of Pharmaceutical Compounding, 29(5), 345-350. Retrieved from [Link]
-
Shrivastav, P. S., et al. (2014). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 945-946, 144-152. [Link]
-
Yellepeddi, V. K., et al. (2024). Accelerated Stability Assessment of Extemporaneously Compounded Amiloride Nasal Spray. International Journal of Pharmaceutical Compounding, 28(3), 246-248. [Link]
-
Shah, J. V., et al. (2014). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 88, 34-42. [Link]
-
PharmaCompass. (n.d.). Amiloride. Retrieved from [Link]
-
Drugs.com. (n.d.). Amiloride: Package Insert / Prescribing Information. Retrieved from [Link]
-
Jankowska, M., et al. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites, 10(12), 498. [Link]
-
Elshanawane, A. A., et al. (2009). Recovery of amiloride and hydrochlorothiazide from human urine. Journal of AOAC International, 92(3), 814-819. Retrieved from [Link]
-
Pao, L. H., et al. (1992). Determination and identification of amiloride in human urine by high-performance liquid chromatography and gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 577(2), 277-283. [Link]
-
Orbus Pharma Inc. (2004). Amiloride Hydrochloride Tablets, USP. Product Monograph. Retrieved from [Link]
-
Cruces-Blanco, C., et al. (1999). Direct Determination of Amiloride in Urine Using Isopotential Fluorimetry. The Analyst, 124, 1165-1168. [Link]
-
Sorkin, E. M., & Vlasses, P. H. (1983). Sensitive high-performance liquid chromatographic assay for determination of amiloride in biologic fluids using an ion-pair extraction method. Journal of Chromatography B: Biomedical Sciences and Applications, 277, 368-373. [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
Barrales, P., et al. (2002). Rapid and sensitive determination of amiloride by cation exchange preconcentration and direct solid-phase UV detection. Analytical Letters, 35(9), 1491-1504. Retrieved from [Link]
-
Dolan, J. W. (2002). Ion Suppression in LC–MS–MS Analysis. LCGC North America, 20(4), 346-350. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16230, Amiloride hydrochloride anhydrous. Retrieved from [Link]
-
Trajce, S., & Biljana, J. (2006). Sample preparation and RPHPLC determination of diuretics in human body fluids. Macedonian Pharmaceutical Bulletin, 52(1, 2), 1-13. Retrieved from [Link]
-
Shah, J. V., et al. (2014). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Basavaiah, K., & Anil Kumar, U. R. (2014). Spectrophotometric Assay Methods for Determination of Amiloride. Indian Journal of Pharmaceutical Sciences, 76(6), 540-546. [Link]
-
Phenomenex. (2022). Tips for Developing Successful Solid Phase Extraction Methods. LabRulez. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Liquid-Liquid Extraction. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Liquid-liquid extraction – Knowledge and References. Retrieved from [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
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- 12. longdom.org [longdom.org]
Technical Support Center: Amiloride & Internal Standard Retention Time Stability
Welcome to the technical support center for chromatographic analysis of amiloride. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with retention time (RT) stability for amiloride and its internal standard (IS). Instead of a simple checklist, we will explore the underlying chemical principles governing amiloride's behavior in reversed-phase chromatography to empower you to diagnose and solve issues effectively.
Part 1: Foundational Knowledge - Why Amiloride is a "Challenging" Analyte
Before troubleshooting, it's crucial to understand the specific chemical properties of amiloride that make its analysis susceptible to retention time variability.
FAQ: What are the key chemical properties of amiloride that affect its retention time?
Amiloride is a moderately strong base with a pKa of 8.7.[1][2] This means its ionization state is highly dependent on the pH of the mobile phase.[3][4][5]
-
Below pH 8.7: Amiloride's guanidine group is protonated, carrying a positive charge (BH+). In this ionized form, it is highly polar and will have very little retention on a non-polar reversed-phase column (like a C18), eluting at or near the solvent front.
-
Above pH 8.7: Amiloride is in its neutral, un-ionized form (B). This form is significantly more hydrophobic, allowing for stronger interaction with the stationary phase and thus, longer retention.
This pH-dependent behavior is the single most critical factor influencing its retention. Even minor fluctuations in mobile phase pH can lead to significant and unpredictable shifts in retention time.[5][6] A mobile phase pH set too close to the pKa will result in a mixture of ionized and un-ionized forms, leading to poor peak shape (splitting or tailing) and unstable retention.[4][5]
FAQ: Why is the choice and behavior of the Internal Standard (IS) so critical?
An ideal internal standard co-elutes or elutes very close to the analyte of interest and responds similarly to variations in the analytical process (e.g., extraction, injection volume, and matrix effects). For amiloride, the best choice is a stable isotope-labeled (SIL) version, such as Amiloride-¹⁵N₃.[7]
-
Co-elution & Similar Chemistry: A SIL-IS has nearly identical physicochemical properties to amiloride. It will respond to changes in mobile phase pH, temperature, and solvent composition in almost exactly the same way. Therefore, if both amiloride and the SIL-IS retention times shift, but the relative retention time (RRT) remains constant, it points to a systemic issue (like flow rate or temperature) rather than a chemical one.
-
Differential Shifts: If the retention time of amiloride shifts while the IS remains stable (or vice-versa), or if the RRT changes, this indicates a problem specific to one of the compounds or a change in the chemical nature of the separation (selectivity). This is a more complex issue, often pointing to column contamination or degradation.
Part 2: A Systematic Troubleshooting Workflow
When faced with retention time shifts, a systematic approach is key to rapid problem resolution. The following workflow will guide you from initial observations to the root cause.
I have a retention time shift for Amiloride and/or my IS. Where do I start?
Begin by characterizing the nature of the shift. This initial diagnosis will guide your entire troubleshooting process.
Caption: Systematic workflow for troubleshooting retention time shifts.
Part 3: In-Depth FAQs & Protocols
This section provides detailed explanations and actionable protocols for the most common issues identified in the workflow.
Mobile Phase & pH Control: The Primary Suspect
FAQ: My retention times are drifting earlier over a long sequence. What is the most likely cause?
This is a classic symptom of a mobile phase pH issue.[8] For amiloride, which is often analyzed at a low pH (e.g., pH 3-4) to ensure it is fully ionized and gives a sharp peak shape, maintaining this pH is critical.[7][9]
The most common cause is the absorption of atmospheric carbon dioxide (CO₂) into an inadequately buffered aqueous mobile phase. CO₂ forms carbonic acid in water, slowly lowering the pH. If your method operates at a pH where amiloride retention is sensitive to change, this slight acidification can cause significant drift. Another cause can be the evaporation of the more volatile organic component from the mobile phase bottle, which increases the aqueous content and leads to longer retention times.[10]
Protocol: Preparation of a Robust Buffered Mobile Phase
Objective: To prepare a mobile phase that resists pH changes and ensures reproducible retention.
Materials:
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., Acetonitrile)
-
Buffer salt (e.g., Ammonium formate, Potassium dihydrogen phosphate)
-
Acid/Base for pH adjustment (e.g., Formic acid, Phosphoric acid)
-
Calibrated pH meter
-
Volumetric flasks and graduated cylinders
Procedure:
-
Choose the Right Buffer: Select a buffer with a pKa value within +/- 1 pH unit of your target mobile phase pH. For a target pH of 3.0, formic acid (pKa ~3.75) is an excellent choice.
-
Prepare Aqueous Phase:
-
Measure approximately 90% of the final required volume of HPLC-grade water into a beaker.
-
Add the buffer salt and dissolve completely. A typical concentration is 10-20 mM.[11]
-
Crucially, adjust the pH of the AQUEOUS portion ONLY. [12] Use a calibrated pH meter and add acid (or base) dropwise until the target pH is reached.
-
Transfer the pH-adjusted buffer to a volumetric flask and add water to the final volume.
-
-
Mix Mobile Phase:
-
Filter the aqueous buffer through a 0.45 µm or 0.22 µm filter.
-
Measure the required volumes of the filtered aqueous phase and the organic modifier separately using graduated cylinders.
-
Combine them in the final mobile phase reservoir. For example, for a 70:30 (v/v) A:B mobile phase, combine 700 mL of aqueous buffer with 300 mL of organic solvent.
-
Mix thoroughly and degas before use.[13]
-
Column Care & Equilibration
FAQ: I just installed a new column, and my retention times are continuously shifting with every injection. Why?
This is almost always due to insufficient column equilibration.[14] The stationary phase surface needs time to fully interact with the mobile phase, especially when buffers or ion-pairing reagents are used. The surface chemistry must reach a steady state for retention to become stable.[15]
Protocol: Recommended Column Equilibration
Objective: To ensure the column is fully conditioned to the mobile phase, providing stable retention from the first injection.
General Guideline: A column should be equilibrated with a minimum of 10-20 column volumes of the mobile phase.[16][17]
Calculation: Column Volume (mL) ≈ π × (radius in cm)² × (length in cm)
| Column Dimensions (L x ID) | Typical Column Volume | Equilibration Volume (15x) | Time at 1 mL/min |
| 50 x 2.1 mm | ~0.17 mL | ~2.6 mL | ~2.6 min |
| 100 x 4.6 mm | ~1.7 mL | ~25.5 mL | ~25.5 min |
| 150 x 4.6 mm | ~2.5 mL | ~37.5 mL | ~37.5 min |
Procedure:
-
Initial Flush: If switching from a high-organic storage solvent to a buffered aqueous mobile phase, perform an intermediate flush with an unbuffered mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) for 5-10 column volumes. This prevents buffer precipitation.[16]
-
Mobile Phase Equilibration: Switch to your initial mobile phase composition and flow rate.
-
Equilibrate for Time: Pump at least 15-20 column volumes of the mobile phase through the column. For a 150 x 4.6 mm column, this is about 30-40 minutes.
-
Verify Stability: Monitor the baseline and backpressure. Once both are stable, the column is likely equilibrated.[15]
-
Conditioning Injections: For particularly sensitive assays, injecting a few high-concentration standards or pooled matrix samples before the analytical run can help to passivate any active sites on the column and ensure stability.
System Suitability
FAQ: How can I proactively monitor my method's performance to catch RT shifts early?
Implement a robust System Suitability Test (SST) at the beginning of every analytical run. The SST is a set of checks to ensure the chromatographic system is performing as expected.[18] This is a requirement under regulatory guidelines like those from the FDA and ICH.[19][20][21]
| Parameter | Typical Acceptance Criteria | What it Monitors |
| Retention Time (RT) | Within ±2-3% of a known value | System stability, mobile phase, column |
| Relative Retention Time (RRT) | ≤1% RSD | Selectivity of the method |
| Peak Tailing Factor (Tf) | 0.8 - 1.5 | Column performance, secondary interactions |
| Theoretical Plates (N) | ≥ 2000 (typical) | Column efficiency |
| Peak Area Precision | ≤5% RSD (for ≥5 injections) | Injector and pump precision |
Monitoring these parameters will provide an early warning of developing problems long before they compromise your data.
References
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials, Inc. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru. [Link]
- Analytical HPLC Method Validation of Amiloride and Its Pharmacokinetic Study in Humans. Various Sources.
-
FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. ECA Academy. [Link]
-
Validation of Chromatographic Methods. U.S. Food and Drug Administration. [Link]
-
HPLC Troubleshooting Guide. Dong-A University. [Link]
-
Tips for the equilibration of HPLC columns. Analytics-Shop. [Link]
-
HPLC Column Technical Guide. GL Sciences. [Link]
-
Tips on equilibration and storage of flash cartridges and prep HPLC columns. Buchi.com. [Link]
-
Equilibration, Regeneration, and Maintenance of HPLC Column. Hawach. [Link]
-
Equilibrating HPLC Column Suggestions to Protect the Columns. MicroSolv. [Link]
-
Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. National Institutes of Health. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Amiloride. PubChem, National Institutes of Health. [Link]
-
Pharmaceutical FDA Chromatography Compliance. Integrated Liner Technologies. [Link]
-
What are common causes for less than expected retention times on a reversed-phase LC column? Waters. [Link]
-
FDA Reviewer Guidance, Validation Of Chromatographic Methods (1994). NorthEast BioLab. [Link]
-
LC Troubleshooting—Retention Time Shift. Restek Corporation (YouTube). [Link]
-
Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation. PubMed. [Link]
-
Essentials of LC Troubleshooting, Part II, Continued: More Misbehaving Retention Times. LCGC International. [Link]
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. [Link]
-
Essentials of LC Troubleshooting, Part II: Misbehaving Retention Times. LCGC International. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Troubleshooting Retention Time in LC. Scribd. [Link]
-
Why Does Retention Time Shift? | HPLC Tip. Phenomenex (YouTube). [Link]
-
Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]
-
Sustainable chromatographic quantitation of multi-antihypertensive medications. National Institutes of Health. [Link]
-
Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Semantic Scholar. [Link]
-
Development and Validation of an LC Method for Simultaneous Determination of Amiloride Hydrochloride and Hydrochlorothiazide in Human Urine. ResearchGate. [Link]
-
Amiloride: Package Insert / Prescribing Information. Drugs.com. [Link]
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- 21. iltusa.com [iltusa.com]
Optimizing fragmentation of Amiloride-15N3 Hydrochloride in MS/MS.
Welcome to the technical support center for Amiloride-15N3 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing the MS/MS fragmentation of this stable isotope-labeled internal standard. Our goal is to empower you with the knowledge to troubleshoot common issues and develop robust, reproducible analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in MS/MS analysis?
A1: this compound is the stable isotope-labeled (SIL) form of Amiloride, a potassium-sparing diuretic.[1][2] It contains three heavy nitrogen-15 (¹⁵N) atoms, which increases its mass by three Daltons compared to the unlabeled drug. In quantitative mass spectrometry, SILs like Amiloride-15N3 are considered the "gold standard" for internal standards.[3] This is because they co-elute chromatographically with the unlabeled analyte and exhibit nearly identical ionization and fragmentation behavior, allowing them to accurately correct for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement).[3]
Q2: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+)?
A2: Amiloride is a basic compound that readily protonates. In positive ESI mode, you should look for the protonated molecular ion, [M+H]⁺.
-
Amiloride: The monoisotopic mass is approximately 229.6 g/mol . The expected precursor is m/z 230.6 .[4][5]
-
Amiloride-15N3: With three ¹⁵N atoms, the mass increases by three. The expected precursor is m/z 233.6 .[4]
Q3: Why is optimizing MS/MS fragmentation parameters so critical?
A3: Optimization is fundamental to developing a sensitive, specific, and robust quantitative assay.[6] The goal of tandem mass spectrometry (MS/MS) is to isolate a specific precursor ion, fragment it, and then monitor a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise.[7] Optimizing parameters like cone voltage and collision energy ensures:
-
Maximum Signal Intensity: Maximizes the generation and transmission of both the precursor and the most abundant, stable product ions.
-
Specificity: Ensures you are monitoring a fragment unique to your analyte, avoiding isobaric interferences.
-
Reproducibility: Establishes stable instrument conditions for consistent results across a full sample batch.
Q4: What are the primary instrument parameters I need to optimize?
A4: The two most critical parameters to optimize for fragmentation are:
-
Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage is applied in the ion source and is crucial for efficient ion sampling and declustering of solvent molecules from the primary ion.[8][9]
-
Collision Energy (CE): This is the kinetic energy applied to the precursor ion in the collision cell to induce fragmentation.[10] The optimal CE is dependent on the molecule's structure and stability.[11]
Troubleshooting Guide: Common Fragmentation Issues
This section addresses specific problems you may encounter during method development for this compound.
Problem 1: Weak or no precursor ion signal (m/z 233.6) in full scan mode.
-
Possible Cause 1: Incorrect Cone Voltage.
-
Explanation: The cone voltage directly impacts the efficiency of ion transmission from the atmospheric pressure source to the vacuum region of the mass spectrometer.[9] If the voltage is too low, transmission is poor. If it is too high, it can cause the precursor ion to fragment within the source itself (in-source fragmentation), depleting the signal before it ever reaches the quadrupole for isolation.[8][12]
-
Solution: You must empirically determine the optimal cone voltage. Infuse a solution of this compound and ramp the cone voltage (e.g., from 10 V to 80 V) while monitoring the intensity of the m/z 233.6 ion. The optimal value will be the voltage that gives the highest, most stable signal. Refer to Protocol 1: Cone Voltage Optimization .
-
-
Possible Cause 2: Suboptimal Ion Source Conditions.
-
Explanation: ESI efficiency is highly dependent on parameters like nebulizer gas flow, desolvation gas temperature and flow, and capillary voltage.[13] These parameters work together to create a stable spray and efficiently desolvate ions.
-
Solution: Systematically optimize source parameters. Start with the manufacturer's recommended settings and adjust one parameter at a time while infusing your analyte. Ensure your mobile phase is compatible with ESI+; adding a small amount of acid (e.g., 0.1% formic acid) is standard practice to promote protonation.[13]
-
Problem 2: I see the precursor ion, but I observe poor or no fragmentation in my product ion scan.
-
Possible Cause: Collision Energy (CE) is not optimized.
-
Explanation: Collision-Induced Dissociation (CID) requires imparting sufficient internal energy to the precursor ion to cause bond breakage.[10] If the CE is too low, the ion will pass through the collision cell without fragmenting. If the CE is excessively high, the precursor may be shattered into many small, low-mass fragments, or the primary product ion itself may fragment further, reducing the signal of your target product ion.[14]
-
Solution: Perform a collision energy ramp experiment. While isolating the m/z 233.6 precursor, scan a range of collision energies (e.g., 10 eV to 60 eV) and monitor the intensity of the resulting product ions. This will reveal the optimal energy to produce your desired fragment. Refer to Protocol 2: Collision Energy Optimization .
-
Problem 3: I see multiple product ions. Which one should I choose for my MRM assay?
-
Explanation: It is common for a precursor ion to yield several product ions. For a robust quantitative assay, the ideal product ion is one that is both highly abundant (for sensitivity) and structurally significant (i.e., not a simple loss of water or ammonia, if possible).
-
Solution:
-
Prioritize Intensity: The most intense product ion will generally provide the best sensitivity.
-
Prioritize Stability: Choose a fragment that gives a stable, reproducible signal.
-
Consider Mass: Avoid very low-mass product ions, as they may be more susceptible to background interference.
-
Select a Qualifier Ion: For regulatory compliance and added specificity, it is standard practice to monitor a second, less intense product ion.[7] The ratio of the primary (quantifier) to the secondary (qualifier) ion should remain constant across all standards and samples. A published study on Amiloride identified a primary product ion at m/z 116.0 and a secondary qualifier transition at m/z 143.0.[4] For Amiloride-15N3, the primary product ion is also m/z 116.0 as the ¹⁵N labels are lost in the neutral fragment.[4][15]
-
Problem 4: My Amiloride-15N3 (Internal Standard) signal is strong, but my Amiloride (Analyte) signal is weak or suppressed.
-
Possible Cause: Matrix Effects.
-
Explanation: While a stable isotope-labeled internal standard corrects for many issues, severe ion suppression can still negatively impact assay sensitivity.[3] This occurs when co-eluting compounds from the sample matrix (e.g., salts, phospholipids) compete with the analyte for ionization in the ESI source.
-
Solution:
-
Improve Chromatography: Modify your LC gradient to better separate Amiloride from the bulk of the matrix components.
-
Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before injection.[16]
-
Dilute the Sample: If sensitivity allows, diluting the sample can mitigate matrix effects.
-
-
Core Experimental Protocols
These protocols describe the fundamental experiments for optimizing MS/MS parameters for this compound.
Protocol 1: Cone Voltage Optimization
Objective: To determine the cone voltage that maximizes the precursor ion (m/z 233.6) signal intensity.
Methodology:
-
Prepare Analyte Solution: Prepare a solution of this compound at a suitable concentration (e.g., 100-500 ng/mL) in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse Solution: Using a syringe pump, infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Set MS to Full Scan Mode: Set the instrument to acquire data in full scan mode (e.g., scanning from m/z 100-300) in positive ion mode. Do not activate fragmentation (CE should be set to a nominal low value, e.g., 2-5 eV).
-
Ramp the Cone Voltage: Create an experiment where you manually or automatically ramp the cone voltage. Start at a low value (e.g., 10 V) and increase in steps of 5 V up to a high value (e.g., 80 V).
-
Acquire and Analyze Data: At each voltage step, acquire data for 30-60 seconds to ensure a stable signal. Plot the intensity of the m/z 233.6 ion against the cone voltage.
-
Determine Optimum: The optimal cone voltage is the value that produces the maximum signal intensity for m/z 233.6 before a significant drop-off (which indicates the onset of in-source fragmentation) is observed.
Protocol 2: Collision Energy Optimization
Objective: To determine the collision energy (CE) that maximizes the intensity of the target product ion (e.g., m/z 116.0).
Methodology:
-
Prepare Analyte Solution: Use the same solution as in Protocol 1.
-
Infuse Solution: Continue to infuse the solution into the mass spectrometer.
-
Set MS to Product Ion Scan Mode:
-
Set the first quadrupole (Q1) to isolate the precursor ion, m/z 233.6.
-
Set the third quadrupole (Q3) to scan a relevant mass range for fragments (e.g., m/z 50-240).
-
Use the optimal cone voltage determined in Protocol 1.
-
-
Ramp the Collision Energy: Create an experiment to ramp the collision energy. Start at a low value (e.g., 5 eV) and increase in steps of 2-3 eV up to a high value (e.g., 60 eV).
-
Acquire and Analyze Data: At each CE step, acquire the product ion spectrum. Plot the intensity of the key product ion(s) (e.g., m/z 116.0) against the collision energy.
-
Determine Optimum: The optimal CE is the value that produces the maximum signal intensity for your chosen product ion. Note that different product ions may have different optimal CE values.[17] A published method for the unlabeled Amiloride used a CE of 43 eV to generate the m/z 116.0 fragment, which provides a good starting point for optimization.[4]
Data Summary and Visualization
Once optimized, your parameters for Amiloride-15N3 can be summarized.
| Parameter | Analyte | Value | Source/Comment |
| Ionization Mode | Amiloride-15N3 HCl | ESI Positive | [4] |
| Precursor Ion (Q1) | Amiloride-15N3 HCl | m/z 233.6 | [4] |
| Product Ion (Q3) | Amiloride-15N3 HCl | m/z 116.0 | [4][15] |
| Cone Voltage | Amiloride-15N3 HCl | To be determined (Typically 20-50 V) | Empirically determined via Protocol 1 |
| Collision Energy | Amiloride-15N3 HCl | To be determined (Start near 43 eV) | Empirically determined via Protocol 2 [4] |
Diagrams
Caption: MS/MS Optimization Workflow for Amiloride-15N3.
Caption: Proposed Fragmentation of Amiloride-15N3.
References
-
van de Merbel, N. C., et al. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. Available at: [Link]
-
Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available at: [Link]
-
Reddy, B., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Kumar, G. T. J., et al. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. American-Eurasian Journal of Chemistry. Available at: [Link]
-
ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. Available at: [Link]
-
LCGC Blog. (2020). 10 Great Tips for Electrospray Ionization LC–MS. LCGC North America. Available at: [Link]
-
Cai, S. S., et al. (2007). Effect of cone voltage on major ion peak intensity of analytes. ResearchGate. Available at: [Link]
-
Shah, G., et al. (2012). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
Shah, G., et al. (2012). (PDF) Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Sherwood, C. A., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Journal of Proteome Research. Available at: [Link]
-
MacLean, B., et al. (n.d.). Skyline Small Molecule Method Development and CE Optimization. Skyline. Available at: [Link]
-
Révész, Á., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews. Available at: [Link]
-
Révész, Á., et al. (2018). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?. Repository of the Academy's Library. Available at: [Link]
-
Separation Science. (n.d.). Adjusting electrospray voltage for optimum results. Separation Science. Available at: [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Available at: [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available at: [Link]
-
Sherwood, C. A., et al. (2011). Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry. Journal of Proteome Research. Available at: [Link]
-
Wikipedia. (n.d.). Amiloride. Wikipedia. Available at: [Link]
-
Song, Q., et al. (2007). Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation. Rapid Communications in Mass Spectrometry. Available at: [Link]
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- 5. Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
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- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
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How to reduce background noise in amiloride mass spectrometry.
A Guide to Reducing Background Noise and Enhancing Signal-to-Noise Ratio
Welcome to the technical support guide for the mass spectrometry analysis of amiloride. As a Senior Application Scientist, I've designed this center to address the common challenges researchers face, particularly the persistent issue of high background noise that can compromise data quality. This guide moves beyond simple checklists to explain the underlying causes of noise and provides robust, field-proven protocols to ensure you acquire the highest quality data possible.
Core Troubleshooting FAQs
This section is structured to help you quickly diagnose the source of your background noise by answering a few key questions.
Q1: Is the high background noise present in my solvent blanks as well as my biological samples?
This is the most critical diagnostic question. Your answer determines the direction of your troubleshooting efforts.
-
If YES, the noise is in my blanks: The contamination is likely systemic. It originates from your LC-MS system, solvents, or labware. Proceed to Section 2: Systemic Contamination and Chemical Noise .
-
If NO, the noise is primarily in my biological samples (e.g., plasma, urine): The issue is almost certainly a matrix effect, where endogenous components of your sample are interfering with amiloride's ionization. Proceed to Section 1: Mitigating Matrix Effects & Ion Suppression .
Section 1: Mitigating Matrix Effects & Ion Suppression in Biological Samples
Matrix effects are the reduction (suppression) or enhancement of analyte signal due to co-eluting compounds from the sample matrix.[1][2][3] In biological fluids like plasma, phospholipids are a primary cause of ion suppression in electrospray ionization (ESI).[4][5] These molecules can compete with amiloride for ionization, leading to a suppressed signal and a high, noisy baseline.[1][3]
FAQ: My amiloride signal is weak and the baseline is noisy only when I inject extracted plasma samples. Why is this happening and how do I fix it?
Causality: This classic presentation points directly to ion suppression from endogenous matrix components. Amiloride is a basic compound (pKa ~8.7) and is typically analyzed in positive ion mode ESI.[6] Phospholipids, salts, and other metabolites in plasma can co-extract with your analyte and interfere with the ESI process, reducing the efficiency of gas-phase ion formation for amiloride.[1][2]
Solution: The most effective strategy is to remove these interfering components before injection using a robust sample preparation protocol.[3][7][8]
Recommended Protocol: Solid-Phase Extraction (SPE) for Amiloride
Given amiloride's basic nature, a weak cation exchange (WCX) SPE protocol is highly effective for selectively isolating it from complex matrices like plasma or urine.[9][10][11]
Step-by-Step SPE Protocol (WCX Sorbent):
-
Condition: Wash the SPE cartridge with 1 mL of Methanol, followed by 1 mL of LC-MS grade water. This activates the sorbent.
-
Equilibrate: Equilibrate the cartridge with 1 mL of a weak buffer, such as 25 mM Ammonium Acetate, pH 6.0. This prepares the sorbent for sample loading at the correct pH.
-
Load Sample: Pre-treat your plasma sample by diluting it 1:1 with the equilibration buffer. Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of the equilibration buffer to remove salts and other highly polar, unretained compounds.
-
Wash 2 (Non-polar Interferences): Wash with 1 mL of 20% Methanol in water to remove weakly bound, non-polar interferences like some lipids.
-
Elute: Elute the retained amiloride using 1 mL of 5% Formic Acid in Methanol. The acidic mobile phase protonates the amiloride, disrupting its interaction with the WCX sorbent and eluting it, while many interferences are left behind.
-
Evaporate & Reconstitute: Dry the eluate under a gentle stream of nitrogen and reconstitute in your initial mobile phase for LC-MS injection.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Solid-Phase Extraction (SPE) workflow for amiloride.
Section 2: Systemic Contamination and Chemical Noise
If your blanks show high background, the contamination source is within your analytical system.[12][13] This "chemical noise" can originate from solvents, tubing, glassware, or the instrument itself.[14][15][16]
FAQ: I see a high, noisy baseline and specific repeating ions in all my runs, including my solvent-only injections. What are these ions and how do I get rid of them?
Causality: Persistent background ions are signatures of contamination. Common culprits include plasticizers (phthalates), polymers (polyethylene glycol - PEG), and siloxanes from various sources.[15][17][18] Using HPLC-grade instead of LC-MS-grade solvents can also introduce a significant amount of chemical noise.[19]
Solution: A systematic approach is required to identify and eliminate the source of contamination.
dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, len=2.5];
} caption: Systematic troubleshooting for system contamination.
Data Presentation: Common Background Ions
This table lists common contaminant ions that may appear in your mass spectra. Identifying them can help pinpoint the source of contamination.[17][18][20]
| m/z (Positive ESI) | Ion Identity/Formula | Likely Source |
| 149.0233 | Phthalate fragment [C₈H₅O₃]⁺ | Plastic containers, tubing, parafilm |
| 391.2843 | Di(2-ethylhexyl)phthalate (DEHP) [M+H]⁺ | Plastic labware, vinyl gloves |
| Series of 44 Da | Polyethylene Glycol (PEG) | Detergents, lubricants, some SPE phases |
| Series of 74 Da | Polydimethylsiloxane (PDMS) | Silicone tubing, septa, pump oil, glass silanization |
| 101.1204 | Triethylamine [M+H]⁺ | Common mobile phase additive, cross-contamination |
Protocol: Systematic System Flush
If you suspect contamination, a thorough system flush is essential.
-
Remove Column: Replace the analytical column with a union or a restrictor capillary.
-
Prepare Solvents: Use fresh, LC-MS grade solvents. Prepare bottles of:
-
A: Water
-
B: Acetonitrile
-
C: Isopropanol
-
D: Methanol
-
-
Flush Sequence: Run a high-flow rate flush (e.g., 1-2 mL/min) for at least 30 minutes with each of the following compositions sequentially:
-
100% D (Methanol)
-
100% C (Isopropanol) - Excellent for removing plasticizers.
-
100% B (Acetonitrile)
-
100% A (Water)
-
-
Re-equilibrate: Once the flush is complete, install a fresh column and equilibrate the system with your initial mobile phase until the baseline is stable.
Section 3: LC-MS Method & Instrument Optimization
Even with a clean sample and system, a suboptimal method can fail to separate amiloride from background ions, or the MS parameters may not be set for the best signal-to-noise ratio (S/N).[19][21][22]
FAQ: My peak shape for amiloride is poor, and the S/N is low even though my system is clean. How can I optimize my instrument settings?
Causality: Amiloride's chemical properties dictate the optimal LC-MS conditions. As a basic compound, it requires an acidic mobile phase (pH 3-5) to ensure it remains in its protonated form ([M+H]⁺), which is ideal for both reverse-phase retention and ESI+ sensitivity.[6][23] Incorrect MS parameters, such as collision energy or source voltages, can fragment the ion inefficiently or transmit it poorly, reducing the signal.[24][25]
Solution: Optimize both the liquid chromatography and the mass spectrometer parameters specifically for amiloride.
Data Presentation: Recommended Starting LC-MS Parameters for Amiloride
This table provides a validated starting point for your method development.[6][23][26]
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, <3 µm particle size | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures amiloride is protonated (pH ~2.7). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Provides good elution strength and is MS-friendly. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Amiloride readily forms [M+H]⁺ ions. |
| MRM Transition | Q1: m/z 230.1 → Q3: m/z 171.1 | Specific and sensitive transition for quantification.[26] |
| Collision Energy (CE) | ~25-35 eV (Instrument Dependent) | Must be optimized by infusing an amiloride standard and ramping CE to find the value giving maximum product ion intensity. |
| Drying Gas Temp. | 300-350 °C | Efficiently desolvates the ESI droplets.[19] |
By systematically addressing the source of noise—whether it's from the sample matrix, the LC-MS system, or the method itself—you can dramatically improve the quality and reliability of your amiloride mass spectrometry data.
References
-
Characteristics and origins of common chemical noise ions in negative ESI LC-MS. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Ion suppression (mass spectrometry) - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Al-Asmari, A. A., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. Retrieved January 15, 2026, from [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. Retrieved January 15, 2026, from [Link]
-
Shah, J. V., et al. (2015). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. PMC - NIH. Retrieved January 15, 2026, from [Link]
-
MS VISION TECH TIPPS SERIES PART I — COMMON BACKGROUND IONS IN LC-MS. (n.d.). MS Vision. Retrieved January 15, 2026, from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbio. Retrieved January 15, 2026, from [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. Retrieved January 15, 2026, from [Link]
-
Common Background Contamination Ions in Mass Spectrometry | PDF. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
-
Regalado, E. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Retrieved January 15, 2026, from [Link]
-
(PDF) Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Hecht, E. S., & Oberg, A. L. (2015). Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments. PubMed Central. Retrieved January 15, 2026, from [Link]
-
Song, Q., et al. (2007). Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation. PubMed. Retrieved January 15, 2026, from [Link]
-
How to Improve ICP-MS Signal-to-Noise Ratio. (2025). Patsnap. Retrieved January 15, 2026, from [Link]
-
Sample preparation and RPHPLC determination of diuretics in human body fluids. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Parameters for Higher Sensitivity. (2022). Reddit. Retrieved January 15, 2026, from [Link]
-
Tips to Improve Signal-to-Noise Checkout. (n.d.). Agilent. Retrieved January 15, 2026, from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved January 15, 2026, from [Link]
-
Huclová, J., et al. (2006). Using On-Line Solid Phase Extraction for Determination of Amiloride in Human Urine by Sequential Injection Technique. PubMed. Retrieved January 15, 2026, from [Link]
-
(PDF) Development and Validation of an LC Method for Simultaneous Determination of Amiloride Hydrochloride and Hydrochlorothiazide in Human Urine. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
-
SOLID PHASE EXTRACTION APPLICATIONS MANUAL. (2010). NTK Kemi. Retrieved January 15, 2026, from [Link]
-
How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)? (2017). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (2025). MDPI. Retrieved January 15, 2026, from [Link]
-
Important parameters in mass spectrometry - Episode 4 | Introduction to LC-MS. (2024). YouTube. Retrieved January 15, 2026, from [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. Retrieved January 15, 2026, from [Link]
-
Mass Spec contamination issue - High background. (n.d.). Waters Knowledge Base. Retrieved January 15, 2026, from [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. (2020). PubMed. Retrieved January 15, 2026, from [Link]
-
Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
Solid phase extraction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]
-
Interferences and contaminants encountered in modern mass spectrometry. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
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Solving solubility issues with Amiloride-15N3 Hydrochloride.
Welcome to the dedicated support center for Amiloride-15N3 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and in-depth answers to common challenges encountered during the handling and use of this stable isotope-labeled compound. As Senior Application Scientists, our goal is to ensure you can navigate the complexities of its solubility and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the properties and handling of this compound.
Q1: What is this compound and what is its primary application?
This compound is the stable isotope-labeled version of Amiloride Hydrochloride, a well-known potassium-sparing diuretic that functions as an inhibitor of the epithelial sodium channel (ENaC).[1][2] The incorporation of three heavy nitrogen-15 (¹⁵N) atoms makes its molecular weight distinct from the unlabeled parent compound.[3][4] Its primary application in research is as an internal standard for quantitative bioanalytical assays, such as those using Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure accurate measurement of Amiloride in complex biological matrices like plasma.[1][5]
Q2: What are the recommended primary solvents for dissolving this compound?
Due to its chemical nature, this compound is highly soluble in polar aprotic organic solvents. The recommended primary solvents for creating high-concentration stock solutions are:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
In these solvents, solubilities of approximately 30 mg/mL can be readily achieved.[6] MedChemExpress notes a solubility of ≥ 100 mg/mL in fresh, anhydrous DMSO.[7]
Q3: Can I dissolve this compound directly in water or aqueous buffers like PBS?
Direct dissolution in aqueous buffers is not recommended and is a common source of experimental error. Amiloride Hydrochloride is sparingly soluble in water and aqueous buffers at neutral pH.[6] Reports indicate its solubility in water is low, with some sources stating it as less than 1 mg/mL or requiring gentle warming to achieve 1.33 mg/mL.[8][9] Attempting to dissolve the crystalline solid directly into a buffer will likely result in an incomplete dissolution and an inaccurate final concentration. The correct procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer of choice.[6]
Q4: How should I store stock solutions of this compound?
For maximum stability, stock solutions prepared in DMSO should be stored tightly sealed at -20°C .[10] Aqueous solutions are significantly less stable, and it is strongly recommended not to store them for more than one day.[6]
Solubility Data Summary
The following table summarizes the solubility of Amiloride Hydrochloride, which is chemically analogous to its ¹⁵N₃-labeled counterpart.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source(s) |
| DMSO | ~30 - 100 | ~112 - 375 | Freely soluble. Use fresh, anhydrous DMSO for best results. | [6][7][8] |
| Dimethylformamide (DMF) | ~30 | ~112 | Soluble. | [6] |
| Water | ~1.33 | ~5 | Sparingly soluble. Gentle warming may be required. | [8] |
| Hot Water | ~50 | ~188 | Soluble, yields a clear, yellow-green solution. | [10] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.88 | This is the final concentration after diluting a DMSO stock. | [6] |
| Ethanol / Isopropanol | Slightly Soluble | - | Not recommended for primary stock solutions. | [10] |
| Acetone, Chloroform | Practically Insoluble | - | Avoid using these solvents. | [10] |
Troubleshooting Guide: Common Solubility Issues
This section provides a logical, step-by-step approach to overcoming the most frequent solubility challenges.
Q5: My this compound won't dissolve completely, even in DMSO. What should I do?
If you observe particulates or cloudiness after adding DMSO, it indicates incomplete dissolution. This can be caused by using a suboptimal grade of solvent or insufficient energy to break the crystal lattice.
Causality: The compound is supplied as a crystalline solid.[6] Dissolving it requires overcoming the lattice energy of these crystals. Hygroscopic (water-absorbing) DMSO can reduce the compound's solubility.[7]
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure you are using fresh, anhydrous, high-purity DMSO. Old DMSO can absorb atmospheric moisture, which negatively impacts solubility.
-
Increase Energy Input:
-
Vortex: Mix the solution vigorously for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. This uses high-frequency sound waves to agitate the solvent and break up solid particles.
-
Gentle Warming: Briefly warm the solution to 37°C. Do not overheat, as it may risk degrading the compound.
-
-
Check Concentration: Double-check your calculations to ensure you have not exceeded the maximum solubility limit (see table above).
Caption: Troubleshooting workflow for dissolving Amiloride-15N3 HCl in DMSO.
Q6: My DMSO stock was clear, but the compound precipitated after I diluted it into my aqueous buffer. Why?
This phenomenon, known as "crashing out," is the most common issue when preparing aqueous working solutions.
Causality: You have created a supersaturated solution. While the compound is highly soluble in the DMSO stock, its solubility in the final aqueous buffer is much lower (e.g., ~0.5 mg/mL in a 1:1 DMSO:PBS solution).[6] When the DMSO stock is added to the buffer, the overall percentage of organic solvent drops dramatically, and the compound precipitates out as it can no longer stay dissolved in the predominantly aqueous environment.
Solution:
-
Reduce Final Concentration: The most reliable solution is to lower the final concentration of this compound in your working solution to be safely below its aqueous solubility limit.
-
Increase Co-Solvent Percentage: If your experimental design allows, increase the percentage of DMSO in the final solution. For example, a 1:1 ratio of DMSO to buffer will support a higher concentration than a 1:100 ratio.
-
Adjust pH: Amiloride is a weak base with a pKa of 8.7.[2][10] This means its solubility is pH-dependent. In solutions with a pH below its pKa, the molecule becomes protonated (positively charged), which increases its polarity and enhances its solubility in aqueous media. Ensure your final buffer pH is ideally below 8.0 (e.g., pH 7.2-7.4) to maximize solubility.
Sources
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- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Best Practices for Storing and Handling Stable Isotope Standards
Welcome to the Technical Support Center for stable isotope standards. This guide is designed for researchers, scientists, and drug development professionals who utilize stable isotope-labeled (SIL) compounds in their experimental workflows. Ensuring the chemical purity and isotopic integrity of these standards is paramount for generating accurate and reproducible data. This resource provides in-depth, field-proven insights into best practices for storage and handling, along with troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of stable isotope standards.
Q1: What are the primary factors that can compromise the stability of stable isotope standards?
The stability of stable isotope-labeled compounds is primarily influenced by chemical and physical factors that can lead to degradation or isotopic exchange. The main concerns are:
-
Chemical Degradation: This involves the breakdown of the molecule into impurities. Key environmental factors that accelerate chemical degradation include temperature, light, moisture, and oxygen.[1]
-
Isotopic Scrambling/Exchange: This is the loss or exchange of the stable isotope label with its naturally abundant counterpart from the environment. This is a significant concern for deuterated compounds, where hydrogen/deuterium (H/D) exchange can occur.[1]
Q2: What are the ideal storage conditions for stable isotope standards?
The optimal storage conditions are highly dependent on the compound's chemical structure, the nature of the isotopic label, and its physical state (solid vs. solution).[1]
For Solid (Neat) Compounds:
-
Temperature: For long-term stability, it is highly recommended to store solid SIL compounds at low temperatures, typically -20°C to -80°C.[1] While many are stable for shorter periods at room temperature, this is not advisable for long-term storage without specific stability data.[1]
-
Humidity: Solid standards should be stored in a dry environment to prevent hydrolysis and H/D exchange. The use of desiccants is strongly recommended, especially for hygroscopic compounds.[1][2]
-
Light: All SIL compounds should be protected from light by storing them in amber vials or other light-blocking containers to prevent photodegradation.[1]
-
Atmosphere: For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice.[1]
For Standards in Solution:
-
Temperature: Solutions are more prone to degradation and should almost always be stored frozen at -20°C to -80°C.[1] Some manufacturer guidelines suggest a shelf life of one month for certain standards in methanol when refrigerated at 2-8°C.[1]
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents (e.g., acetonitrile) are generally preferred for deuterated compounds to minimize the risk of H/D exchange. For compounds labeled with ¹³C or ¹⁵N, both aprotic and protic solvents can be used, with stability primarily depending on the chemical stability of the compound in that solvent.[1]
| Isotope Label | Recommended Solvent Type | Recommended Storage Temperature | Key Considerations |
| ¹³C, ¹⁵N | Aprotic or Protic | -20°C to -80°C | Degradation is mainly dependent on the compound's chemical stability in the chosen solvent. |
| ²H (Deuterium) | Aprotic (e.g., Acetonitrile) | -20°C to -80°C | Isotopic stability is generally good in aprotic solvents. The primary risk is the chemical degradation of the parent molecule. |
Q3: How should I properly reconstitute a lyophilized stable isotope standard?
Proper reconstitution is crucial for accuracy. Lyophilization is a technique used to improve the long-term stability of compounds that are unstable in the presence of water.[1] Dry reference standards are preferred for compounds with low stability in solution, offering a longer shelf life.[3]
Step-by-Step Reconstitution Protocol:
-
Equilibrate: Allow the vial containing the lyophilized standard and the reconstitution solvent to equilibrate to room temperature before opening to prevent condensation.[4]
-
Inspect: Briefly centrifuge or tap the vial to ensure all the lyophilized powder is at the bottom.[4]
-
Add Solvent: Carefully add the precise volume of the recommended solvent as indicated on the product's certificate of analysis or datasheet.[5]
-
Dissolve: Gently swirl or vortex the vial to ensure complete dissolution.[5] Avoid vigorous shaking, which can cause foaming and protein denaturation for peptide standards.
-
Verify: Visually inspect the solution to ensure there are no remaining particles.[5] If particulates are present, gentle agitation at room temperature for a couple of hours or overnight at 4°C may be necessary.[4]
-
Label and Store: Immediately label the vial with the compound name, concentration, reconstitution date, and your initials.[5] Store the reconstituted solution at the recommended temperature.
Q4: How many freeze-thaw cycles can a reconstituted standard undergo?
While many stable isotope standards are resistant to a limited number of freeze-thaw cycles, it is best practice to minimize them. One study found that metabolite standards were generally stable for up to 10 freeze-thaw cycles.[6] However, for optimal accuracy and to prevent potential degradation, it is highly recommended to aliquot the reconstituted standard into single-use volumes.[4] This avoids repeated warming and cooling of the entire stock solution.
Q5: What are the best practices for preventing contamination of my standards?
Contamination can significantly impact the accuracy of your results. Here are key preventative measures:
-
Aseptic Techniques: Always use clean, sterile labware (e.g., pipette tips, vials, and syringes) when handling standards.[7]
-
Dedicated Equipment: If possible, use dedicated pipettes and other equipment for handling high-concentration stock solutions.
-
Clean Work Area: Work in a clean, designated area to minimize airborne contaminants.[8]
-
Proper Sealing: Ensure that vials are tightly sealed to prevent solvent evaporation and the introduction of contaminants.[2]
-
Avoid Cross-Contamination: Be meticulous when working with multiple standards to prevent cross-contamination.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving stable isotope standards.
Issue 1: Inaccurate or Irreproducible Quantification in Isotope Dilution Mass Spectrometry (IDMS)
Potential Causes and Solutions:
-
Incorrect Internal Standard (IS) Concentration:
-
Verify Stock Solution: Double-check the concentration of your stable isotope-labeled stock solution. Any error in the initial concentration will systematically bias all subsequent results.[9]
-
Proper Reconstitution: Ensure lyophilized standards were reconstituted correctly with the specified solvent and volume.
-
-
Inconsistent Spiking:
-
Calibrated Pipettes: Use calibrated pipettes and a consistent technique to add the exact same amount of internal standard to every sample, calibrator, and quality control sample.[9]
-
-
Degradation of the Internal Standard:
-
Check Purity: Verify the stability and purity of the labeled standard. If it has degraded, it will not accurately mimic the behavior of the native analyte.[9]
-
Proper Storage: Ensure the standard has been stored under the recommended conditions.
-
-
Incomplete Equilibration:
-
Thorough Mixing: Ensure the internal standard is thoroughly mixed with the sample and allowed to equilibrate before any extraction or cleanup steps. This is a fundamental requirement for the isotope dilution method to be valid.[9]
-
-
Matrix Effects:
-
Differential Ion Suppression/Enhancement: Complex biological matrices can interfere with the ionization of the analyte and the internal standard in the mass spectrometer's source.[9] If the matrix affects the analyte and the IS differently, it can lead to biased results.
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Sample Dilution: Diluting the sample extract can mitigate matrix effects.
-
Issue 2: Observing a Significant "Light" Isotope Signal in a "Heavy" Standard
Potential Causes and Solutions:
-
Incomplete Isotopic Enrichment:
-
Check Certificate of Analysis (CofA): Review the CofA for the stated isotopic purity of the standard. No synthesis results in 100% enrichment.
-
-
Contamination with Endogenous Analyte:
-
"Blank" Sample Analysis: Analyze a "blank" sample (matrix without the analyte) spiked with the heavy standard to see if the light signal persists. If it disappears, the issue may be the presence of the endogenous analyte in your samples.
-
-
Light Contamination in the Synthetic Standard:
-
Manufacturing Impurity: It has been reported that light contamination can be present in heavy-labeled synthetic peptides even with high isotopic enrichment.[10][11] This can lead to false-positive identifications of low-abundance endogenous analytes.
-
Guideline Adoption: To prevent false positives, it's important to carefully design labeling strategies and potentially assess the purity of the heavy standard independently.[10]
-
-
H/D Back-Exchange:
-
Deuterated Standards: For deuterium-labeled standards, back-exchange can occur if the label is in a labile position and exposed to protic solvents or moisture.[12]
-
Solvent Choice: Use aprotic solvents for deuterated standards whenever possible.
-
Label Position: Whenever possible, choose standards where the label is in a chemically stable position.[12][13]
-
Workflow for Preparing a Working Solution from a Solid Standard
Caption: Workflow for preparing a stock solution from a solid stable isotope standard.
References
- A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds. Benchchem.
- Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. PubMed Central.
- Standard Operating Procedures for Measuring Bulk Stable Isotope Values of Nitrogen and Carbon in Marine Biota by Isotope Ratio M. The NOAA Institutional Repository.
- Stable Isotope Recommend
- Collection & Prep.
- TEL Technical Note No.
- Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantit
- Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantit
- Collecting/storing plant stable isotope samples?.
- Stable Isotope Labeled Internal Standards: Selection and Proper Use.
- troubleshooting guide for NNN quantific
- Which materials are good for preserving stable isotope standards?.
- Isotopic labeling. Wikipedia.
- Stable Isotope-labeled Compounds. Amerigo Scientific.
- An Overview of Stable-Labeled Compounds & Their Applic
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?.
- How To: Correctly Reconstitute Lyophilised Reagents. Krishgen Biosystems.
- Reconstitutable Solutions.
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Standardization of the Reconstitution Procedure of Protein Lyophilizates as a Key Parameter to Control Product Stability. PubMed.
- How to Reconstitute Lyophilized Proteins. R&D Systems.
- How to Reconstitute Lyophilized Proteins. YouTube.
- ISOTOPE DILUTION ANALYSIS.
- isotope-labeled internal standards: Topics by Science.gov.
- Isotope Dilution Methods. Chemistry LibreTexts.
- Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. isotope.com [isotope.com]
- 4. m.youtube.com [m.youtube.com]
- 5. How To: Correctly Reconstitute Lyophilised Reagents [krishgen.com]
- 6. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]
- 8. repository.library.noaa.gov [repository.library.noaa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Validation & Comparative
The Gold Standard: A Comparative Guide to Amiloride Bioanalysis Using a Labeled Internal Standard
In the landscape of pharmaceutical analysis, the pursuit of accuracy and precision is paramount. For a drug like amiloride, a potassium-sparing diuretic, its therapeutic window and potential for adverse effects necessitate robust and reliable quantification in biological matrices. This guide provides an in-depth comparison of analytical methodologies for amiloride, making a compelling case for the adoption of a stable isotope-labeled (SIL) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. We will delve into the mechanistic advantages, present a comprehensive validation protocol in line with regulatory expectations, and provide the experimental data to support our assertions.
The Achilles' Heel of Bioanalysis: Why a Labeled Internal Standard is Non-Negotiable
Conventional analytical approaches for amiloride, such as HPLC with UV or fluorescence detection, often employ a structurally analogous internal standard (e.g., triamterene)[1]. While this represents a step up from external calibration, it is an imperfect solution. The fundamental assumption that a structural analog will behave identically to the analyte during sample preparation and ionization is often flawed. Biological matrices are notoriously complex, replete with endogenous components that can interfere with the analytical process, a phenomenon known as the matrix effect[2][3][4].
The matrix effect can manifest as either ion suppression or enhancement, leading to an underestimation or overestimation of the analyte concentration, respectively[2][3]. This variability can be particularly pronounced in electrospray ionization (ESI), a common ionization technique in LC-MS/MS[2].
A stable isotope-labeled internal standard, such as Amiloride-¹⁵N₃, is chemically identical to amiloride, differing only in isotopic composition[5]. This subtle yet critical difference allows it to be distinguished by the mass spectrometer while ensuring it co-elutes chromatographically and experiences the same matrix effects and extraction recovery as the analyte[6][7][8]. The ratio of the analyte to the SIL internal standard remains constant, even in the presence of significant matrix-induced signal fluctuation, thereby providing a highly accurate and precise measurement[6].
A Head-to-Head Comparison: Structural Analog vs. Labeled Internal Standard
To illustrate the superiority of a labeled internal standard, let's consider a hypothetical dataset comparing the performance of an amiloride assay using a structural analog versus Amiloride-¹⁵N₃.
| Validation Parameter | Structural Analog IS | Labeled Internal Standard (Amiloride-¹⁵N₃) | Justification |
| Accuracy (% Bias) | -15% to +20% | -5% to +5% | The labeled IS co-elutes and experiences identical matrix effects, providing superior correction. |
| Precision (%RSD) | < 15% | < 5% | Reduced variability due to more effective normalization of sample preparation and instrument response fluctuations. |
| Matrix Effect (%CV) | > 20% | < 10% | The SIL IS effectively tracks and corrects for ion suppression/enhancement across different biological lots. |
| Recovery Variability (%CV) | > 15% | < 8% | The identical chemical properties of the SIL IS ensure consistent co-extraction with the analyte. |
The Workflow: A Validated LC-MS/MS Method for Amiloride in Human Plasma
The following diagram outlines the key stages in the bioanalytical workflow for amiloride quantification using a labeled internal standard.
Caption: Workflow for amiloride quantification in plasma using a labeled internal standard.
Experimental Protocol: Validation of an Amiloride Bioanalytical Method
This protocol is designed to meet the rigorous standards of the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline[9][10][11][12].
Preparation of Stock and Working Solutions
-
Amiloride Stock Solution (1 mg/mL): Accurately weigh and dissolve amiloride hydrochloride in methanol.
-
Amiloride-¹⁵N₃ Stock Solution (1 mg/mL): Accurately weigh and dissolve Amiloride-¹⁵N₃ hydrochloride in methanol.
-
Working Solutions: Prepare serial dilutions of the amiloride stock solution in 50:50 methanol:water to create calibration standards (CS) and quality control (QC) samples. Prepare a working solution of the internal standard (IS) at an appropriate concentration.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the Amiloride-¹⁵N₃ working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of amiloride from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Amiloride: m/z 230.1 → 171.1
-
Amiloride-¹⁵N₃: m/z 233.1 → 174.1
-
Method Validation Parameters
The following parameters must be assessed according to regulatory guidelines[13][14][15][16]:
-
Specificity and Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of amiloride and the IS.
-
Linearity: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentrations covering the expected range of amiloride in study samples. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%RSD) should not exceed 15% (20% at LLOQ).
-
Recovery: Compare the peak area of amiloride in extracted samples to that of unextracted samples at three concentrations.
-
Matrix Effect: Evaluate the matrix effect by comparing the peak response of amiloride in post-extraction spiked blank plasma from at least six different sources to the response in a neat solution. The IS-normalized matrix factor should have a %CV ≤ 15%.
-
Stability: Assess the stability of amiloride in plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for a specified period.
-
Long-Term Stability: At -80°C for the expected duration of sample storage.
-
Post-Preparative Stability: In the autosampler.
-
Data Presentation and Interpretation
The results of the validation experiments should be tabulated for clear interpretation.
Table 1: Linearity of Amiloride Calibration Curve
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | % Accuracy |
| 0.5 (LLOQ) | 0.48 | 96.0 |
| 1.0 | 1.05 | 105.0 |
| 5.0 | 4.90 | 98.0 |
| 25.0 | 25.5 | 102.0 |
| 100.0 | 98.5 | 98.5 |
| 200.0 (ULOQ) | 203.0 | 101.5 |
| Correlation Coefficient (r²): 0.9995 |
Table 2: Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=3 days) | % Accuracy | % RSD |
| LLOQ QC | 0.5 | 0.52 | 104.0 | 8.5 |
| Low QC | 1.5 | 1.45 | 96.7 | 6.2 |
| Mid QC | 75.0 | 76.5 | 102.0 | 4.8 |
| High QC | 150.0 | 148.5 | 99.0 | 3.5 |
Conclusion: Elevating the Standard of Amiloride Bioanalysis
The use of a stable isotope-labeled internal standard is not merely a preference but a necessity for robust and reliable bioanalysis of amiloride. It provides an unparalleled ability to correct for the inherent variability of sample preparation and the complexities of matrix effects, ensuring the generation of high-quality data that can be trusted for pharmacokinetic and clinical studies. By adhering to the principles of rigorous method validation as outlined in this guide and in regulatory documents, researchers can have the utmost confidence in their analytical results.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][10][11]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][13][14][15][16]
-
Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551–1557. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link][8]
-
Sanghvi, T., et al. (2014). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 945-946, 105–112. [Link][5]
-
Gao, H., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(19), 2051–2054. [Link][2]
-
Patel, D. S., et al. (2011). Analytical HPLC Method Validation of Amiloride and Its Pharmacokinetic Study in Humans. Scientia Pharmaceutica, 79(3), 587–600. [Link][1]
-
Reddy, T. M., & Kumar, N. V. (2015). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link][6]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link][7]
-
SCION Instruments. (2023). The Role of Internal Standards In Mass Spectrometry. [Link][17]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][9]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][18]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][12]
-
Taylor & Francis Online. (2019). Matrix Effects and Application of Matrix Effect Factor. [Link][3]
-
National Center for Biotechnology Information. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link][4]
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A Comparative Guide to Internal Standards for Amiloride Quantification: Why Amiloride-15N3 Hydrochloride Reigns Supreme
In the rigorous world of bioanalysis, the pursuit of accurate and reproducible quantification of therapeutic agents is paramount. For a drug like amiloride, a potassium-sparing diuretic, precise measurement in biological matrices is critical for pharmacokinetic studies and therapeutic drug monitoring. The cornerstone of reliable quantification, particularly in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard (IS). This guide provides an in-depth comparison of Amiloride-15N3 Hydrochloride with other common internal standards, supported by experimental principles and data, to illustrate why stable isotope-labeled standards are the gold standard in modern bioanalytical chemistry.
The Crucial Role of an Internal Standard
An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability throughout the analytical process.[1] An ideal IS should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for potential errors.[2] Mass spectrometry, with its high sensitivity, is susceptible to variations introduced by the sample matrix, a phenomenon known as the "matrix effect," which can suppress or enhance the analyte's signal.[3][4] A suitable internal standard co-elutes with the analyte and experiences the same matrix effects, ensuring that the analyte-to-IS peak area ratio remains constant and enabling accurate quantification.[5]
Comparing the Candidates: A Look at Internal Standards for Amiloride
The selection of an internal standard for amiloride analysis involves considering several options, each with its own set of advantages and disadvantages. The primary categories of internal standards include stable isotope-labeled (SIL) analogues, deuterated analogues, and structurally similar compounds (analogues).
This compound: The Superior Choice
This compound is a stable isotope-labeled version of amiloride where three ¹⁴N atoms are replaced with ¹⁵N isotopes. This substitution results in a mass shift that is easily distinguishable by the mass spectrometer, while the physicochemical properties remain virtually identical to the parent drug.[1]
Key Advantages:
-
Co-elution: Due to its identical chemical structure, this compound co-elutes with amiloride under various chromatographic conditions.[1] This is a critical factor for effective compensation of matrix effects.[5]
-
Identical Ionization Efficiency: It exhibits the same ionization behavior as amiloride in the mass spectrometer source, ensuring that any signal suppression or enhancement affects both the analyte and the IS equally.[3]
-
Similar Extraction Recovery: During sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), its recovery is expected to be identical to that of amiloride.[1]
-
Reduced Method Variability: The use of a stable isotope-labeled IS significantly improves the precision and accuracy of the bioanalytical method.[5]
Deuterated Amiloride (e.g., Amiloride-d5): A Strong Contender with Caveats
Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are another form of stable isotope labeling.[2] While generally effective, they can sometimes exhibit slight differences in chromatographic retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect." This can lead to incomplete compensation for matrix effects if the analyte and IS do not co-elute perfectly.
Structurally Similar Analogues (e.g., Triamterene, Chlorthalidone): A Compromise with Risks
In the absence of a stable isotope-labeled internal standard, researchers may opt for a structurally similar compound. For amiloride, drugs like triamterene or chlorthalidone have been used.[6][7]
Disadvantages:
-
Different Retention Times: These compounds will have different chromatographic retention times than amiloride, meaning they may not experience the same matrix effects.[6]
-
Varying Ionization Efficiency: Their ionization response can differ significantly from amiloride and can be uniquely affected by matrix components.[3]
-
Differential Extraction Recovery: The efficiency of their extraction from the biological matrix may not mirror that of amiloride.
Experimental Verification: A Protocol for Comparison
To empirically demonstrate the superiority of this compound, a validation study should be conducted comparing its performance against a deuterated analogue and a structural analogue.
Experimental Workflow Diagram
Sources
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- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Amiloride Assays
For researchers, scientists, and drug development professionals, the ability to reliably quantify amiloride across different laboratories is paramount for the integrity of clinical trials and research studies. This guide provides an in-depth comparison of common amiloride assay methodologies and a comprehensive framework for conducting robust inter-laboratory cross-validation.
The Critical Need for Cross-Validation
Amiloride, a potassium-sparing diuretic, functions by inhibiting epithelial sodium channels (ENaCs)[1]. Its therapeutic use and investigation in other potential applications necessitate accurate and reproducible measurement of its concentration in biological matrices. When amiloride analysis is transferred between laboratories—due to a change in contract research organizations (CROs), for instance—a cross-validation study becomes essential. This process ensures that the analytical methods used by both labs yield comparable results, thereby maintaining data continuity and integrity. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines that underscore the importance of such validation when analytical methods are modified or transferred[2][3][4][5][6][7][8][9].
A Comparative Analysis of Amiloride Assay Methodologies
The choice of analytical technique is a critical first step that influences sensitivity, specificity, and throughput. Here, we compare the most prevalent methods for amiloride quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: This technique separates amiloride from other components in a sample based on its interaction with a stationary phase, followed by detection using ultraviolet (UV) absorbance[10][11].
-
Advantages: HPLC-UV is a widely available, cost-effective, and robust method suitable for routine analysis[12][13][14].
-
Limitations: It may lack the sensitivity and specificity required for samples with very low amiloride concentrations or complex matrices, which can contain interfering substances.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This allows for the precise identification and quantification of amiloride based on its mass-to-charge ratio[15][16][17].
-
Advantages: LC-MS/MS is the gold standard for bioanalytical assays, offering superior sensitivity (Lower Limits of Quantification, LLOQs, as low as 0.1 ng/mL) and specificity[17]. The use of stable isotope-labeled internal standards can effectively compensate for matrix effects and variations in extraction recovery[15].
-
Limitations: The initial instrument cost and operational complexity are higher compared to HPLC-UV.
Fluorescence Polarization Immunoassay (FPIA)
-
Principle: FPIA is a homogenous immunoassay that measures the change in fluorescence polarization of a fluorescently labeled amiloride tracer when it competes with unlabeled amiloride from the sample for binding to a specific antibody[18][19].
-
Advantages: FPIA is a rapid, high-throughput method that does not require a separation step, making it suitable for screening large numbers of samples[18][20][21].
-
Limitations: The development of a specific antibody can be time-consuming and costly. The assay's performance can be susceptible to interference from the sample matrix[18].
Best Practices for a Robust Cross-Validation Study
A successful cross-validation study requires meticulous planning and execution. The following steps, guided by regulatory expectations, provide a framework for ensuring the comparability of results between two laboratories.
Study Design and Sample Selection
The core of the cross-validation study involves analyzing the same set of quality control (QC) samples and study samples at both laboratories.
-
QC Samples: At a minimum, three levels of QC samples (low, medium, and high concentrations) should be prepared by one laboratory and analyzed by both.
-
Study Samples: A representative subset of study samples, spanning the expected concentration range, should be selected for analysis at both sites.
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A Senior Application Scientist's Guide to Quantifying Amiloride in Plasma: A Comparative Analysis of Detection and Quantification Limits
For researchers and drug development professionals, the precise measurement of amiloride in plasma is a critical step in pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. The selection of an appropriate bioanalytical method hinges on its ability to reliably detect and quantify amiloride at clinically relevant concentrations. This guide provides an in-depth comparison of common analytical techniques, focusing on their respective limits of detection (LOD) and quantification (LOQ), supported by experimental data and protocols.
Amiloride, a potassium-sparing diuretic, typically exhibits peak plasma concentrations of approximately 22.9 ng/mL to 47.5 ng/mL after oral administration of a 10-20 mg dose, with a plasma half-life ranging from 6 to 9 hours.[1][2][3] Therefore, a suitable analytical method must possess sufficient sensitivity to capture the pharmacokinetic profile of the drug accurately.
Comparative Analysis of Analytical Methodologies
The quantification of amiloride in a complex biological matrix like plasma necessitates a method that is not only sensitive but also highly selective to differentiate the analyte from endogenous components. The most prevalent techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Protein Precipitation, Solid-Phase Extraction (SPE) | Not explicitly stated, but LOQ is very low | 0.05 - 0.1 ng/mL[4][5][6] | Highest sensitivity and selectivity, robust, requires small sample volume. | Higher equipment cost, requires specialized expertise. |
| HPLC-Fluorescence | Liquid-Liquid Extraction, Protein Precipitation | 0.5 ng/mL[7] | 0.03 - 4 ng/mL[8][9] | High sensitivity, good selectivity. | Requires native fluorescence or derivatization, potential for matrix interference. |
| HPLC-UV | Liquid-Liquid Extraction, Protein Precipitation | 0.3 ng/mL, 50 ng/mL[10][11] | 0.1 - 100 ng/mL[10][11] | Widely available, cost-effective, robust. | Lower sensitivity compared to fluorescence and MS, potential for interferences. |
Deep Dive into Methodologies
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the gold standard for bioanalysis due to its unparalleled sensitivity and specificity. The technique separates amiloride from plasma components via HPLC, followed by ionization and detection by a mass spectrometer. The use of Multiple Reaction Monitoring (MRM) allows for highly selective quantification by monitoring a specific precursor-to-product ion transition.
-
Expertise & Experience: The choice of an LC-MS/MS method is driven by the need for very low quantification limits, especially in studies with low doses or to characterize the terminal elimination phase of the drug. The high selectivity of MS/MS minimizes the risk of interference from co-eluting compounds, a common challenge with UV or fluorescence detection. Sample preparation can be as straightforward as protein precipitation for high-throughput needs or more rigorous, like Solid-Phase Extraction (SPE), for achieving the lowest possible LOQs by removing more matrix components.[4][5][6]
-
Trustworthiness: Methods are validated according to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data reliability.[12][13][14] A validated LC-MS/MS method will have well-defined parameters for linearity, accuracy, precision, and stability.
2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)
This method leverages the native fluorescence of amiloride for detection. After separation on an HPLC column, the eluent passes through a fluorescence detector.
-
Expertise & Experience: HPLC-Fluorescence offers a significant sensitivity advantage over UV detection.[7][8] The choice of excitation and emission wavelengths (e.g., excitation at 286 nm and emission at 418 nm) is critical for maximizing the signal-to-noise ratio.[7] Sample preparation often involves liquid-liquid extraction to remove interfering substances that might also fluoresce.[8] This method is a cost-effective alternative to LC-MS/MS when high sensitivity is required.
-
Trustworthiness: The validation process for an HPLC-Fluorescence method follows the same regulatory principles as other bioanalytical methods, ensuring that the assay is accurate and reproducible for its intended purpose.
3. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique. It relies on the principle that amiloride absorbs light in the ultraviolet spectrum.
-
Expertise & Experience: While less sensitive than LC-MS/MS and fluorescence methods, HPLC-UV can be suitable for studies where higher plasma concentrations are expected.[10] The selection of the detection wavelength (e.g., 360 nm) is optimized for amiloride's absorbance maximum to enhance sensitivity. Sample preparation typically involves protein precipitation or liquid-liquid extraction to minimize matrix effects.[11]
-
Trustworthiness: A properly validated HPLC-UV method can provide reliable data for pharmacokinetic studies, with validation parameters meeting regulatory expectations.[11]
Visualizing the Bioanalytical Workflow
The general workflow for quantifying amiloride in plasma involves several key stages, from sample collection to final data analysis.
Caption: General workflow for amiloride quantification in plasma.
Detailed Experimental Protocol: LC-MS/MS Method
This protocol is a representative example based on published methods for the highly sensitive quantification of amiloride in human plasma.[4][5][6]
1. Preparation of Standards and Quality Controls (QCs)
-
Rationale: To create a calibration curve for quantifying unknown samples and to ensure the accuracy and precision of the analytical run.
-
Steps:
-
Prepare a primary stock solution of amiloride in a suitable solvent (e.g., methanol).
-
Prepare working solutions by serially diluting the stock solution.
-
Spike blank human plasma with the working solutions to create calibration standards (e.g., 0.05 to 50 ng/mL) and quality control samples at low, medium, and high concentrations.[5][6]
-
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE provides a cleaner extract compared to protein precipitation, leading to reduced matrix effects and improved sensitivity.[5][6]
-
Steps:
-
Condition an SPE cartridge (e.g., Phenomenex Strata™-X) with methanol followed by equilibration with an aqueous buffer (e.g., 10 mM ammonium formate).[5]
-
Load 250 µL of plasma sample (standard, QC, or unknown) onto the cartridge.
-
Wash the cartridge with solutions of increasing organic strength (e.g., 10% methanol in water) to remove interferences.[5]
-
Elute amiloride from the cartridge with a suitable elution solvent (e.g., a mixture of acetonitrile and ammonium formate).[5]
-
The eluate is then ready for injection into the LC-MS/MS system.
-
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.
3. LC-MS/MS Analysis
-
Rationale: Chromatographic separation isolates amiloride from other components before it enters the mass spectrometer, while tandem mass spectrometry provides highly selective detection.
-
Steps:
-
Chromatography: Inject the prepared sample onto an HPLC column (e.g., Hypersil Gold C18). Use a mobile phase gradient (e.g., acetonitrile and ammonium formate buffer) to achieve separation.[5][6]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[4][5]
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor the transition of the amiloride precursor ion to a specific product ion (e.g., m/z 230 -> 171).[4]
-
4. Data Analysis
-
Rationale: To determine the concentration of amiloride in the unknown samples based on the calibration curve.
-
Steps:
-
Integrate the peak area of the amiloride MRM transition.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Calculate the concentration of amiloride in the QC and unknown samples using the regression equation from the calibration curve.
-
Authoritative Grounding and Method Validation
The trustworthiness of any bioanalytical data is fundamentally linked to rigorous method validation. Regulatory bodies such as the FDA and EMA provide detailed guidelines on the parameters that must be assessed.[12][14] The International Council for Harmonisation (ICH) M10 guideline further harmonizes these expectations.[13][15][16]
A fully validated method, as per these guidelines, must demonstrate acceptable:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured concentration to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
By adhering to these internationally recognized standards, laboratories ensure that the generated data is reliable and can be used to make critical decisions in drug development.
Conclusion and Recommendations
The choice of an analytical method for amiloride quantification in plasma is dictated by the required sensitivity and the available resources.
-
LC-MS/MS is the superior choice for studies demanding the highest sensitivity (LOQ ≤ 0.1 ng/mL), such as detailed pharmacokinetic characterization or bioequivalence trials. Its high selectivity also minimizes the risk of erroneous results due to matrix interferences.[4][5]
-
HPLC-Fluorescence presents a viable, cost-effective alternative when an LOQ in the low ng/mL range (0.03 - 4 ng/mL) is sufficient.[8][9]
-
HPLC-UV is a practical option for studies where expected amiloride concentrations are higher, and the required LOQ is above ~10 ng/mL, although some methods report lower LOQs.[10]
References
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Bush, E. (2020). Amiloride: A review. PMC. [Link]
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Li, W., et al. (2007). Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation. Rapid Communications in Mass Spectrometry. [Link]
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Koopmans, R., et al. (1992). Simultaneous determination of furosemide and amiloride in plasma using high-performance liquid chromatography with fluorescence detection. Journal of Chromatography. [Link]
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Prancl, M., et al. (2002). Sample preparation and RPHPLC determination of diuretics in human body fluids. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Kim, Y., et al. (2014). Analytical HPLC Method Validation of Amiloride and Its Pharmacokinetic Study in Humans. Archives of Pharmacal Research. [Link]
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Piórkowska, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Shah, J. V., et al. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Amiloride Hydrochloride? Patsnap Synapse. [Link]
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Xu, D. K., et al. (1991). High-performance liquid chromatographic assay for amiloride in plasma and urine. Journal of Chromatography. [Link]
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Smith, R. L., & Smith, R. B. (1986). High-performance Liquid Chromatographic Analysis of Amiloride in Plasma and Urine. Journal of Pharmaceutical Sciences. [Link]
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Shah, J. V., et al. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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Jain, D. K., et al. (2011). Estimation of Amiloride and Furosemide in human plasma using high performance liquid chromatography. ResearchGate. [Link]
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DailyMed. (2004). Amiloride Hydrochloride Tablets, USP. DailyMed. [Link]
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Drugs.com. (2023). Amiloride and Hydrochlorothiazide: Package Insert / Prescribing Info. Drugs.com. [Link]
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Tenny, S., & Zuniga, K. (2023). Amiloride. StatPearls. [Link]
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U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
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Arayne, M. S., et al. (2013). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Journal of Analytical Methods in Chemistry. [Link]
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Prancl, M., et al. (2002). Sample preparation and RPHPLC determination of diuretics in human body fluids. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Basavaiah, K., et al. (2018). Spectrophotometric Assay Methods for Determination of Amiloride. Indian Journal of Pharmaceutical Sciences. [Link]
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European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation. EMA. [Link]
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA. [Link]
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International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]
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Jankowski, A., et al. (1997). Determination and pharmacokinetics of a furosemide-amiloride drug combination. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
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Sravani, A., et al. (2016). Development and Validation of RP-HPLC Method for the Simultaneous Determination of Amiloride Hydrochloride and Furosemide in Pure and Pharmaceutical Dosage Form. Semantic Scholar. [Link]
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R Discovery. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. R Discovery. [Link]
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Kailasam, S. (2012). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent. [Link]
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A Head-to-Head Comparison of Amiloride and Triamterene: Potency, Selectivity, and Experimental Evaluation of ENaC Blockade
For researchers in renal physiology, pharmacology, and drug development, the precise modulation of the epithelial sodium channel (ENaC) is of paramount importance. ENaC represents a critical control point for sodium and water homeostasis, and its dysregulation is implicated in various pathologies, including hypertension and Liddle's syndrome. Amiloride and triamterene are two well-established potassium-sparing diuretics that exert their therapeutic effects by directly inhibiting ENaC. While often grouped, a deeper dive into their pharmacological profiles reveals significant differences in potency and subtle variations in their interaction with the channel. This guide provides an in-depth, evidence-based comparison of the ENaC blocking activities of amiloride and triamterene, supported by experimental data and detailed protocols for their evaluation.
Mechanism of Action: A Shared Target, A Common Goal
Both amiloride and triamterene are classified as potassium-sparing diuretics.[1] Their primary mechanism of action is the direct blockade of the ENaC in the apical membrane of the principal cells in the distal convoluted tubule and collecting duct of the kidney.[1] By inhibiting ENaC, these drugs reduce the reabsorption of sodium ions from the tubular fluid into the bloodstream.[1] This natriuretic effect leads to a mild increase in water excretion.[1] Crucially, by blocking the influx of positively charged sodium ions, they decrease the luminal negative potential, which in turn reduces the driving force for potassium and hydrogen ion secretion, hence their "potassium-sparing" designation.[1]
Comparative Efficacy at the Molecular Level: A Tale of Two Potencies
While both drugs target ENaC, their inhibitory potency differs significantly. Experimental evidence consistently demonstrates that amiloride is a substantially more potent inhibitor of ENaC than triamterene.
A key study expressing rat ENaC (rENaC) in Xenopus oocytes found that triamterene was 100-fold less potent than amiloride at a physiological pH of 7.5.[2] This difference in potency is a critical consideration for researchers designing experiments or developing novel ENaC inhibitors.
| Drug | IC50 / K_i_ | Experimental System | Key Findings | Reference |
| Amiloride | K_i_ = 0.1 µM (100 nM) | A6 cells (Xenopus laevis kidney) expressing αβγ ENaC | High sensitivity to amiloride blockade. | [3] |
| IC50 = 29.0 ± 14.9 nM | Xenopus oocytes expressing ENaC | Concentration-dependent blockade of ENaC-mediated currents. | [4] | |
| IC50 ≈ 0.1 µM | General reference for potent blockade | Potent blockade of ENaC. | [5] | |
| Triamterene | IC50 = 5 µM (at -90 mV) | Xenopus oocytes expressing rENaC | Voltage-dependent blockade. | [2] |
| IC50 = 10 µM (at -40 mV) | Xenopus oocytes expressing rENaC | Voltage-dependent blockade. | [2] | |
| IC50 = 1 µM (at pH 6.5) | Xenopus oocytes expressing rENaC | pH-dependent blockade, with higher potency at acidic pH. | [2] | |
| IC50 = 17 µM (at pH 8.5) | Xenopus oocytes expressing rENaC | pH-dependent blockade, with lower potency at basic pH. | [2] |
The data clearly indicates that amiloride's inhibitory concentration is in the nanomolar range, whereas triamterene's is in the micromolar range, confirming its lower potency.
Binding Site and Interaction with ENaC: A Shared Receptor
Despite the difference in potency, evidence suggests that amiloride and triamterene share a common binding site within the ENaC pore. Mutagenesis studies have identified key residues in the outer pore entrance of the α, β, and γ ENaC subunits that are critical for the binding of both amiloride and its analogs, as well as triamterene.[4] These findings suggest that mutations affecting the binding of one drug will likely impact the other, indicating a shared receptor within the ion channel pore.[4] The blockade by both compounds is voltage-dependent, suggesting their binding site is located within the transmembrane electrical field.[2]
Pharmacokinetic and Pharmacodynamic Profile: A Clinical Perspective
Beyond their direct interaction with ENaC, the clinical and experimental utility of these drugs is influenced by their pharmacokinetic and pharmacodynamic properties.
| Parameter | Amiloride | Triamterene | Key Differences and Implications |
| Oral Bioavailability | ~50%[5][6] | Rapidly absorbed[7] | Both are orally active, but food can reduce amiloride absorption.[5] |
| Metabolism | Not metabolized by the liver.[6] | Metabolized in the liver to an active metabolite (hydroxytriamterene sulfate).[7] | Amiloride's lack of metabolism may offer a more predictable pharmacokinetic profile. |
| Elimination Half-life | 6 to 9 hours[5][6] | 1 to 2 hours (parent drug), 3 hours (active metabolite)[7] | Amiloride has a longer half-life, allowing for once-daily dosing.[8] Triamterene's shorter half-life may necessitate more frequent administration.[8] |
| Excretion | ~50% unchanged in urine, ~40% in feces.[5][6] | Primarily excreted in the urine as metabolites.[7] | Renal function is a key consideration for the safe use of both drugs. |
Experimental Workflows for Assessing ENaC Inhibition
The following are detailed protocols for two standard, robust methods used to quantify the inhibitory activity of compounds like amiloride and triamterene on ENaC.
Ussing Chamber Electrophysiology for Epithelial Monolayers
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and cell monolayers. It allows for the precise control of the solutions bathing both the apical and basolateral sides of the epithelium and the measurement of the short-circuit current (I_sc_), which is a direct measure of net ion transport.
Caption: Ussing chamber experimental workflow for determining the IC50 of ENaC inhibitors.
-
Cell Culture: Culture a suitable epithelial cell line (e.g., A6 Xenopus laevis kidney epithelial cells or mouse cortical collecting duct cells) on permeable supports (e.g., Transwell® inserts) until a confluent and polarized monolayer is formed. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Solution Preparation: Prepare a physiological Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO₃, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, and 10 mM glucose).[9] Ensure the solution is warmed to 37°C and continuously gassed with 95% O₂/5% CO₂ to maintain a pH of 7.4.[9]
-
Chamber Setup: Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber, separating the apical and basolateral compartments.[9]
-
Equilibration and Baseline Recording: Fill both chambers with the pre-warmed and gassed Ringer's solution. Allow the system to equilibrate for 20-30 minutes and record a stable baseline short-circuit current (I_sc_).[9]
-
Inhibitor Addition: Prepare stock solutions of amiloride and triamterene. Add increasing concentrations of the inhibitor to the apical chamber, allowing the I_sc_ to reach a new steady state after each addition.
-
Determination of Total ENaC Current: At the end of the dose-response curve, add a high concentration of amiloride (e.g., 10 µM) to the apical chamber to completely block all ENaC activity. The difference between the initial baseline I_sc_ and the I_sc_ after maximal amiloride inhibition represents the total amiloride-sensitive current.
-
Data Analysis: For each concentration of the test compound, calculate the percentage inhibition of the total amiloride-sensitive I_sc_. Plot the percentage inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Whole-Cell Patch-Clamp Electrophysiology
The patch-clamp technique allows for the direct measurement of ion channel activity in a single cell, providing high-resolution data on channel gating and blockade.
Caption: Whole-cell patch-clamp workflow for characterizing ENaC inhibitors.
-
Cell Preparation: Use a cell line that endogenously expresses ENaC or a cell line (e.g., HEK293) transiently or stably transfected with the α, β, and γ subunits of ENaC. Plate the cells on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 3-7 MΩ.[10] Fire-polish the tip to ensure a smooth surface for sealing. Fill the pipette with an intracellular solution (e.g., 140 mM K-Gluconate, 5 mM NaCl, 2 mM EGTA, 10 mM HEPES, 2 mM MgATP, pH 7.2).[10]
-
Giga-seal Formation: Place the coverslip with cells in a recording chamber on the stage of a microscope. Lower the micropipette onto the surface of a cell and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.[11]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[11]
-
Recording: Clamp the cell membrane at a holding potential where there is a sufficient driving force for Na+ influx (e.g., -60 mV to -100 mV). Record the stable baseline whole-cell current.
-
Drug Application: Perfuse the recording chamber with an extracellular solution containing known concentrations of amiloride or triamterene.
-
Data Acquisition and Analysis: Record the steady-state current at each inhibitor concentration. Calculate the fractional block of the ENaC current and plot this against the drug concentration. Fit the data with the Hill equation to determine the IC50 value.
Conclusion: Choosing the Right Tool for the Job
Both amiloride and triamterene are invaluable tools for the study of ENaC. However, their distinct potencies and pharmacokinetic profiles make them suitable for different applications. Amiloride, with its high potency and long half-life, is an excellent choice for in vitro and in vivo studies requiring sustained and potent ENaC inhibition. Triamterene, while less potent, still serves as a useful ENaC inhibitor and its different pharmacokinetic profile can be advantageous in certain experimental or clinical contexts. The choice between these two compounds should be guided by a thorough understanding of their pharmacological differences and the specific requirements of the research question at hand. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of these and other novel ENaC modulators.
References
-
Busch, A. E., Su, Y., & Lang, F. (1996). Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis. Pflügers Archiv - European Journal of Physiology, 432(5), 760–766. [Link]
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Pixorize. (n.d.). ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE. Retrieved from [Link]
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Par Pharmaceutical. (2004, August 9). Amiloride Hydrochloride Tablets, USP. [Link]
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Wikipedia. (2024, January 10). Amiloride. [Link]
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Kellenberger, S., Hoffmann-Pochon, N., Gautschi, I., Schild, L., & Rossier, B. C. (1999). Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate. Molecular Pharmacology, 64(4), 848-856. [Link]
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Dr. Oracle. (2025, December 28). What are the uses and considerations for epithelial sodium-channel (ENaC) inhibitors, such as amiloride and triamterene, in managing conditions like hypertension and edema?[Link]
- Horisberger, J. D., & Giebisch, G. (1987). Potassium-sparing diuretics. Renal Physiology, 10(3-4), 198–220.
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Drugs.com. (n.d.). Amiloride vs Triamterene Comparison. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Statistical Analysis of Bioequivalence Data for Amiloride Formulations
For: Researchers, scientists, and drug development professionals
This guide provides an in-depth comparison of statistical methodologies for assessing the bioequivalence of amiloride formulations. Moving beyond a simple recitation of protocols, we will delve into the causal reasoning behind experimental design choices and statistical analysis, ensuring a robust and defensible bioequivalence assessment grounded in scientific integrity.
The Foundational Importance of Bioequivalence for Amiloride
Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[1] For a generic amiloride formulation to be considered therapeutically equivalent to a reference listed drug (RLD), it must exhibit a similar rate and extent of absorption. Demonstrating bioequivalence (BE) is the cornerstone of this process, ensuring that patients can switch between formulations without a clinically significant change in efficacy or safety.[2][3]
The statistical analysis of BE data is therefore not merely a regulatory hurdle but a critical scientific endeavor to establish this therapeutic interchangeability. This guide will walk you through the essential statistical considerations and methodologies for amiloride BE studies.
Experimental Design: A Self-Validating System
The design of a bioequivalence study for amiloride is dictated by its pharmacokinetic properties and regulatory expectations. The goal is to create a self-validating system where the design itself minimizes bias and allows for the clear separation of formulation effects from other sources of variability.
Recommended Study Design for Amiloride
Based on regulatory guidance, a single-dose, two-treatment, two-period crossover design under fasting conditions is the standard for amiloride 5 mg tablets.[4][5]
-
Single-Dose: A single dose is sufficient to characterize the absorption profile of amiloride.
-
Two-Treatment: This refers to the test and reference formulations of amiloride.
-
Two-Period Crossover: In this design, each subject serves as their own control, receiving both the test and reference products in a randomized order, separated by a washout period.[6][7] This design is highly efficient as it reduces the impact of inter-subject variability.[6]
-
Fasting Conditions: Conducting the study under fasting conditions minimizes the potential for food to affect the absorption of amiloride, thereby reducing variability and allowing for a more sensitive comparison of the formulations.[4][5]
Key Pharmacokinetic Parameters for Amiloride
The statistical analysis will focus on the following key pharmacokinetic (PK) parameters, which characterize the rate and extent of amiloride absorption:[2][8]
-
Area Under the Plasma Concentration-Time Curve (AUC): This represents the total extent of drug absorption. Specifically, AUC0-t (from time zero to the last measurable concentration) and AUC0-∞ (extrapolated to infinity) are considered.
-
Maximum Plasma Concentration (Cmax): This parameter reflects the rate of drug absorption.[2]
-
Time to Maximum Plasma Concentration (Tmax): This is the time at which Cmax is observed and also provides an indication of the rate of absorption.
The following diagram illustrates the typical workflow for an amiloride bioequivalence study:
Caption: Logical flow of the statistical analysis for bioequivalence.
Acceptance Criteria for Bioequivalence
For two amiloride formulations to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric least squares means of the test and reference products for both AUC and Cmax must be entirely within the range of 80.00% to 125.00%. [6][9][10]
Data Presentation and Interpretation
Clear and concise presentation of data is crucial for the interpretation of bioequivalence study results.
Summary of Pharmacokinetic Parameters
The following table provides an example of how to summarize the key pharmacokinetic parameters for a hypothetical amiloride bioequivalence study.
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| AUC0-t (ngh/mL) | 255.8 ± 60.2 | 260.1 ± 65.7 |
| AUC0-∞ (ngh/mL) | 278.4 ± 68.9 | 283.5 ± 72.3 |
| Cmax (ng/mL) | 21.1 ± 5.1 | 20.8 ± 4.9 |
| Tmax (h) | 3.0 ± 0.8 | 3.1 ± 0.9 |
Bioequivalence Assessment Summary
The results of the statistical analysis should be presented in a clear and unambiguous manner, as shown in the table below.
| Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval | Bioequivalence Conclusion |
| AUC0-t | 98.35% | 92.50% - 104.60% | Bioequivalent |
| Cmax | 101.44% | 94.23% - 109.15% | Bioequivalent |
Experimental Protocols: A Step-by-Step Guide
The following provides a detailed, step-by-step methodology for the statistical analysis of amiloride bioequivalence data.
Protocol for Statistical Analysis
-
Data Preparation:
-
Compile the plasma concentration-time data for each subject for both the test and reference amiloride formulations.
-
Calculate the pharmacokinetic parameters (AUC0-t, AUC0-∞, and Cmax) for each subject using a validated pharmacokinetic software.
-
-
Logarithmic Transformation:
-
Perform a natural logarithmic transformation of the calculated AUC and Cmax values. This is done because the statistical models assume a normal distribution, and pharmacokinetic data are often log-normally distributed. [11]
-
-
Analysis of Variance (ANOVA):
-
Perform an ANOVA on the log-transformed data.
-
The model should include terms for sequence, period, formulation (test vs. reference), and subject nested within sequence.
-
From the ANOVA, obtain the least squares means for each formulation and the mean squared error (MSE), which represents the residual (within-subject) variability.
-
-
Calculation of the 90% Confidence Interval:
-
Calculate the point estimate for the ratio of the geometric means (Test/Reference) by taking the anti-log of the difference between the least squares means of the log-transformed data.
-
Calculate the 90% confidence interval for this ratio using the following formula:
-
exp[ (μT - μR) ± t(α, df) * sqrt(MSE * (2/n)) ]
-
Where:
-
μT and μR are the least squares means of the log-transformed data for the test and reference formulations, respectively.
-
t(α, df) is the critical t-value for a 90% confidence level (α = 0.05) with the appropriate degrees of freedom (df) from the ANOVA.
-
MSE is the mean squared error from the ANOVA.
-
n is the number of subjects.
-
-
-
-
-
Compare the calculated 90% confidence interval to the regulatory acceptance range of 80.00% to 125.00%.
-
If the entire confidence interval for both AUC and Cmax falls within this range, the formulations are declared bioequivalent.
-
Conclusion: Ensuring Therapeutic Equivalence through Rigorous Statistical Analysis
The statistical analysis of bioequivalence data for amiloride formulations is a critical step in the drug development and approval process. By employing a robust experimental design, such as the recommended two-period crossover study, and applying the appropriate statistical methodologies, including ANOVA and the TOST procedure, researchers can confidently assess the therapeutic equivalence of different amiloride products. This rigorous approach ensures that patients receive safe and effective medications, regardless of the manufacturer.
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Draft Guidance on Amiloride Hydrochloride. (2024, October). U.S. Food and Drug Administration. [Link]
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Kinetics and bioavailability of two formulations of amiloride in man. (n.d.). Semantic Scholar. [Link]
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Relative Bioavailability and Bioequivalence Assessment of Domestic Amiloride Tablet. (1994). Journal of China Pharmaceutical University. [Link]
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Guideline on the Investigation of Bioequivalence. (2010, January 20). European Medicines Agency. [Link]
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Bioequivalence Study Between GSK3542503 Hydrochlorothiazide + Amiloride Hydrochloride 50 mg: 5 mg Tablets and Reference Product in Healthy Adult Participants Under Fasting Conditions. (n.d.). ClinicalTrials.gov. [Link]
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Evaluating the Isotopic Contribution of Amiloride-15N3 Hydrochloride to the Analyte Signal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the use of stable isotope-labeled internal standards (SIL-ISs) is the gold standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] This guide provides an in-depth evaluation of Amiloride-15N3 Hydrochloride, a SIL-IS for the diuretic and antihypertensive drug Amiloride. We will explore the critical aspect of assessing its isotopic contribution to the unlabeled analyte signal, a crucial step for ensuring the accuracy and reliability of bioanalytical data. This guide will provide both the theoretical underpinnings and practical, step-by-step protocols for this evaluation, grounded in authoritative guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Foundational Role of Stable Isotope-Labeled Internal Standards
The core principle of using a SIL-IS lies in its chemical identity to the analyte of interest, with the key difference being a mass shift due to the incorporation of heavy isotopes (e.g., 15N, 13C, 2H).[2][3] This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects, thereby providing a reliable basis for quantification.[2] this compound is the 15N labeled version of Amiloride hydrochloride and is used as an internal standard for quantitative analysis by methods such as LC-MS.[4][5]
However, a critical consideration is the isotopic purity of the SIL-IS. No synthesis can achieve 100% isotopic enrichment, meaning the SIL-IS will inevitably contain a small percentage of the unlabeled analyte.[6] This "isotopic contribution" can artificially inflate the measured concentration of the analyte, particularly at the lower limit of quantification (LLOQ), leading to inaccurate results. Therefore, a thorough evaluation of this contribution is a mandatory component of bioanalytical method validation.[7]
Experimental Evaluation of Isotopic Contribution
The primary objective of this evaluation is to determine the percentage contribution of the unlabeled analyte present in the this compound internal standard to the overall analyte signal. This is achieved by analyzing a solution of the SIL-IS in the absence of the analyte.
Experimental Workflow
The following diagram outlines the general workflow for assessing the isotopic contribution of this compound.
Caption: Workflow for Evaluating Isotopic Contribution.
Detailed Experimental Protocol
1. Preparation of Solutions:
-
This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound in the same solvent used for the final sample reconstitution at the concentration intended for use in the bioanalytical assay. A typical concentration might be 100 ng/mL.[8]
-
Blank Matrix: Use the same biological matrix (e.g., human plasma) that will be used for the study samples. Ensure it is free from Amiloride.
2. LC-MS/MS Analysis:
-
Instrumentation: A validated triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions: Use the validated chromatographic method for the separation of Amiloride.
-
Mass Spectrometric Conditions: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the transitions for both unlabeled Amiloride and Amiloride-15N3.
-
Injection Sequence:
-
Inject a blank matrix sample to confirm the absence of interfering peaks at the retention time of Amiloride.
-
Inject the this compound working solution.
-
3. Data Processing and Calculation:
-
Integrate the peak area of the signal observed in the MRM channel for unlabeled Amiloride at the retention time corresponding to the analyte.
-
Integrate the peak area of the signal in the MRM channel for Amiloride-15N3.
-
Calculate the percentage contribution using the following formula:
% Contribution = (Peak Area of Unlabeled Analyte in IS Solution / Peak Area of IS) x 100
Acceptance Criteria
The acceptable limit for isotopic contribution can vary depending on the specific assay requirements and regulatory guidelines. However, a commonly accepted criterion is that the response of the unlabeled analyte in the IS solution should be less than a certain percentage of the response of the analyte at the LLOQ. For example, the FDA's guidance on bioanalytical method validation suggests that the potential influence of any unlabeled analyte in the stable isotope-labeled standard should be evaluated.[7] A practical approach is to ensure the contribution is insignificant relative to the LLOQ response.
| Parameter | Acceptance Criterion | Rationale |
| Isotopic Contribution | The peak area of the unlabeled analyte in the IS working solution should be < 5% of the peak area of the analyte at the LLOQ. | To ensure that the contribution from the internal standard does not significantly impact the accuracy of the measurement, especially at low concentrations. |
| Blank Matrix Response | No significant peak (>20% of LLOQ response) should be observed at the retention time of the analyte. | To confirm the selectivity of the method and the absence of endogenous interference. |
Comparison with Alternative Internal Standards
While SIL-ISs like this compound are preferred, structural analogs are sometimes used as an alternative.[2] The following table compares the performance characteristics of a SIL-IS versus a structural analog.
| Feature | Stable Isotope-Labeled IS (e.g., Amiloride-15N3 HCl) | Structural Analog IS |
| Co-elution | Co-elutes with the analyte. | May have different retention times. |
| Extraction Recovery | Nearly identical to the analyte. | Can differ from the analyte. |
| Matrix Effects | Experiences the same matrix effects as the analyte. | May experience different matrix effects. |
| Accuracy & Precision | Generally provides higher accuracy and precision.[2] | May lead to greater variability and potential bias. |
| Cost & Availability | Often more expensive and may have longer lead times for synthesis.[2] | Typically less expensive and more readily available. |
The clear advantage of a SIL-IS is its ability to more accurately track the analyte throughout the entire analytical process, leading to more reliable and robust data, which is a cornerstone of regulatory compliance.[1]
The Logic of Self-Validation in Isotopic Contribution Assessment
The protocol described above is designed to be a self-validating system. The analysis of the blank matrix serves as a negative control, confirming the absence of interference. The analysis of the pure SIL-IS solution directly measures the intrinsic level of the unlabeled analyte. By comparing this to the response at the LLOQ, a clear and quantitative measure of the potential impact on the assay is established. This systematic approach ensures the trustworthiness of the bioanalytical method.
Conclusion
The evaluation of the isotopic contribution of this compound to the analyte signal is a non-negotiable step in the validation of any bioanalytical method for Amiloride. By following the detailed protocol outlined in this guide, researchers can ensure the integrity of their data and meet the stringent requirements of regulatory bodies. The use of a high-purity, well-characterized SIL-IS like this compound, coupled with a rigorous validation process, is fundamental to achieving accurate and reproducible results in drug development and clinical research.
References
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
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Jain, R., et al. (2014). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 95, 12-20. [Link]
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Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
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Duxbury, K. J., et al. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry, 45(Pt 2), 214-216. [Link]
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A Senior Application Scientist’s Guide to Inter-day and Intra-day Precision for Amiloride Analysis
Introduction: The Imperative of Precision in Amiloride Quantification
Amiloride, a potassium-sparing diuretic, is a critical therapeutic agent whose efficacy and safety are directly linked to its concentration in biological matrices. For researchers and drug development professionals, the ability to reliably quantify amiloride is paramount for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies. The cornerstone of this reliability is precision , a measure of the random error in an analytical method.
This guide provides an in-depth, experience-driven comparison of methodologies for establishing the inter-day and intra-day precision of amiloride analysis. We will move beyond rote protocol steps to explore the scientific rationale behind experimental design, grounded in global regulatory standards, and present supporting data to compare common analytical techniques.
The Regulatory Bedrock: Defining Acceptance Criteria
Before any experiment is designed, it is crucial to understand the standards against which it will be judged. Global regulatory bodies, including the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established clear guidelines for bioanalytical method validation.[1][2][3]
According to these guidelines, precision describes the closeness of agreement between a series of measurements from the same homogeneous sample.[4][5] It is typically expressed as the coefficient of variation (%CV).
-
Intra-day Precision (Repeatability): Assesses variability within a single analytical run on the same day.
-
Inter-day Precision (Intermediate Precision): Evaluates variability across different days, often including different analysts or equipment to capture more sources of random error.[6]
The universally accepted criteria for precision are:
-
The %CV should not exceed 15% for quality control (QC) samples.
-
For the Lower Limit of Quantification (LLOQ), a %CV of up to 20% is acceptable.[7][8]
Adherence to these standards, such as those outlined in the ICH M10 guideline, ensures that the analytical method is robust and the data generated are reliable for regulatory submission.[3]
Designing a Self-Validating Precision Study
A properly designed precision study is inherently self-validating. The structure of the experiment is designed to challenge the method's consistency across its entire operational range.
Causality Behind Experimental Choices:
-
Quality Control (QC) Levels: We don't just test a single concentration. A minimum of three QC levels are used to ensure precision is maintained across the calibration range:
-
Low QC (LQC): Typically 3x the LLOQ. This challenges the method's performance near its sensitivity limit.
-
Medium QC (MQC): Positioned near the center of the calibration curve.
-
High QC (HQC): At approximately 75-85% of the Upper Limit of Quantification (ULOQ). This tests precision at high analyte concentrations where phenomena like detector saturation could become a factor.
-
-
Number of Replicates (n): A minimum of five replicates per QC level is standard for intra-day precision assessment.[9] This number is statistically significant enough to provide a meaningful measure of variance without being excessively resource-intensive. For inter-day precision, these runs are repeated on at least two to three different days.[10]
This multi-level, multi-replicate approach ensures that the method's precision is not an artifact of a single point on the calibration curve but is a true reflection of its performance.
Comparative Methodologies: HPLC-UV vs. LC-MS/MS
The choice of analytical instrumentation has a significant impact on method performance. For amiloride, two common techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: A robust and cost-effective technique. Several validated methods exist for amiloride, often using a C18 column with a mobile phase consisting of an acidic buffer and acetonitrile.[11][12][13] Detection is typically performed around 283 nm or 360 nm.[11][13] While reliable, its sensitivity and selectivity can be limited in complex biological matrices.
-
LC-MS/MS: Offers superior sensitivity and selectivity, allowing for lower detection limits (LLOQ as low as 0.05 ng/mL) and minimal interference from matrix components.[14] This is often the gold standard for bioanalytical studies requiring high sensitivity.
Experimental Protocol: HPLC-UV Method for Amiloride in Plasma
This protocol is a representative example based on established and validated methods for amiloride analysis.[11][12]
Objective: To determine the intra-day and inter-day precision of an HPLC-UV method for quantifying amiloride in human plasma.
Materials:
-
Amiloride Hydrochloride reference standard
-
Internal Standard (IS), e.g., Triamterene or Benzamil
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Perchloric Acid or Phosphoric Acid
-
Human Plasma (drug-free)
-
HPLC system with UV detector, C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Step 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of Amiloride HCl and the chosen IS in 100 mL of methanol to create individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 methanol:water mixture to create working solutions for calibration standards and QCs.
-
QC Stock Solutions: Prepare QC stock solutions from a separate weighing of the reference standard to avoid bias from the calibration standard stock.
Step 2: Preparation of Calibration Standards and QC Samples
-
Spike drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.2 to 50 ng/mL).[11]
-
Separately, spike drug-free plasma with the QC stock solutions to prepare LLOQ, LQC, MQC, and HQC samples.
Step 3: Sample Extraction (Protein Precipitation)
-
To 500 µL of a plasma sample (calibrator, QC, or unknown), add 50 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 1 mL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.
Step 4: Chromatographic Conditions
-
Column: C18 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: 12% Acetonitrile containing 0.4% glacial acetic acid.[11]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 360 nm[11]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or 30°C
Workflow for Precision Assessment
The following diagram illustrates the logical flow for conducting the precision validation runs.
Caption: Workflow for assessing intra-day and inter-day precision.
Data Presentation and Comparison
Below is a comparative summary of typical precision data one might obtain for amiloride analysis using a standard HPLC-UV method versus a more sensitive LC-MS/MS method. The data are representative of results published in peer-reviewed literature.[11][14]
Table 1: Intra-Day Precision Data (n=5)
| QC Level | Nominal Conc. (ng/mL) | HPLC-UV Method | LC-MS/MS Method | ||
|---|---|---|---|---|---|
| Mean ± SD (ng/mL) | %CV | Mean ± SD (ng/mL) | %CV | ||
| LLOQ | 0.20 | 0.22 ± 0.026 | 11.8% | 0.21 ± 0.019 | 9.0% |
| LQC | 0.60 | 0.57 ± 0.041 | 7.2% | 0.61 ± 0.035 | 5.7% |
| MQC | 20.0 | 20.9 ± 0.88 | 4.2% | 19.8 ± 0.65 | 3.3% |
| HQC | 40.0 | 38.7 ± 1.82 | 4.7% | 40.5 ± 1.38 | 3.4% |
Table 2: Inter-Day Precision Data (3 runs over 3 days, n=15)
| QC Level | Nominal Conc. (ng/mL) | HPLC-UV Method | LC-MS/MS Method | ||
|---|---|---|---|---|---|
| Mean ± SD (ng/mL) | %CV | Mean ± SD (ng/mL) | %CV | ||
| LLOQ | 0.20 | 0.23 ± 0.031 | 13.5% | 0.21 ± 0.020 | 9.5% |
| LQC | 0.60 | 0.58 ± 0.054 | 9.3% | 0.62 ± 0.041 | 6.6% |
| MQC | 20.0 | 20.5 ± 1.27 | 6.2% | 19.9 ± 0.88 | 4.4% |
| HQC | 40.0 | 39.1 ± 2.66 | 6.8% | 40.2 ± 1.57 | 3.9% |
Interpretation of Results
In this comparative example, both methods meet the regulatory acceptance criteria. The %CV for all QC levels is well below the 15% threshold (and 20% for the LLOQ).[7] However, the data clearly illustrate the superior precision of the LC-MS/MS method, which consistently yields lower %CV values. This is particularly evident at the lower concentrations (LLOQ and LQC), where the enhanced selectivity and signal-to-noise ratio of mass spectrometry provide a distinct advantage.
Conclusion
Establishing the inter-day and intra-day precision is a non-negotiable step in the validation of any bioanalytical method for amiloride. By grounding the experimental design in the principles of regulatory guidelines and making informed choices about methodology, researchers can generate highly reliable and defensible data. While traditional HPLC-UV methods are proven to be precise and accurate for amiloride quantification, LC-MS/MS offers a higher degree of precision, especially at low concentrations, making it the preferred platform for studies demanding the utmost sensitivity and reliability.
References
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Analytical HPLC Method Validation of Amiloride and Its Pharmacokinetic Study in Humans. (n.d.). ResearchGate. Retrieved from [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Retrieved from [Link]
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Fawzy, N. G., et al. (2019). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
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ICH Q2 (R1) - PharmaSciences. (n.d.). PharmaSciences. Retrieved from [Link]
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Bioanalytical method validation emea. (2013). SlideShare. Retrieved from [Link]
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Fawzy, N. G., et al. (2019). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. PubMed. Retrieved from [Link]
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Patel, S., & Patel, N. (2015). Development and Validation of RP-HPLC Method for the Simultaneous Determination of Amiloride Hydrochloride and Furosemide in Pure and Pharmaceutical Dosage Form. Semantic Scholar. Retrieved from [Link]
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Validated RP-HPLC method for the estimation of Amiloride and hydrochlorothiazide in combined tablet dosage form. (2020). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
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3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. Retrieved from [Link]
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RP-HPLC Method for Simultaneous Estimation of Frusemide and Amiloride Hydrochloride in Tablet Formulation. (2011). National Institutes of Health (NIH). Retrieved from [Link]
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Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Food and Drug Administration (FDA). Retrieved from [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency (EMA). Retrieved from [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). Retrieved from [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). SlidePlayer. Retrieved from [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved from [Link]
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FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved from [Link]
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Yadav, M., et al. (2015). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. National Institutes of Health (NIH). Retrieved from [Link]
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Intra-day and inter-day precisions of the proposed HPLC method. (n.d.). ResearchGate. Retrieved from [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved from [Link]
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Bioanalytical Method Validation. (n.d.). Food and Drug Administration (FDA). Retrieved from [Link]
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Bioanalytical Method Validation - Guidance for Industry. (2018). Food and Drug Administration (FDA). Retrieved from [Link]
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Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Comparison Guide: Amiloride vs. Spironolactone for Resistant Hypertension Research
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Resistant Hypertension
Resistant hypertension (RH) is a significant clinical challenge, defined as blood pressure (BP) that remains above the target goal despite the concurrent use of three or more antihypertensive agents from different classes, including a diuretic, at optimal doses.[1][2] This condition is associated with a substantially higher risk of cardiovascular events, stroke, and mortality, underscoring the urgent need for effective therapeutic strategies.[3] The pathophysiology of RH often involves inappropriate sodium and water retention, frequently driven by excess aldosterone activity.[2][4] Consequently, mineralocorticoid receptor antagonists (MRAs) have become a cornerstone of treatment. Spironolactone, a non-selective MRA, is recommended by major guidelines as the preferred fourth-line agent.[3][5][6] However, its utility can be limited by a distinct profile of adverse effects, prompting research into viable alternatives like the epithelial sodium channel (ENaC) blocker, amiloride.[5][7][8]
This guide provides a comprehensive, data-driven comparison of amiloride and spironolactone, synthesizing mechanistic insights with clinical evidence to inform experimental design and drug development in the context of resistant hypertension.
Differentiating the Mechanisms of Action
While both amiloride and spironolactone are potassium-sparing diuretics, they achieve this effect through fundamentally different molecular targets in the distal nephron. Understanding this distinction is critical to interpreting clinical outcomes and selecting appropriate patient populations for study.
Spironolactone: Mineralocorticoid Receptor Antagonism
Spironolactone acts as a competitive antagonist of the mineralocorticoid receptor (MR).[9][10] In the distal convoluted tubule and collecting duct, aldosterone binds to the MR, promoting the expression and activity of the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. This leads to increased sodium reabsorption and concurrent potassium excretion. By blocking the MR, spironolactone prevents these downstream effects, resulting in natriuresis, diuresis, and potassium retention.[10]
However, spironolactone's lack of selectivity leads to off-target effects. It also binds to androgen and progesterone receptors, which is the mechanistic basis for its anti-androgenic side effects.[11][12][13]
Caption: Mechanism of Spironolactone action in the renal principal cell.
Amiloride: Direct ENaC Blockade
In contrast, amiloride's mechanism is more direct and independent of the aldosterone pathway. It physically blocks the lumen-facing pore of the epithelial sodium channel (ENaC).[14][15][16][17] This inhibition of sodium influx reduces the driving force for potassium to be secreted into the tubular lumen, thus "sparing" potassium.[15] Because its target is the channel itself, amiloride's efficacy is not contingent on high aldosterone levels, a key distinction from spironolactone.[14]
Caption: Mechanism of Amiloride action in the renal principal cell.
Clinical Efficacy: A Head-to-Head Comparison
For years, the efficacy of amiloride in RH was inferred from substudies like the open-label run-out phase of the PATHWAY-2 trial, which suggested a blood pressure-lowering effect comparable to spironolactone.[5][18][19] Recently, a direct, randomized clinical trial has provided definitive evidence.
A prospective, open-label, blinded end-point (PROBE) randomized clinical trial conducted in South Korea provided the first head-to-head comparison.[5][20][21][22] The study enrolled 118 patients with resistant hypertension and randomized them to receive either amiloride (starting at 5 mg/day, titrated to 10 mg/day) or spironolactone (starting at 12.5 mg/day, titrated to 25 mg/day).[21][22] The primary endpoint was the change in home-measured systolic blood pressure (SBP) at 12 weeks.[5][20]
The results demonstrated that amiloride was non-inferior to spironolactone in lowering SBP.[5][20][21]
Table 1: Comparative Efficacy Data from a Head-to-Head Randomized Trial
| Parameter | Amiloride Group (n=58) | Spironolactone Group (n=60) | Between-Group Difference |
| Baseline Home SBP (mmHg) | 141.5 (SD 7.9) | 142.3 (SD 8.5) | - |
| Change in Home SBP at 12 Weeks (mmHg) | -13.6 (SD 8.6) | -14.7 (SD 11.0) | -0.68 mmHg (90% CI, -3.50 to 2.14) |
| Achievement of Home SBP <130 mmHg | 66.1% | 55.2% | Not Statistically Significant |
| Achievement of Office SBP <130 mmHg | 57.1% | 60.3% | Not Statistically Significant |
| (Data synthesized from Lee CJ, et al. JAMA. 2025)[5][20][21] |
The trial's non-inferiority margin was set at -4.4 mmHg, and since the lower bound of the confidence interval (-3.50 mmHg) was greater than this margin, amiloride met the criteria for non-inferiority.[5][7] This landmark finding establishes amiloride as an evidence-based alternative to spironolactone for blood pressure reduction in this patient population.[20][21]
Adverse Effect Profiles and Tolerability
The primary driver for seeking alternatives to spironolactone is its adverse effect profile. While both drugs carry a risk of hyperkalemia, their off-target effects differ significantly.[23]
Table 2: Comparative Adverse Effect Profiles
| Adverse Effect | Spironolactone | Amiloride | Mechanistic Rationale |
| Hyperkalemia (K+ ≥5.0 mmol/L) | Incidence varies; 6.9% at week 4 in one RCT.[8] | Incidence varies; 16.1% at week 4 in one RCT.[8] One discontinuation in the same trial.[5][20][21] | Both are potassium-sparing diuretics. Risk is elevated in renal impairment and with concomitant use of other RAAS inhibitors.[23][24] |
| Gynecomastia / Breast Pain | Common, dose-dependent. Reported in up to 10% of men in major trials.[11] Can take months to resolve after discontinuation.[25] | Not reported in comparative trials.[5][20][21] | Spironolactone blocks androgen receptors and increases the peripheral conversion of testosterone to estradiol.[11][12][13] Amiloride has no affinity for steroid receptors. |
| Menstrual Irregularities | Can occur due to progestogenic and anti-androgenic effects.[5] | Not an expected side effect. | Spironolactone's interaction with sex hormone receptors. |
Causality: The key differentiator is tolerability related to sex hormone pathways. Spironolactone's anti-androgenic effects are a direct result of its molecular structure and non-selective binding.[11][13] Amiloride, by targeting a specific ion channel, completely avoids this liability.[5] While one recent trial showed a higher incidence of transient hyperkalemia with amiloride at an early time point, gynecomastia was absent in both groups, and only one patient in the amiloride arm discontinued due to hyperkalemia.[5][8]
Experimental Protocols & Methodologies
For researchers designing studies in this area, standardized protocols for patient monitoring and biomarker assessment are crucial.
Protocol 1: Clinical Monitoring and Titration of Study Medication
This protocol reflects the methodology used in recent comparative trials and represents a self-validating system for safely assessing efficacy.
Objective: To safely titrate amiloride or spironolactone to an effective dose while monitoring for hyperkalemia and changes in renal function.
Methodology:
-
Baseline Assessment: At the randomization visit (Week 0), confirm patient eligibility (e.g., home SBP ≥130 mmHg on stable triple therapy).[21] Collect baseline blood samples for serum potassium and creatinine.
-
Initiation of Therapy:
-
Week 4 Follow-Up:
-
Measure home and office BP.
-
Repeat serum potassium and creatinine measurements.
-
Titration Logic: If home SBP remains ≥130 mmHg AND serum potassium is <5.0 mmol/L, increase the dose:
-
If serum potassium is ≥5.0 mmol/L, the dose should be reduced or discontinued per protocol safety guidelines.
-
-
Week 8 Follow-Up: Repeat BP and laboratory measurements. Assess for adverse events.
-
Week 12 Final Assessment: Repeat BP and laboratory measurements for primary and secondary endpoint analysis.
Caption: Clinical trial workflow for dose titration and safety monitoring.
Protocol 2: Assessment of Plasma Renin and Aldosterone
Objective: To quantify the activity of the renin-angiotensin-aldosterone system (RAAS) to stratify patients or explore mechanisms of drug response.
Methodology:
-
Patient Preparation (Critical):
-
Ensure the patient has been seated for at least 15-30 minutes prior to blood draw to minimize postural effects on renin release.
-
Medication Washout: For diagnostic purposes (e.g., screening for primary aldosteronism), interfering medications (including MRAs, ACE inhibitors, ARBs, diuretics) should be discontinued for an appropriate period (e.g., 4 weeks) under specialist supervision. For mechanistic substudies, samples are taken while on standardized background therapy.
-
-
Sample Collection:
-
Draw 5-10 mL of blood into a pre-chilled EDTA (lavender top) tube.
-
Immediately place the tube on ice. Delays at room temperature can lead to artefactual increases in renin activity.
-
-
Sample Processing:
-
Within 30 minutes of collection, centrifuge the sample at 4°C (e.g., 1500 x g for 10-15 minutes).
-
Carefully pipette the plasma into a pre-labeled cryovial, ensuring no disturbance of the buffy coat.
-
Immediately freeze the plasma sample at -80°C until analysis.
-
-
Assay Principle:
-
Aldosterone: Typically measured using a competitive immunoassay (ELISA or radioimmunoassay) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers higher specificity.
-
Renin: Can be measured as Plasma Renin Activity (PRA), which quantifies the enzymatic rate of angiotensin I generation, or as Direct Renin Concentration (DRC) via immunoassay.
-
-
Interpretation: Calculate the Aldosterone-to-Renin Ratio (ARR). A high ARR (high aldosterone despite suppressed renin) is suggestive of primary aldosteronism. Research has shown that the BP-lowering effect of spironolactone correlates with baseline renin and ARR, whereas amiloride's effect appears independent of these measures.[26][27]
Conclusion and Future Directions
The evidence now strongly supports amiloride as a non-inferior alternative to spironolactone for lowering blood pressure in patients with resistant hypertension.[7][20][21] The primary advantage of amiloride lies in its highly specific mechanism of action, which avoids the anti-androgenic side effects that frequently limit spironolactone's use and adherence.[5][19]
-
For the Researcher: This provides a strong rationale for including amiloride as a comparator arm in future RH studies. Mechanistic studies should focus on why amiloride may be particularly effective in patient subgroups with lower aldosterone-to-renin ratios or higher BMI, as suggested by recent data.[7][19]
-
For the Drug Developer: The success of a targeted ENaC blocker highlights the potential for developing novel, more potent, or longer-acting ENaC inhibitors with favorable safety profiles for the treatment of hypertension and other sodium-avid states.
While spironolactone should remain a first-line agent for many patients with RH, particularly those with suspected aldosterone excess, amiloride is now firmly established as the next best evidence-based option for those who experience or are at high risk for spironolactone's endocrine-related adverse effects.[21]
References
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Title: Male Gynecomastia - PMC - NIH Source: National Institutes of Health URL: [Link]
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Title: Spironolactone vs Amiloride for Resistant Hypertension: A Randomized Clinical Trial - PMC Source: National Institutes of Health URL: [Link]
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Title: Spironolactone vs Amiloride for Resistant Hypertension: A Randomized Clinical Trial Source: JAMA Network URL: [Link]
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Title: Amiloride Noninferior to Spironolactone For Resistant Hypertension Source: American College of Cardiology URL: [Link]
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Title: Spironolactone | Description, Mechanism of Action, Uses, & Side Effects Source: Britannica URL: [Link]
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Title: Amiloride works as well as spironolactone in resistant hypertension : Pathway 2 study Source: European Society of Cardiology URL: [Link]
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Title: Amiloride – Knowledge and References Source: Taylor & Francis URL: [Link]
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Title: Spironolactone vs Amiloride for Resistant Hypertension: A Randomized Clinical Trial. Source: Europe PMC URL: [Link]
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Title: Spironolactone vs. Amiloride for Resistant Hypertension - JournalFeed Source: JournalFeed URL: [Link]
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Title: Spironolactone or amiloride? Expanding options for managing resistant hypertension Source: Pharmacist's Letter URL: [Link]
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Title: Resistant Hypertension: Detection, Evaluation, and Management: A Scientific Statement From the American Heart Association Source: AHA Journals URL: [Link]
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Title: Spironolactone-induced gynecomastia Source: CMAJ URL: [Link]
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Title: What is new in resistant hypertension? Source: European Society of Cardiology URL: [Link]
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Title: Amiloride - StatPearls - NCBI Bookshelf Source: National Institutes of Health URL: [Link]
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Title: Management of Resistant Hypertension Based on Recommendations from Different Guidelines and the Systolic Blood Pressure Intervention Trial Source: Cureus URL: [Link]
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Title: What is the mechanism of Amiloride Hydrochloride? Source: Patsnap Synapse URL: [Link]
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Title: Pathophysiology of spironolactone-induced gynecomastia Source: PubMed URL: [Link]
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Title: What is the mechanism of action of spironolactone? Source: Dr.Oracle URL: [Link]
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Title: Pathophysiology of spironolactone-induced gynecomastia: Significance and symbolism Source: SciSpace URL: [Link]
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Title: Resistant Hypertension: Causes, Symptoms & Treatment Source: Cleveland Clinic URL: [Link]
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Title: How long does spironolactone-induced gynecomastia take to resolve? Source: Dr.Oracle URL: [Link]
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Title: Spironolactone vs Amiloride for Resistant Hypertension: A Randomized Clinical Trial Source: JAMA URL: [Link]
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Title: Amiloride Noninferior to Spironolactone for Resistant Hypertension Source: Medscape URL: [Link]
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Title: Spironolactone - StatPearls - NCBI Bookshelf Source: National Institutes of Health URL: [Link]
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Title: Reminder: hyperkalaemia caused by amiloride or spironolactone Source: Medsafe URL: [Link]
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Title: Mechanisms for benefit of spironolactone in resistant hypertension in the PATHWAY-2 study Source: University College London URL: [Link]
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Title: Endocrine and haemodynamic changes in resistant hypertension, and blood pressure responses to spironolactone or amiloride: the PATHWAY-2 mechanisms substudies Source: ResearchGate URL: [Link]
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Title: Effect of Spironolactone in Resistant Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial (ASPIRANT-EXT) Source: National Institutes of Health URL: [Link]
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Title: Comparison of Spironolactone and Amiloride on Home Blood Pressure in Resistant Hypertension Source: ClinicalTrials.Veeva URL: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Amiloride-15N3 Hydrochloride
This guide provides comprehensive, step-by-step procedures for the proper disposal of Amiloride-15N3 Hydrochloride, a stable isotope-labeled compound. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in established safety data and federal regulations, synthesized with practical insights for research professionals.
Section 1: Core Principles of Disposal
The disposal strategy for any chemical is predicated on a thorough understanding of its intrinsic properties and the associated regulatory landscape. For this compound, this involves two key considerations: the chemical hazards of the parent molecule, Amiloride Hydrochloride, and the nature of its isotopic label.
1.1 Hazard Characterization: Chemical Toxicity
Amiloride Hydrochloride is classified as a hazardous substance. The primary risks are associated with its chemical toxicity, not radioactivity. Safety Data Sheets (SDS) consistently identify it as toxic if swallowed, a skin and eye irritant, and harmful to aquatic life with long-lasting effects[1][2].
Table 1: GHS Hazard Classification for Amiloride Hydrochloride
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects[2] |
This toxicity profile mandates that this compound be treated as a hazardous chemical waste.
1.2 Isotope Characterization: The ¹⁵N Label
The "15N3" designation indicates that three nitrogen atoms in the amiloride molecule have been replaced with the Nitrogen-15 isotope. It is critical to understand that ¹⁵N is a stable, non-radioactive isotope [3]. Unlike radioactive isotopes (e.g., ³H, ¹⁴C), stable isotopes do not decay or emit radiation.
Therefore, the disposal procedures for this compound do not require special handling for radioactivity. The waste can be managed based solely on its chemical hazards, in the same manner as the unlabeled compound[3][].
Section 2: Regulatory Framework
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6]. This "cradle-to-grave" system regulates hazardous waste from its point of generation to its final disposal[6].
As a generator of hazardous waste, your laboratory is responsible for:
-
Hazardous Waste Determination: Correctly identifying whether a discarded chemical is classified as hazardous waste[7][8].
-
Proper Management: Ensuring the waste is properly segregated, labeled, stored, and transported[8].
-
Record Keeping: Documenting every step from waste generation to disposal[9].
While RCRA provides a federal baseline, state and local regulations may impose stricter requirements[5]. Crucially, you must consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines , as they will provide the definitive procedures for your location.
Section 3: Detailed Disposal Protocol
This section provides a step-by-step methodology for the safe disposal of this compound waste. This protocol applies to the pure compound, contaminated labware (e.g., pipette tips, gloves), and solutions.
3.1 Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks identified in the SDS.
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses[10].
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile)[10].
-
Respiratory Protection: If handling fine powders outside of a fume hood or ventilated enclosure, respiratory protection may be necessary to avoid dust formation and inhalation[10].
3.2 Step 2: Waste Segregation
Proper segregation is fundamental to safe and compliant chemical waste management.
-
Do Not Mix: Never mix this compound waste with non-hazardous "general" laboratory waste[3].
-
Segregate by Type: Keep solid waste separate from liquid waste. Solid waste includes contaminated gloves, weigh boats, and paper towels. Liquid waste includes solutions containing the compound[11].
-
Avoid Incompatibles: Do not mix this waste with other incompatible chemical waste streams as dictated by your institution's EHS guidelines.
3.3 Step 3: Containerization
All hazardous waste must be collected in appropriate, clearly labeled containers.
-
Solid Waste: Collect in a rigid, puncture-resistant container lined with a durable plastic bag. The container must have a secure lid and be kept closed when not in use[9][12].
-
Liquid Waste: Collect in a chemically compatible, leak-proof container with a screw-top cap. Ensure the container material is compatible with any solvents used.
-
Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated, puncture-proof sharps container.
3.4 Step 4: Labeling
Accurate labeling is a legal requirement and critical for safety. While your institution will provide a specific hazardous waste tag, it will generally require the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
All components of a liquid mixture, including solvents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
Your name, principal investigator, and lab location.
3.5 Step 5: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by EHS personnel.
-
Location: Store the waste container at or near the point of generation.
-
Containment: Store liquid waste containers in secondary containment (e.g., a chemical-resistant tub) to contain potential spills.
-
Closure: Keep waste containers securely closed at all times, except when actively adding waste.
3.6 Step 6: Arrange for Final Disposal
Final disposal must be managed by your institution's EHS department or a licensed hazardous waste contractor[13].
-
Request Pickup: Follow your institution's procedure to request a waste pickup once your container is full or reaches its accumulation time limit.
-
Do Not Use Drains: Never dispose of this compound, or solutions containing it, down the sanitary sewer. Its aquatic toxicity makes this practice harmful and illegal[1][7].
Section 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling waste streams containing this compound.
Caption: Decision workflow for the safe segregation and disposal of Amiloride-15N3 HCl waste.
References
-
Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]
-
Civil Engineering Explained. (2023, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2024, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]
-
Florida Department of Environmental Protection. (2023, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Specific Instruction for Isotope Research Waste. Radiation Safety. Retrieved from [Link]
-
Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
University of Cambridge, Department of Plant Sciences. (n.d.). Local Rules for the Safe Use and Disposal of Radioisotopes. Retrieved from [Link]
-
Merck.com. (2022, October 1). Safety Data Sheet: Amiloride / Hydrochlorothiazide Formulation. Retrieved from [Link]
-
Ofipharma. (2019, August 16). Safety Data Sheet: Amiloride Hydrochloride. Retrieved from [Link]
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A Senior Application Scientist's Guide to Safely Handling Amiloride-15N3 Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Amiloride-15N3 Hydrochloride, a potent compound requiring meticulous care. Moving beyond a simple checklist, this document explains the rationale behind each procedural step, ensuring a deep understanding of the safety protocols.
Hazard Assessment and Risk Mitigation: Understanding the Compound
This compound is a stable, isotopically labeled version of Amiloride Hydrochloride. While the isotopic label aids in research, the compound's fundamental toxicological properties remain. According to its Safety Data Sheet (SDS), Amiloride Hydrochloride is classified as toxic if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Therefore, a comprehensive safety plan is not merely recommended; it is a necessity.
The primary routes of exposure are inhalation of airborne particles, direct skin contact, and accidental ingestion. Our procedural framework is designed to minimize these risks at every stage of handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical when handling potent compounds like this compound. Standard laboratory attire is insufficient. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended.[2] | The outer glove can be removed inside the containment area to prevent the spread of contamination.[2] Nitrile offers good chemical resistance. |
| Eye Protection | Tightly fitting safety goggles with side shields or a full-face shield.[3][4] | Protects against splashes and airborne particles. A face shield offers broader protection.[5] |
| Lab Coat | A dedicated lab coat, preferably with long sleeves and elastic cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 or higher respirator should be used when handling the powder outside of a containment system.[2] | Minimizes the risk of inhaling fine particles. Surgical masks do not offer adequate protection.[6] |
Engineering Controls: Creating a Safe Handling Environment
Engineering controls are the primary method for containing potent compounds and protecting the handler.[7]
-
Weighing and Aliquoting: All handling of powdered this compound must be conducted in a certified chemical fume hood, a glove box, or a ventilated balance enclosure.[8] This prevents the inhalation of airborne particles.
-
Ventilation: The laboratory should have a single-pass air system with negative pressure relative to adjacent areas to prevent cross-contamination.[9][10]
Safe Handling Workflow: A Step-by-Step Protocol
The following workflow is designed to ensure a systematic and safe approach to handling this compound from receipt to disposal.
Caption: A flowchart illustrating the key stages of safely handling this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and decisive action is required to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Isolate: Isolate the spill area.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Containment: For a solid spill, dampen the material with water to prevent it from becoming airborne.[11] Use an absorbent material for liquid spills.
-
Clean-up: Carefully sweep or wipe up the contained spill and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable deactivating solution or soap and water.[12]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[13] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Segregation: All waste, including empty containers, used PPE, and contaminated labware, must be segregated as hazardous chemical waste.
-
Labeling: Waste containers must be clearly labeled with the contents, including "this compound Waste."
-
Disposal:
-
Unused Product: Do not dispose of down the drain.[3] Follow your institution's guidelines for hazardous chemical waste disposal, which typically involves incineration by a licensed waste management company.[15]
-
Contaminated Materials: Place all contaminated disposable items in a sealed, labeled bag or container for collection by your institution's hazardous waste management service.[16][17]
-
Conclusion: A Culture of Safety
The safe handling of potent compounds like this compound is a cornerstone of responsible research. By integrating these procedures into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
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Eurofins Scientific. The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]
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Esco Pharma. (2017, September 25). It's more than just being Fragile : How to Handle Potent Formulation?. [Link]
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Pharmaceutical Technology. (2009, May 1). High-Potency APIs: Containment and Handling Issues. [Link]
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ACS Publications. (1999, July 1). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
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Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. [Link]
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Ofipharma. (2019, August 16). Safety Data Sheet: Amiloride Hydrochloride. [Link]
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ASHP. (2018). ASHP Guidelines on Handling Hazardous Drugs. [Link]
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Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
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LKT Laboratories, Inc. Safety Data Sheet: Amiloride HCl. [Link]
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Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]
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CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]
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United Nations Office on Drugs and Crime. (2007). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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OncoLink. (2025, August 5). Safe Medication Disposal. [Link]
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U.S. Food and Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know. [Link]
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Queensland Health. (2022, July). Disposal and destruction of diversion-risk medicine waste. [Link]
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U.S. Food and Drug Administration. How to Dispose of Unused Medicines. [Link]
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- 6. gerpac.eu [gerpac.eu]
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- 11. AMILORIDE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
